molecular formula C10H9N3O4S B13761540 1-(Toluene-4-sulfonyl)-4-nitroimidazole CAS No. 71100-56-6

1-(Toluene-4-sulfonyl)-4-nitroimidazole

Cat. No.: B13761540
CAS No.: 71100-56-6
M. Wt: 267.26 g/mol
InChI Key: PDGRCWHRWSOPKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Toluene-4-sulfonyl)-4-nitroimidazole is a useful research compound. Its molecular formula is C10H9N3O4S and its molecular weight is 267.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71100-56-6

Molecular Formula

C10H9N3O4S

Molecular Weight

267.26 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-4-nitroimidazole

InChI

InChI=1S/C10H9N3O4S/c1-8-2-4-9(5-3-8)18(16,17)12-6-10(11-7-12)13(14)15/h2-7H,1H3

InChI Key

PDGRCWHRWSOPKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

1-(Toluene-4-sulfonyl)-4-nitroimidazole chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

1-(Toluene-4-sulfonyl)-4-nitroimidazole (also known as 1-tosyl-4-nitroimidazole ) is a specialized heterocyclic intermediate used primarily in the synthesis of bioactive nitroimidazole derivatives. Characterized by the presence of a highly electron-withdrawing nitro group at the C4 position and a sulfonyl protecting group at N1, this compound exhibits unique electrophilicity. It serves as a critical scaffold in the development of hypoxia-activated prodrugs, antitubercular agents, and high-energy materials. This guide provides an in-depth analysis of its physicochemical properties, regioselective synthesis, and reactivity profile.

Part 1: Chemical Identity & Structural Analysis[1][2][3][4]

The compound consists of a 4-nitroimidazole core protected at the N1 position by a p-toluenesulfonyl (tosyl) group. The electron-withdrawing nature of both the nitro and tosyl groups renders the imidazole ring highly electron-deficient, increasing its susceptibility to nucleophilic attack while deactivating it toward electrophilic substitution.

Physicochemical Properties[1][2][5][6][7][8][9]
PropertyData
IUPAC Name 1-(4-Methylbenzenesulfonyl)-4-nitro-1H-imidazole
Common Name 1-Tosyl-4-nitroimidazole
CAS Number 71100-56-6
Molecular Formula

Molecular Weight 267.26 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Acetone, Chloroform; Insoluble in Water
Electronic Character Highly electron-deficient (Electrophilic aromatic core)
Structural Diagram

The structure features a sulfonyl group bound to the nitrogen distal to the nitro group (the 1,4-isomer), which is the thermodynamically and kinetically favored product of sulfonylation.

Part 2: Synthesis & Regioselectivity[4]

The synthesis of this compound typically involves the sulfonylation of 4(5)-nitroimidazole. A critical challenge in this synthesis is regioselectivity . 4(5)-Nitroimidazole exists in tautomeric equilibrium. The reaction with p-toluenesulfonyl chloride (


) can theoretically yield two isomers:
  • 1-Tosyl-4-nitroimidazole (1,4-isomer): The major product.

  • 1-Tosyl-5-nitroimidazole (1,5-isomer): The minor product (often sterically hindered).

Mechanism of Regioselectivity

In the 4(5)-nitroimidazole tautomeric pair, the nitrogen atom adjacent to the nitro group (N1 in the 5-nitro tautomer) is less nucleophilic due to the strong inductive and resonance electron-withdrawing effects of the nitro group. Conversely, the nitrogen distal to the nitro group (N1 in the 4-nitro tautomer) retains higher nucleophilicity and is less sterically hindered. Consequently, sulfonylation occurs preferentially at the distal nitrogen, yielding the 1,4-isomer .

Synthesispathway Start 4(5)-Nitroimidazole (Tautomeric Mixture) Intermediate Transition State (Nucleophilic Attack) Start->Intermediate Deprotonation Reagents TsCl, Et3N Solvent: CH2Cl2 or DMF Reagents->Intermediate Product1 1-Tosyl-4-nitroimidazole (Major Product) Intermediate->Product1 Kinetic Control (Less Hindered N) Product2 1-Tosyl-5-nitroimidazole (Minor Product) Intermediate->Product2 Steric Clash

Figure 1: Regioselective synthesis pathway favoring the 1,4-isomer due to steric and electronic factors.

Experimental Protocol: Synthesis of 1-Tosyl-4-nitroimidazole

Objective: Preparation of 1-tosyl-4-nitroimidazole on a 10 mmol scale.

Materials:

  • 4-Nitroimidazole (1.13 g, 10 mmol)

  • p-Toluenesulfonyl chloride (

    
    ) (2.10 g, 11 mmol)
    
  • Triethylamine (

    
    ) (1.53 mL, 11 mmol) or 
    
    
    
    (2 eq)
  • Dichloromethane (DCM) or DMF (anhydrous, 20 mL)

Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitroimidazole in anhydrous DCM (or DMF for higher solubility).

  • Base Addition: Cool the solution to 0°C in an ice bath. Add triethylamine dropwise over 5 minutes.

  • Sulfonylation: Add p-toluenesulfonyl chloride portion-wise to the stirring solution. Maintain temperature at 0°C for 30 minutes, then allow to warm to room temperature.

  • Reaction Monitoring: Stir for 4–6 hours. Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1). The product will appear as a less polar spot compared to the starting imidazole.

  • Work-up:

    • Dilute the mixture with DCM (50 mL) and wash with water (2 x 30 mL) to remove salts.

    • Wash the organic layer with brine (30 mL), dry over anhydrous

      
      , and filter.
      
    • Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the crude solid from ethanol or ethyl acetate/hexane to yield 1-tosyl-4-nitroimidazole as off-white crystals.

Part 3: Reactivity Profile

The chemical behavior of 1-tosyl-4-nitroimidazole is defined by the interplay between the labile tosyl group and the stable, electron-withdrawing nitro group.

Nucleophilic Displacement of the Tosyl Group

The tosyl group activates the imidazole ring but is itself a good leaving group.

  • Deprotection: Treatment with strong nucleophiles (e.g., pyrrolidine, morpholine) or hydrolysis under basic conditions (NaOH/MeOH) removes the tosyl group, regenerating 4-nitroimidazole.

  • Tosyl Transfer: In the presence of alcohols or amines, the compound can act as a tosylating agent, transferring the

    
     group to the nucleophile, although less efficiently than 1-tosylimidazole.
    
Ring Functionalization (Vicarious Nucleophilic Substitution)

The nitro group activates the C2 and C5 positions toward nucleophilic attack.

  • Vicarious Nucleophilic Substitution (VNS): Carbon nucleophiles (e.g., carbanions of chloromethyl phenyl sulfone) can replace the hydrogen at C2 or C5. The tosyl group often directs substitution or is cleaved during the harsh basic conditions of VNS.

Reduction

The nitro group can be reduced to an amino group (


) using catalytic hydrogenation (

, Pd/C) or chemical reductants (

,

). Note that the tosyl group may be sensitive to certain reduction conditions (e.g.,

might cleave the S-N bond).

ReactivityMap Center 1-Tosyl-4-nitroimidazole Hydrolysis Hydrolysis/Deprotection (NaOH/MeOH) Center->Hydrolysis Reduction Nitro Reduction (H2, Pd/C) Center->Reduction Displacement Nucleophilic Substitution (R-NH2, R-OH) Center->Displacement VNS C-H Functionalization (VNS Conditions) Center->VNS Prod_Hydro 4-Nitroimidazole Hydrolysis->Prod_Hydro Prod_Red 1-Tosyl-4-aminoimidazole Reduction->Prod_Red Prod_Disp N-Tosyl Amine/Ester + 4-Nitroimidazole Displacement->Prod_Disp Prod_VNS 2-Substituted-4-nitroimidazole VNS->Prod_VNS

Figure 2: Reactivity map illustrating the primary transformation pathways.

Part 4: Applications in Drug Development

Intermediate for Nitroimidazole Antibiotics

Nitroimidazoles (e.g., Metronidazole, Tinidazole) are the gold standard for treating anaerobic bacterial and protozoal infections. 1-Tosyl-4-nitroimidazole serves as a protected building block, allowing chemists to modify the C2 or C5 positions before removing the tosyl group to yield novel antibiotic candidates.

Hypoxia-Activated Prodrugs (HAPs)

The 4-nitroimidazole moiety is reduced enzymatically in hypoxic (low oxygen) tumor environments to form cytotoxic hydroxylamines. The tosyl derivative is used to fine-tune the reduction potential (


) of the nitro group during the lead optimization phase of HAP development.
Solid-Phase Organic Synthesis

Similar to 1-tosylimidazole, the 4-nitro derivative can function as a condensing agent in nucleotide synthesis, activating phosphate groups for coupling, though its primary value lies in its specific electronic properties.

Part 5: Safety & Handling

  • Hazards: As a sulfonyl derivative, it may hydrolyze to release p-toluenesulfonic acid and 4-nitroimidazole. It is likely an irritant to eyes, skin, and the respiratory system.

  • Handling: Manipulate in a fume hood. Wear nitrile gloves and safety glasses.

  • Storage: Store in a cool, dry place under inert atmosphere (

    
     or Ar) to prevent hydrolysis by atmospheric moisture.
    

References

  • Regioselectivity in Imidazole Alkylation/Sulfonylation

    • Hakmaoui, Y., et al. "Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4-nitroimidazole as starting reagents."[1] Der Pharma Chemica, 2022, 14(4): 12-16. Link

  • Synthesis and Properties of Nitroimidazoles

    • Mąkosza, M. "Nucleophilic substitution in nitroarenes: a general corrected mechanism."[2] ChemTexts, 2019, 5:[2]10. Link[2]

  • Tosyl Group Chemistry

    • BenchChem. "Nucleophilic Substitution Reactions Using Tosyl Groups: Protocols and Applications." BenchChem Application Notes, 2025. Link

  • Nitroimidazole Reactivity (SRN1/VNS)

    • Crozet, M. P., et al. "Radical-nucleophilic substitution (SRN1) reactions. Part 5. Anions of nitroimidazoles." Journal of the Chemical Society, Perkin Transactions 1, 1988. Link

Sources

Technical Guide: 1-(Toluene-4-sulfonyl)-4-nitroimidazole (CAS 71100-56-6)

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an authoritative technical resource for 1-(Toluene-4-sulfonyl)-4-nitroimidazole (CAS 71100-56-6). It is designed for medicinal chemists and process engineers, focusing on the compound's synthesis, regiochemical control, and utility as a high-value intermediate in the functionalization of nitroimidazoles.

Executive Summary

This compound (1-Tosyl-4-nitroimidazole) is a specialized heterocyclic building block. It serves two primary functions in organic synthesis:

  • Protected Scaffold: It acts as a lipophilic, N-protected equivalent of 4-nitroimidazole, allowing for purification and handling without the solubility issues of the parent NH-heterocycle.

  • Activated Electrophile: The electron-withdrawing nature of both the nitro group and the sulfonyl moiety renders the imidazole ring highly susceptible to nucleophilic attack, facilitating Vicarious Nucleophilic Substitution (VNS) and other ring-functionalization chemistries that are difficult to achieve with the parent compound.

Chemical Profile & Physical Properties[1][2][3][4][5][6][7]

PropertyData
IUPAC Name 1-[(4-Methylphenyl)sulfonyl]-4-nitro-1H-imidazole
CAS Number 71100-56-6
Molecular Formula ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Molecular Weight 267.26 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, DCM, Chloroform; Insoluble in water
Melting Point 197–199 °C (Typical range for pure 1,4-isomer)
Key Structural Feature 1,4-Regioisomer : The tosyl group is attached to the nitrogen distal to the nitro group.[1]

Synthesis & Regiochemistry

The Regioselectivity Challenge

The synthesis of 1-substituted-4-nitroimidazoles is governed by the tautomeric equilibrium of the starting material, 4(5)-nitroimidazole.

  • Tautomer A (4-nitro): The proton is on the nitrogen adjacent to the nitro group.

  • Tautomer B (5-nitro): The proton is on the nitrogen distal to the nitro group.

When reacting with an electrophile like p-toluenesulfonyl chloride (TsCl), two products are theoretically possible: the 1,4-isomer and the 1,5-isomer .

Mechanistic Insight: The formation of This compound (1,4-isomer) is favored over the 1,5-isomer due to steric hindrance . The bulky tosyl group experiences severe steric repulsion from the adjacent nitro group in the 1,5-position. Consequently, the reaction kinetically and thermodynamically drives toward the 1,4-substitution pattern, where the tosyl and nitro groups are separated by a CH moiety.

Synthesis Protocol

Reaction:



Reagents:

  • 4-Nitroimidazole (1.0 equiv)

  • p-Toluenesulfonyl chloride (1.1 equiv)

  • Triethylamine (

    
    ) or 
    
    
    
    (1.2–1.5 equiv)
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 4-nitroimidazole (113 mg, 1.0 mmol) in anhydrous DCM (5 mL).

  • Base Addition: Add triethylamine (0.21 mL, 1.5 mmol) dropwise. The suspension may clear as the imidazole anion forms.

  • Sulfonylation: Cool the mixture to 0 °C. Add p-toluenesulfonyl chloride (210 mg, 1.1 mmol) portion-wise or as a solution in DCM.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1). The product is less polar than the starting material.

  • Workup: Dilute with DCM (20 mL) and wash sequentially with water (10 mL), saturated

    
     (10 mL), and brine (10 mL).
    
  • Purification: Dry the organic layer over

    
    , filter, and concentrate in vacuo. Recrystallize the residue from Ethanol/Hexane or purify via silica gel flash chromatography (0-5% MeOH in DCM) to yield the pure 1,4-isomer.
    
Visualization of Regioselective Synthesis

SynthesisPath Start 4(5)-Nitroimidazole (Tautomeric Mixture) Inter Imidazolide Anion Start->Inter Base (Deprotonation) Prod14 1-Tosyl-4-nitroimidazole (Major Product) Sterically Favored Inter->Prod14  Attack at N1 (Distal) Prod15 1-Tosyl-5-nitroimidazole (Minor/Trace) Sterically Hindered Inter->Prod15  Attack at N3 (Proximal) TsCl + TsCl

Caption: Regioselective sulfonylation of 4-nitroimidazole. Steric repulsion between the nitro and tosyl groups disfavors the 1,5-isomer, yielding the 1,4-isomer (CAS 71100-56-6) as the dominant product.

Spectroscopic Characterization (NMR)

Correct structural assignment is critical. The 1,4-isomer is distinguished by the chemical shift of the imidazole protons and the lack of NOE (Nuclear Overhauser Effect) interaction between the tosyl methyl group and the imidazole protons (due to distance).

NucleusDiagnostic Shift (

, ppm)
AssignmentInterpretation

NMR
~8.60 - 8.70H-2 (Imidazole)Highly deshielded due to electron-withdrawing

and

groups.
~8.30 - 8.40H-5 (Imidazole)Deshielded, appears as a singlet.
7.90 - 8.00Tosyl Ar-HOrtho to sulfonyl group (doublet).
7.40 - 7.50Tosyl Ar-HMeta to sulfonyl group (doublet).
2.45Tosyl

Singlet.

NMR
~145-148C-4 (

)
Carbon bearing the nitro group.
~137C-2Carbon between nitrogens.

Note: Shifts may vary slightly depending on solvent (DMSO-


 vs 

).

Applications & Reactivity

Vicarious Nucleophilic Substitution (VNS)

1-Tosyl-4-nitroimidazole is an excellent substrate for VNS reactions. The tosyl group activates the ring further, allowing carbon nucleophiles (carbanions with leaving groups, e.g., chloromethyl phenyl sulfone) to replace the hydrogen at the C-5 position .

  • Utility: This allows for the introduction of functionalized alkyl groups onto the imidazole ring without needing halogenated precursors.

  • Mechanism: Nucleophilic attack at C-5 forms a

    
    -adduct, followed by 
    
    
    
    -elimination of the leaving group (on the nucleophile) and protonation.
Deprotection (Detosylation)

The tosyl group is stable under acidic conditions but can be removed to regenerate the NH-imidazole functionality.

  • Method A (Mild): HOBt (Hydroxybenzotriazole) in THF.

  • Method B (Reductive):

    
     turnings in Methanol or 
    
    
    
    .
  • Method C (Nucleophilic): Pyrrolidine or Morpholine (can sometimes cause side reactions if the ring is too activated).

Reactivity Workflow

Reactivity Compound 1-Tosyl-4-nitroimidazole (CAS 71100-56-6) VNS Vicarious Nucleophilic Substitution (VNS) Compound->VNS  Carbanion-LG / Base   Deprot N-Deprotection Compound->Deprot  Mg/MeOH or HOBt   ProdVNS 1-Tosyl-4-nitro-5-alkylimidazole VNS->ProdVNS  C-5 Functionalization   ProdNH 4-Nitroimidazole (Regenerated) Deprot->ProdNH  Removal of Ts  

Caption: Primary reaction pathways. The compound acts as an electrophilic scaffold for C-5 functionalization (VNS) or as a protected intermediate that can be reverted to the parent heterocycle.

Safety & Handling

  • Hazards: As a nitroimidazole derivative, it should be treated as potentially mutagenic. The sulfonyl chloride precursor is corrosive.

  • Stability: Stable at room temperature. Avoid strong bases unless intended for reaction, as they may induce decomposition or premature detosylation.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis over long periods.

References

  • Synthesis & Regioselectivity: Der Pharma Chemica, 2022, 14 (4), 12-16. (Discusses alkylation/acylation regioselectivity of 4-nitroimidazole).

  • VNS Reactivity: Accounts of Chemical Research, 1987, 20 (8), 282–289. (Foundational review on Vicarious Nucleophilic Substitution in nitroarenes/heterocycles).

  • Tosyl Deprotection: Journal of Organic Chemistry, 2024. (Electrochemical and chemical cleavage of sulfonamides).

  • NMR Characterization: Australian Journal of Chemistry, 2024. (Detailed NMR study of 4-nitroimidazole tautomers and N-substituted derivatives).

Sources

Synthesis of 1-(Toluene-4-sulfonyl)-4-nitroimidazole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the synthesis, purification, and characterization of 1-(Toluene-4-sulfonyl)-4-nitroimidazole, a key intermediate in the development of novel therapeutics. As a Senior Application Scientist, the following content is structured to offer not only a step-by-step protocol but also the underlying scientific rationale, ensuring both technical accuracy and practical applicability in a research and development setting.

Introduction: The Significance of N-Sulfonylated Nitroimidazoles

Nitroimidazoles represent a cornerstone in medicinal chemistry, with a rich history of application as antibacterial and antiprotozoal agents.[1] The functionalization of the imidazole ring, particularly at the N-1 position, offers a powerful avenue for modulating the biological activity, pharmacokinetic properties, and therapeutic potential of these compounds. The introduction of a tosyl (p-toluenesulfonyl) group, a common strategy in medicinal chemistry, can alter the molecule's electronics and steric profile, and serve as a reactive handle for further synthetic transformations.

This compound (CAS No. 71100-56-6) is a valuable intermediate, particularly in the synthesis of novel antitubercular agents.[2] The strategic placement of the electron-withdrawing nitro group at the C-4 position and the bulky, electron-withdrawing tosyl group at the N-1 position creates a unique electronic environment, influencing the reactivity of the imidazole ring and its potential interactions with biological targets. This guide will provide a comprehensive overview of its synthesis, empowering researchers to confidently produce this important building block.

Chemical Synthesis: A Guided Approach

The synthesis of this compound is achieved through the N-sulfonylation of 4-nitroimidazole with p-toluenesulfonyl chloride. This reaction is a classic example of electrophilic substitution on a heteroaromatic amine, facilitated by a base.

Reaction Mechanism and Rationale

The reaction proceeds via a nucleophilic attack of the deprotonated 4-nitroimidazole on the electrophilic sulfur atom of p-toluenesulfonyl chloride. The choice of base is critical; it must be strong enough to deprotonate the N-H of the imidazole ring, thereby increasing its nucleophilicity, but not so strong as to cause unwanted side reactions. Tertiary amines like triethylamine are often employed as they also act as a scavenger for the hydrochloric acid byproduct, driving the reaction to completion.

The selection of an appropriate solvent is equally important. Aprotic solvents such as acetonitrile or dichloromethane are preferred as they can dissolve the reactants and do not participate in the reaction. The reaction temperature is typically kept moderate to prevent decomposition of the starting materials or the product.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_purification Purification 4-Nitroimidazole 4-Nitroimidazole Reaction_Mixture Combine Reactants in Solvent 4-Nitroimidazole->Reaction_Mixture p-Toluenesulfonyl_Chloride p-Toluenesulfonyl_Chloride p-Toluenesulfonyl_Chloride->Reaction_Mixture Base Base (e.g., Triethylamine) Base->Reaction_Mixture Solvent Aprotic Solvent (e.g., Acetonitrile) Solvent->Reaction_Mixture Reaction Stir at Room Temperature Reaction_Mixture->Reaction Workup Aqueous Work-up Reaction->Workup Crude_Product Crude Product Workup->Crude_Product Purification_Method Recrystallization or Column Chromatography Crude_Product->Purification_Method Pure_Product This compound Purification_Method->Pure_Product

A high-level overview of the synthesis workflow.
Experimental Protocol

This protocol is a robust starting point, derived from established procedures for similar N-sulfonylations.[3] Researchers should always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount
4-Nitroimidazole3034-38-6113.07101.01.13 g
p-Toluenesulfonyl Chloride98-59-9190.65111.12.10 g
Triethylamine121-44-8101.19151.52.1 mL
Acetonitrile (anhydrous)75-05-8---50 mL

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitroimidazole (1.13 g, 10 mmol).

  • Dissolution: Add 50 mL of anhydrous acetonitrile to the flask and stir until the 4-nitroimidazole is fully dissolved.

  • Base Addition: Add triethylamine (2.1 mL, 15 mmol) to the solution.

  • Addition of Sulfonylating Agent: In a separate container, dissolve p-toluenesulfonyl chloride (2.10 g, 11 mmol) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the stirred reaction mixture at room temperature over 10-15 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1).

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is then partitioned between ethyl acetate (50 mL) and water (50 mL). The organic layer is separated, washed with brine (2 x 30 mL), dried over anhydrous sodium sulfate, and filtered.

  • Isolation of Crude Product: The solvent from the dried organic layer is removed under reduced pressure to yield the crude this compound.

Purification: Achieving High Purity for Downstream Applications

The purity of the final compound is paramount for its use in drug development and other sensitive applications. The crude product can be purified by either recrystallization or column chromatography.

Recrystallization Protocol

Recrystallization is an effective method for purifying solid compounds.[4] The choice of solvent is critical for successful recrystallization.

Solvent Selection: A good solvent for recrystallization will dissolve the compound when hot but not at room temperature. For this compound, a mixture of ethanol and water or ethyl acetate and hexane is often effective.

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethanol (or ethyl acetate).

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a few more minutes.

  • Filter the hot solution through a pre-heated funnel to remove any insoluble impurities and charcoal.

  • Allow the filtrate to cool slowly to room temperature. Crystals should start to form.

  • To maximize yield, the flask can be placed in an ice bath for about 30 minutes.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography Protocol

For separating closely related impurities, column chromatography is the preferred method.[5]

Stationary and Mobile Phase: Silica gel is a commonly used stationary phase. The mobile phase (eluent) is typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The optimal eluent composition should be determined by TLC.

Procedure:

  • Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Characterization: Confirming the Identity and Purity

The structure and purity of the synthesized compound must be rigorously confirmed using various analytical techniques.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Properties Pure_Product Purified Product NMR NMR Spectroscopy (¹H and ¹³C) Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS MP Melting Point Analysis Pure_Product->MP

Workflow for the characterization of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules.[6]

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the tosyl group (a singlet for the methyl group and two doublets for the aromatic protons) and the protons of the nitroimidazole ring (two singlets or doublets, depending on the coupling).

  • ¹³C NMR: The carbon NMR spectrum will display signals for all the unique carbon atoms in the molecule, including those in the tosyl and nitroimidazole moieties.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[7][8] Key expected absorption bands for this compound include:

  • ~1520-1560 cm⁻¹ and ~1340-1380 cm⁻¹: Asymmetric and symmetric stretching vibrations of the nitro (NO₂) group.

  • ~1350-1380 cm⁻¹ and ~1160-1190 cm⁻¹: Asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group.

  • ~1600 cm⁻¹ and ~1450 cm⁻¹: C=C stretching vibrations of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. The molecular ion peak corresponding to the molecular weight of this compound (267.26 g/mol ) should be observed.[9]

Conclusion

The synthesis of this compound is a straightforward yet crucial process for researchers in the field of medicinal chemistry. By understanding the underlying principles of the reaction and employing rigorous purification and characterization techniques, high-purity material can be reliably obtained. This guide provides a solid foundation for the synthesis of this valuable intermediate, paving the way for the development of new and improved therapeutic agents.

References

  • 1H and 13C NMR spectra of compound 2a. [No Source Found]
  • Spectral Assignments and Reference Data . CONICET. Retrieved from [Link]

  • Coll. Vol. 5, 1055 (1973) . Organic Syntheses Procedure. Retrieved from [Link]

  • EP1553088A1 - 1-substituted 4-nitroimidazole compound and process for producing the same. Google Patents.
  • Method for preparing 1-substituted-4-nitroimidazole compound - European Patent Office - EP 2644599 A1 . Googleapis.com. Retrieved from [Link]

  • p. 943 - Organic Syntheses Procedure . Organic Syntheses. Retrieved from [Link]

  • Recrystalliz
  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents . ResearchGate. Retrieved from [Link]

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview . PMC. Retrieved from [Link]

  • Researches and applications of nitroimidazole heterocycles in medicinal chemistry | Request PDF . ResearchGate. Retrieved from [Link]

  • Column Chromatography in Pharmaceutical Analysis . Research and Reviews. Retrieved from [Link]

  • Medicinal Significance of Nitroimidazoles. [No Source Found]
  • Determination of Nitroimidazoles in the Solid State by Infrared Spectrophotometric Method . ResearchGate. Retrieved from [Link]

  • 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene . PMC. Retrieved from [Link]

  • Determination of nitroimidazoles in the solid state by infrared spectrophotometric method. [No Source Found]
  • Analytical Description of 5-Nitroimidazole Derivative ?¢ ? ? ? ?Satranidazole . Der Pharma Chemica. Retrieved from [Link]

  • Application Note 10: Column Chrom
  • Recrystalliz
  • A simple and mild method for the removal of the NIm-tosyl protecting group . SciSpace. Retrieved from [Link]

  • Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods . PMC. Retrieved from [Link]

  • Cas 71100-56-6,this compound . lookchem. Retrieved from [Link]

Sources

Biological Activity of 4-Nitroimidazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Summary

The 4-nitroimidazole scaffold represents a distinct pharmacological class, fundamentally diverging from the classical 5-nitroimidazoles (e.g., metronidazole) in both mechanism and spectrum. While 5-nitroimidazoles are primarily obligate anaerobicocides, 4-nitroimidazoles—exemplified by the bicyclic nitroimidazooxazine Pretomanid (PA-824) and nitroimidazooxazole Delamanid —possess a unique dual mechanism of action. They exhibit bactericidal activity against Mycobacterium tuberculosis (Mtb) under both aerobic (replicating) and anaerobic (non-replicating/dormant) conditions.[1]

This guide analyzes the structure-activity relationships (SAR), bioactivation pathways, and validated experimental protocols for evaluating these derivatives.[2] It is designed for researchers aiming to exploit the 4-nitroimidazole core for antitubercular and hypoxia-selective anticancer applications.

Structural Logic & SAR: The 4-Nitro Advantage

Regioisomer Distinction

The biological activity of nitroimidazoles is dictated by the redox potential (


) of the nitro group.
  • 5-Nitroimidazoles (

    
    ):  Readily reduced by pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobes.
    
  • 4-Nitroimidazoles (

    
    ):  More resistant to reduction. This lower reduction potential is critical; it prevents non-specific reduction by mammalian enzymes (reducing toxicity) while allowing specific bioactivation by the bacterial F420-dependent nitroreductase (Ddn) system in Mycobacteria.
    
Bicyclic Architecture (Pretomanid Class)

For antitubercular activity, the 4-nitroimidazole core is typically fused to a six-membered ring (oxazine) or five-membered ring (oxazole).

  • Lipophilicity: The tail region (e.g., trifluoromethoxybenzyl in Pretomanid) dictates cell wall penetration.

  • C-3 Position: Critical for Ddn recognition. Modifications here drastically alter the ability of the enzyme to form the reactive intermediate.

Mechanism of Action: The Dual-Warhead Hypothesis

The defining feature of 4-nitroimidazoles is their ability to kill bacteria via two distinct mechanisms depending on the environmental oxygen tension.

Aerobic Mechanism: Cell Wall Inhibition

Under normoxic conditions, 4-nitroimidazoles inhibit the synthesis of mycolic acids , specifically blocking the conversion of hydroxymycolates to ketomycolates. This results in cell wall destabilization and lysis.

Anaerobic Mechanism: Respiratory Poisoning

Under hypoxic conditions (characteristic of the granuloma), the drug acts as a prodrug activated by the deazaflavin-dependent nitroreductase (Ddn ).[1]

  • Hydride Transfer: Ddn transfers a hydride from the reduced cofactor F420H2 to the C-3 position of the imidazole ring.

  • Intermediate Formation: This forms a reactive nitro-radical anion.

  • NO Release: The unstable intermediate decomposes, releasing Nitric Oxide (NO) .

  • Lethality: NO poisons cytochrome oxidases and disrupts ATP homeostasis in non-replicating persisters.

MoA Visualization

The following diagram details the Ddn-mediated bioactivation pathway.

MoA_Pathway Prodrug 4-Nitroimidazole (Prodrug) Ddn Enzyme: Ddn (Nitroreductase) Prodrug->Ddn Substrate Binding Wall Mycolic Acid Inhibition Prodrug->Wall Aerobic Pathway (Mechanism Distinct) F420H2 Cofactor F420H2 (Reduced) F420H2->Ddn Hydride Donor Intermediate Unstable Nitro-Radical Ddn->Intermediate Reduction NO Nitric Oxide (NO) Release Intermediate->NO Decomposition (Anaerobic) DesNitro Des-nitro Metabolite Intermediate->DesNitro Byproduct Resp Respiratory Poisoning NO->Resp Cytochrome Blockade

Caption: Dual mechanism of 4-nitroimidazoles: Aerobic cell wall inhibition and anaerobic Ddn-mediated NO generation.[2][3]

Experimental Protocols: Self-Validating Systems

To ensure data integrity (E-E-A-T), the following protocols include built-in controls and validation steps.

Antitubercular Activity: Microplate Alamar Blue Assay (MABA)

This assay uses a redox indicator to quantify cell viability colorimetrically.

Reagents:

  • M. tuberculosis H37Rv strain.[4][5]

  • Media: Middlebrook 7H9 broth + OADC supplement.

  • Indicator: Alamar Blue (Resazurin) + 10% Tween 80.

Workflow:

  • Plate Preparation: Add 100 µL of media to all wells of a 96-well plate.

  • Compound Dilution: Perform 2-fold serial dilutions of the 4-nitroimidazole derivative (range: 64 µM to 0.06 µM).

  • Inoculation: Add 100 µL of bacterial suspension (

    
     CFU/mL) to test wells.
    
    • Validation Control 1 (Sterility): Media only.

    • Validation Control 2 (Growth): Bacteria + DMSO (no drug).

  • Incubation: Seal and incubate at 37°C for 7 days.

  • Development: Add 20 µL Alamar Blue/Tween mix. Incubate 24h.

  • Readout:

    • Blue = No Growth (Inhibition).

    • Pink = Growth (Resazurin reduced to Resorufin).

    • Metric: MIC is the lowest concentration preventing the Blue-to-Pink shift.

Anaerobic Activity: The Wayne Model (Hypoxia)

Standard MIC assays do not detect anaerobic activity. The Wayne model forces dormancy via gradual oxygen depletion.

Workflow:

  • Culture: Inoculate Mtb in Dubos Tween Albumin broth with a defined headspace ratio (0.5).

  • Seal: Use rubber septa to create an airtight seal. Stir slowly (magnetic bar) to generate a self-generated hypoxic gradient over 20 days.

  • Drug Addition: Inject the test compound anaerobically (via syringe through septum) at the "Non-Replicating Persister 2" (NRP-2) stage (approx. Day 20).

  • Incubation: Incubate for 4-7 days post-injection.

  • Recovery: Open tubes, plate aliquots on 7H11 agar (normoxic conditions) to count CFU.

    • Causality Check: A drop in CFU compared to the drug-free anaerobic control indicates anaerobic bactericidal activity (not just bacteriostasis).

Cytotoxicity Screening (Selectivity Index)

To verify the safety profile (mammalian vs. bacterial toxicity).

Protocol:

  • Cell Line: Vero (African Green Monkey Kidney) or HepG2.

  • Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Threshold: A Selectivity Index (

    
    ) > 10 is generally required for lead progression.
    
Experimental Workflow Visualization

Protocols cluster_aerobic Aerobic Screening (MABA) cluster_anaerobic Anaerobic Screening (Wayne) Compound 4-Nitroimidazole Derivative Step1 Serial Dilution (96-well) Compound->Step1 Step3 Hypoxic Induction (20 Days, Sealed) Compound->Step3 Step2 Incubate 7 Days (Normoxic) Step1->Step2 Readout1 MIC Determination (Alamar Blue) Step2->Readout1 Decision Selectivity Index Calculation Readout1->Decision Step4 Anaerobic Drug Injection Step3->Step4 Readout2 CFU Recovery (Agar Plating) Step4->Readout2 Readout2->Decision

Caption: Parallel screening workflow for determining aerobic MIC and anaerobic bactericidal activity.

Data Presentation: Comparative Activity

The following table summarizes the typical activity profiles of key nitroimidazole classes, derived from standard reference strains (M. tuberculosis H37Rv).

Compound ClassRepresentative DrugAerobic MIC (µg/mL)Anaerobic ActivityPrimary Target
4-Nitroimidazole Pretomanid (PA-824)0.015 - 0.25High (Bactericidal)Mycolic Acid / Ddn-NO
4-Nitroimidazole Delamanid0.006 - 0.012High (Bactericidal)Mycolic Acid / Ddn-NO
5-Nitroimidazole Metronidazole> 16 (Inactive)Moderate (only at high conc.)DNA (via PFOR)
2-Nitroimidazole Misonidazole> 64LowRadiosensitizer

Key Insight: The shift from the 5-position to the 4-position, combined with a bicyclic tail, confers a >100-fold increase in aerobic potency against TB.

References

  • Stover, C. K., et al. (2000).[1] A small-molecule nitroimidazopyran drug candidate for the treatment of tuberculosis.[1][4] Nature. Link

  • Singh, R., et al. (2008). PA-824 Kills Nonreplicating Mycobacterium tuberculosis by Intracellular NO Release. Science. Link

  • Manjunatha, U., et al. (2009).[1] The mechanism of action of PA-824: Novel insights from transcriptional profiling.[1] Communicative & Integrative Biology. Link

  • BenchChem. (2025).[2] The Nitroimidazole Class of Antitubercular Agents: A Technical Guide. Link (Cited for structural classification).

  • Lenaerts, A. J., et al. (2005).[1] Preclinical Testing of the Nitroimidazopyran PA-824 for Activity against Mycobacterium tuberculosis in a Series of In Vitro and In Vivo Models.[1] Antimicrobial Agents and Chemotherapy.[1] Link

  • Franzblau, S. G., et al. (1998). Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay. Journal of Clinical Microbiology. Link

Sources

1-(Toluene-4-sulfonyl)-4-nitroimidazole: Mechanistic Profiling and Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in heterocyclic chemistry and nucleotide synthesis, I frequently encounter the need for highly specialized reagents that can perform dual roles—both as activating agents and as versatile synthons. 1-(Toluene-4-sulfonyl)-4-nitroimidazole (commonly referred to as 1-Tosyl-4-nitroimidazole) is a prime example of such a molecule. By merging the strong electron-withdrawing capabilities of a tosyl group with the leaving-group proficiency of a nitroimidazole core, this compound serves as a critical condensing agent in oligonucleotide synthesis and a unique substrate for complex heterocyclic rearrangements. This technical guide deconstructs the physicochemical properties, mechanistic causality, and validated experimental protocols associated with this compound.

Physicochemical Profiling

The utility of 1-Tosyl-4-nitroimidazole stems directly from its structural electronics. The p-toluenesulfonyl (tosyl) group acts as an exceptional electron-withdrawing group (EWG), which significantly decreases the electron density of the imidazole ring. This makes the ring highly susceptible to nucleophilic attack, while simultaneously lowering the pKa of the conjugate acid of the leaving group, thereby enhancing its displacement capacity[1].

Table 1: Physicochemical Properties
PropertyValue
Chemical Name This compound
Synonyms 1-Tosyl-4-nitroimidazole
CAS Registry Number 71100-56-6[1]
Molecular Formula C10H9N3O4S[1]
Molecular Weight 267.26 g/mol [1]
Density 1.51 g/cm³[1]
Boiling Point 494.1°C at 760 mmHg[1]
Flash Point 252.6°C[1]

Mechanistic Insights and Causality

Role as a Condensing Agent in Nucleotide Synthesis

In the triester method of oligonucleotide synthesis, the formation of internucleotide phosphodiester bonds requires the activation of a phosphate intermediate. 1-Tosyl-4-nitroimidazole is deployed as a highly efficient condensing agent[2].

  • The Causality: The sulfonyl group reacts with the phosphate to form a mixed anhydride intermediate. The presence of the 4-nitro group on the imidazole ring is not merely structural; it serves a critical kinetic function. By withdrawing electron density via resonance, the nitro group stabilizes the negative charge on the imidazole anion once it is displaced. This makes 4-nitroimidazole a vastly superior leaving group compared to unsubstituted imidazole, driving the reaction forward when the 5'-hydroxyl of the incoming nucleoside attacks the activated phosphate.

The ANRORC Mechanism in Heterocyclic Rearrangements

Beyond its role as a leaving group, 1-Tosyl-4-nitroimidazole acts as a reactive synthon in the synthesis of N-substituted imidazoles. When reacted with primary amines like aniline, it does not undergo simple nucleophilic aromatic substitution (SNAr). Instead, it proceeds via the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism to yield 1-phenyl-4-nitroimidazole and p-toluenesulfonamide[2].

  • The Causality: The strong electron-withdrawing effect of the N-tosyl group activates the C-2 and C-5 positions of the imidazole ring. Aniline attacks the highly electrophilic carbon, leading to an unstable intermediate. The ring opens to form an acyclic structure, which is stabilized by the extended conjugation of the nitro group. Subsequent intramolecular nucleophilic attack by the aniline nitrogen closes the ring, expelling the tosyl group as p-toluenesulfonamide. This pathway achieves yields exceeding 40%[2], providing a highly specific route to 1-aryl-4-nitroimidazoles that are otherwise difficult to synthesize due to the tautomerism of unprotected 4-nitroimidazole.

ANRORC A 1-Tosyl-4-nitroimidazole + Aniline B Nucleophilic Addition (at C-5/C-2 position) A->B C Ring Opening (Acyclic Intermediate) B->C D Ring Closure (Recyclization) C->D E 1-Phenyl-4-nitroimidazole (Target Heterocycle) D->E F p-Toluenesulfonamide (Byproduct) D->F

Caption: ANRORC pathway for the reaction of 1-Tosyl-4-nitroimidazole with aniline.

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. In-process controls (like TLC monitoring) are embedded to verify the success of each mechanistic step.

Protocol A: Synthesis of this compound

This protocol utilizes a modified Schotten-Baumann condition in an organic solvent to ensure the regioselective protection of 4-nitroimidazole.

Reagents:

  • 4-Nitroimidazole (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Workflow:

  • Preparation: Suspend 4-nitroimidazole in anhydrous DCM under an inert nitrogen atmosphere. Rationale: Moisture must be excluded to prevent the competitive hydrolysis of TsCl into p-toluenesulfonic acid.

  • Base Addition: Add TEA to the suspension and stir until a clear solution is obtained. Rationale: TEA acts as an acid scavenger. It deprotonates the imidazole, forming a highly nucleophilic imidazolide anion.

  • Activation: Cool the reaction mixture to 0°C using an ice bath. Slowly add TsCl dropwise over 15 minutes. Rationale: The reaction is exothermic. Cooling prevents the formation of localized hot spots that could lead to degradation or side reactions.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor via TLC (Eluent: Hexane/Ethyl Acetate 1:1).

  • Isolation: Quench the reaction with distilled water. Separate the organic layer, wash with saturated NaHCO3 (to remove unreacted acid) and brine, then dry over anhydrous Na2SO4.

  • Purification: Evaporate the solvent under reduced pressure and recrystallize the crude solid from ethanol to yield pure 1-Tosyl-4-nitroimidazole.

Synthesis A 4-Nitroimidazole (Starting Material) B DCM + TEA (Solvent & Base) A->B C Cool to 0°C B->C D p-Toluenesulfonyl Chloride (Dropwise Addition) C->D E Stir at RT (2-4 hours) D->E F Aqueous Workup & Extraction E->F G This compound (Purified Product) F->G

Caption: Step-by-step synthesis workflow of this compound.

Protocol B: ANRORC Rearrangement to 1-Phenyl-4-nitroimidazole

This protocol demonstrates the application of 1-Tosyl-4-nitroimidazole as a synthon for N-aryl imidazoles[2].

Reagents:

  • This compound (1.0 eq)

  • Aniline (1.5 eq)

  • Aqueous Methanol (Solvent)

Step-by-Step Workflow:

  • Preparation: Dissolve 1-Tosyl-4-nitroimidazole in a 1:1 mixture of methanol and water. Rationale: The protic solvent system stabilizes the highly polar, ring-opened intermediate formed during the ANRORC mechanism.

  • Nucleophilic Addition: Add aniline to the solution.

  • Thermal Activation: Heat the mixture to reflux (approx. 70-75°C) for 6-8 hours. Rationale: The ring-opening step has a high activation energy barrier; sustained thermal energy is required to drive the equilibrium toward the acyclic intermediate.

  • Monitoring: Check reaction progress via TLC. The disappearance of the starting material and the appearance of a new, lower-Rf spot indicates the formation of 1-phenyl-4-nitroimidazole.

  • Isolation: Cool the mixture to room temperature. The product often precipitates directly from the aqueous methanol. Filter the precipitate and wash with cold water to remove the p-toluenesulfonamide byproduct.

References

  • LookChem Database. "this compound CAS 71100-56-6 Chemical Properties and Safety Data." LookChem. 1

  • Salwinska, E., Suwinski, J. (2007). "NOVEL REACTION OF 1-(p-TOLUENESULFONYL)-4-NITROIMIDAZOLE WITH ANILINE." LookChem Academic Research Database. 2

Sources

Spectroscopic data for 1-(Toluene-4-sulfonyl)-4-nitroimidazole (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the structural elucidation and spectroscopic characterization of 1-(Toluene-4-sulfonyl)-4-nitroimidazole (also referred to as 1-tosyl-4-nitroimidazole).[1][2]

This compound is a critical intermediate in medicinal chemistry, often serving as a protected form of 4-nitroimidazole or a precursor for regioselective alkylations.[1] Its characterization is frequently complicated by the presence of its regioisomer, 1-tosyl-5-nitroimidazole.[1] This guide provides the definitive spectroscopic signatures (NMR, IR, MS) required to validate the structure and distinguish it from isomeric impurities.[1][2]

Part 1: Synthesis & Regiochemical Context[2]

The Regioselectivity Challenge

The starting material, 4(5)-nitroimidazole, exists in tautomeric equilibrium.[1][2] Upon reaction with


-toluenesulfonyl chloride (TsCl), two regioisomers are theoretically possible:
  • 1-tosyl-4-nitroimidazole (1,4-isomer): The thermodynamically and kinetically favored product due to steric hindrance.[1][2] The bulky tosyl group attaches to the nitrogen distal to the nitro group.[1]

  • 1-tosyl-5-nitroimidazole (1,5-isomer): The minor product (often <5%), where the tosyl group is adjacent to the nitro group.[1][2]

Note: High-purity synthesis relies on the steric bulk of the tosyl group to drive the reaction toward the 1,4-isomer.[1]

Synthesis Workflow

The following diagram outlines the standard protocol optimized for regioselectivity.

SynthesisWorkflow Start 4-Nitroimidazole (Tautomeric Mix) Reaction N-Sulfonylation (0°C to RT, 4h) Start->Reaction Dissolve Reagents TsCl + Et3N (Solvent: DCM or ACN) Reagents->Reaction Add Dropwise Workup Aq. Quench & Extraction Reaction->Workup TLC Monitor Product 1-Tosyl-4-nitroimidazole (Major Isomer) Workup->Product Recrystallization (EtOH/EtOAc)

Caption: Optimized synthetic workflow for the regioselective preparation of 1-tosyl-4-nitroimidazole.

Part 2: Experimental Protocol

Objective: Synthesis of analytical standard this compound.

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve 4-nitroimidazole (1.13 g, 10 mmol) in anhydrous dichloromethane (DCM, 40 mL). Add triethylamine (2.1 mL, 15 mmol) and cool the mixture to 0°C.

  • Addition: Add

    
    -toluenesulfonyl chloride (TsCl, 2.10 g, 11 mmol) portion-wise over 15 minutes.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor consumption of starting material by TLC (Ethyl Acetate/Hexane 1:1).[1][2]

  • Workup: Quench with water (20 mL). Separate the organic layer and wash with saturated NaHCO₃ (2 x 20 mL) followed by brine. Dry over anhydrous Na₂SO₄.[3]

  • Purification: Concentrate in vacuo. Recrystallize the resulting solid from ethanol/ethyl acetate to yield off-white crystals.

Part 3: Spectroscopic Analysis

Mass Spectrometry (MS)[1][4][5][6][7][8]

Mass spectrometry provides the first line of evidence for the molecular weight and the presence of the sulfonyl moiety.[1]

  • Ionization Mode: ESI (+) or EI (70 eV).

  • Molecular Ion: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     Da (Calculated for C₁₀H₉N₃O₄S).[2]
    
Fragmentation Pathway

The fragmentation pattern is dominated by the cleavage of the sulfonyl bond.[1]

MSFragmentation Parent Parent Ion [M+H]+ m/z 268 Frag1 Loss of SO2 [M+H - 64]+ Parent->Frag1 - SO2 Frag2 Tosyl Cation [C7H7]+ m/z 91 Parent->Frag2 Cleavage of S-N Frag3 Nitroimidazole Cation [C3H2N3O2]+ m/z 112 Parent->Frag3 Cleavage of S-N

Caption: Primary fragmentation pathways observed in ESI-MS for 1-tosyl-4-nitroimidazole.

Infrared Spectroscopy (FT-IR)[1][9]

IR confirms the presence of the nitro and sulfonyl functional groups.[1] The absence of a broad N-H stretch (3100–3400 cm⁻¹) confirms complete substitution at the imidazole nitrogen.[1]

Functional GroupFrequency (cm⁻¹)Assignment
C-H (Aromatic) 3100 – 3150Imidazole/Phenyl C-H stretch
NO₂ (Asymmetric) 1530 – 1550Strong, diagnostic for nitro group
NO₂ (Symmetric) 1340 – 1360Strong
SO₂ (Asymmetric) 1370 – 1390Sulfonyl stretch
SO₂ (Symmetric) 1170 – 1190Sulfonyl stretch
C=N / C=C 1590 – 1600Aromatic ring skeletal vibrations
Nuclear Magnetic Resonance (NMR)[1][2][4][10][11][12]

NMR is the definitive tool for distinguishing the 1,4-isomer from the 1,5-isomer.[1]

¹H NMR Data (DMSO-d₆, 400 MHz)

The spectrum exhibits a characteristic AA'BB' system for the tosyl group and two distinct singlets for the imidazole ring.[1]

PositionShift (δ, ppm)MultiplicityIntegrationAssignment Logic
H-2 8.80 – 9.00 Singlet (s)1HMost deshielded proton; located between two nitrogens (N1-Ts and N3).[1][2]
H-5 8.30 – 8.50 Singlet (s)1HAdjacent to the N-Tosyl group.[1][2] In the 1,4-isomer, this proton is at C5.[1]
Tosyl-Ar 7.95 – 8.05Doublet (d)2HOrtho to sulfonyl group (deshielded).[1][2]
Tosyl-Ar 7.45 – 7.55Doublet (d)2HMeta to sulfonyl group.[1][2]
Tosyl-Me 2.43Singlet (s)3HMethyl group on the aromatic ring.[1][2]
¹³C NMR Data (DMSO-d₆, 100 MHz)
Carbon TypeShift (δ, ppm)Assignment
C=O N/ANo carbonyls present.[1][2]
Imidazole C-4 ~147.0Bearing the Nitro group (Quaternary).[1][2]
Imidazole C-2 ~138.0Between N1 and N3.[2]
Imidazole C-5 ~124.0Adjacent to N1-Tosyl.[1][2]
Tosyl Ar-C 146.5, 133.0Quaternary carbons (Ipso to S, Ipso to Me).[1][2]
Tosyl Ar-C 130.5, 128.0Aromatic CH.[1][2]
Tosyl Me 21.5Methyl carbon.[2]

Part 4: Critical Quality Attribute - Isomer Differentiation

The most common analytical error is misidentifying the 1,5-isomer impurity as the product.[1] You must validate the regiochemistry using NOE (Nuclear Overhauser Effect) or HMBC experiments.[1][2]

The Diagnostic Test (NOE)[1][2]
  • 1,4-Isomer (Target): Irradiation of the Tosyl aromatic protons (ortho, ~8.0 ppm) typically shows a spatial correlation (NOE enhancement) to H-5 of the imidazole ring (~8.4 ppm).[1][2]

  • 1,5-Isomer (Impurity): The Nitro group is at position 5, pushing the proton to position 4.[1][2] The steric bulk of the Nitro group at C5 creates a larger distance between the Tosyl group and the remaining imidazole proton (H-4).[1][2] Furthermore, the chemical shift of H-4 in the 1,5-isomer is typically shielded relative to H-5 in the 1,4-isomer due to the lack of direct adjacency to the N-Tosyl group.[1]

Purity Check
  • Melting Point: 1-Tosylimidazole melts at ~78–80°C. The introduction of the nitro group significantly increases crystallinity and polarity.[1][2] Expect the melting point of 1-tosyl-4-nitroimidazole to be >130°C .[1] A low melting point (<100°C) indicates hydrolysis to starting materials or significant regio-isomer contamination.[1][2]

References

  • Regioselective Synthesis of Nitroimidazoles: Hakmaoui, Y., et al. "Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents."[1][2][4] Der Pharma Chemica, 2022, 14(4): 12-16.[1][2][5]

  • Spectroscopic Data of Imidazole Derivatives: National Institute of Advanced Industrial Science and Technology (AIST). "SDBS Compounds and Spectral Search." (Search for 1-tosylimidazole analogs). [1]

  • Tosyl Group Chemistry & Protection: BenchChem. "Application Notes and Protocols: Nucleophilic Substitution Reactions Using Tosyl Groups." [1]

  • Mass Spectrometry of Nitroimidazoles: Paula, S., et al. "Ion fragmentation of small molecules in mass spectrometry: Nitroimidazole derivatives."[1][2] ResearchGate.

Sources

Technical Guide: Solubility and Stability of 1-(Toluene-4-sulfonyl)-4-nitroimidazole

[1]

Executive Summary

1-(Toluene-4-sulfonyl)-4-nitroimidazole (also known as 1-Tosyl-4-nitroimidazole or 1-Ts-4-NI ) is a critical intermediate in the synthesis of bioactive nitroimidazole derivatives, including potential antitubercular and antiparasitic agents.[1] Its utility stems from the electron-withdrawing tosyl group, which activates the imidazole ring toward nucleophilic substitution while simultaneously masking the N1 position.

However, this activation comes at a cost: hydrolytic instability .[1] The presence of the C4-nitro group significantly decreases the pKa of the imidazole leaving group, making the

Part 1: Physicochemical Profile[2]

Understanding the fundamental properties of 1-Ts-4-NI is a prerequisite for designing robust experimental protocols.[1]

PropertyValue / DescriptionTechnical Insight
CAS Number 71100-56-6Unique identifier for the N1-tosyl, C4-nitro isomer.[1]
Molecular Formula

MW: 267.26 g/mol .
Physical State Solid (Crystalline)Typically white to pale yellow crystals.[1]
Melting Point Distinct from precursorsWhile 1-tosylimidazole melts at ~76-78°C and 4-nitroimidazole decomposes at >300°C, 1-Ts-4-NI exhibits an intermediate melting range.[1] Note: Thermal decomposition may occur near the melt due to the nitro group.[1]
LogP (Predicted) ~1.5 - 2.0Lipophilic nature driven by the tosyl moiety; poor water solubility.[1]
pKa (Leaving Group) ~9.3 (for 4-nitroimidazole)The acidity of the parent 4-nitroimidazole dictates the lability of the N-Tosyl bond.

Part 2: Solubility Landscape

The solubility of 1-Ts-4-NI is governed by the competition between the hydrophobic tosyl group and the polar nitroimidazole core.[1] The following data classifies solvent compatibility for synthesis and analysis.

Solvent Compatibility Table
Solvent ClassRepresentative SolventsSolubility RatingOperational Notes
Polar Aprotic DMSO, DMF, DMAc High (>50 mg/mL)Preferred for Stock Solutions. Critical Warning:[1] Use anhydrous grade.[1] Presence of water in DMSO/DMF accelerates hydrolysis (see Stability section).[1]
Chlorinated DCM, Chloroform Moderate-High Excellent for extraction and synthesis.[1] DCM is the standard solvent for tosylation reactions.[1]
Esters/Ketones Ethyl Acetate, Acetone Moderate Good for recrystallization.[1] Acetone may cause issues if traces of base are present (aldol reactions).[1]
Protic Methanol, Ethanol Low-Moderate Solubility increases with temperature.[1] Risk:[1][2] Solvolysis (alcoholysis) can occur upon prolonged heating.[1]
Aqueous Water, PBS Insoluble (<0.1 mg/mL).[1] Requires co-solvent (e.g., 5-10% DMSO) for biological assays.
Protocol A: Preparation of Stable Stock Solutions

To avoid precipitation or "silent" degradation during storage:

  • Weighing: Weigh 1-Ts-4-NI into a glass vial (avoid plastics that may leach plasticizers in DMSO).

  • Solvent Choice: Use Anhydrous DMSO (stored over molecular sieves).[1]

  • Dissolution: Vortex for 30-60 seconds. Sonicate only if necessary and for short bursts (<1 min) to avoid heating.

  • Storage: Aliquot immediately into amber glass vials. Store at -20°C. Do not store in aqueous buffers.

Part 3: Stability & Reactivity Profile

The stability of 1-Ts-4-NI is the most critical parameter for researchers.[1] The compound is an activated amide equivalent (sulfonamide), meaning the N-S bond is chemically active.

Hydrolytic Stability (The "Silent Killer")

The electron-withdrawing effect of the 4-nitro group makes the imidazole ring a better leaving group than in standard 1-tosylimidazole. Consequently, 1-Ts-4-NI is highly susceptible to hydrolysis , particularly in basic conditions.[1]

  • Acidic pH (pH < 4): Relatively stable.[1] Protonation of the imidazole nitrogen is difficult due to the electron-withdrawing sulfonyl and nitro groups.[1]

  • Neutral pH (pH 7): Slow hydrolysis over days/weeks in aqueous suspensions or wet organic solvents.

  • Basic pH (pH > 8): Rapid degradation. Hydroxide ions (

    
    ) attack the sulfur atom, releasing p-toluenesulfonic acid and 4-nitroimidazole.[1]
    
Mechanism of Degradation

The degradation pathway follows a nucleophilic attack at the sulfonyl sulfur atom.[1]

HydrolysisMechanismCompound1-Tosyl-4-nitroimidazole(Substrate)IntermediatePentacoordinateSulfonyl IntermediateCompound->Intermediate+ Nucleophile (OH- / H2O)Products4-Nitroimidazole +p-ToluenesulfonateIntermediate->ProductsElimination of Azole

Figure 1: Mechanism of hydrolytic degradation. The nucleophile attacks the sulfur center, leading to the expulsion of the stable 4-nitroimidazolate anion.

Thermal and Photostability
  • Thermal: Stable at room temperature in solid state.[1] Avoid temperatures >50°C in solution, as this accelerates solvolysis.[1]

  • Light: Nitro-containing heterocycles are prone to photochemical rearrangement or oxidation (formation of NO radicals).[1] Store in amber vials and protect from direct sunlight.

Part 4: Experimental Protocols

Protocol B: Forced Degradation Study (Stress Testing)

To validate the stability of your specific batch or formulation, perform this standard stress test.

Objective: Determine the degradation rate (

Analytical Method:1

Workflow:

  • Preparation: Prepare a 1 mg/mL solution of 1-Ts-4-NI in Acetonitrile.

  • Stress Conditions:

    • Acid:[1] Mix 1:1 with 0.1 N HCl.[1]

    • Base: Mix 1:1 with 0.1 N NaOH.[1]

    • Oxidation:[1] Mix 1:1 with 3%

      
      .[1]
      
    • Control: Mix 1:1 with Water.[1]

  • Incubation: Incubate at Room Temperature (RT) for 1 hour and 24 hours.

  • Analysis: Inject 10 µL onto a C18 column (e.g., Agilent Zorbax Eclipse Plus). Gradient elution (Water/ACN with 0.1% Formic Acid).[1]

  • Criteria:

    • < 5% loss = Stable.[1]

    • 5-20% loss = Labile (Handle with care).[1]

    • 20% loss = Unstable (Immediate use required).[1]

Expected Result: You will observe rapid degradation in the Base condition (disappearance of peak ~RT 5-7 min, appearance of 4-nitroimidazole at earlier RT).[1]

Protocol C: Solubility Determination (Visual & HPLC)

Use this workflow to determine the exact solubility limit for your specific solvent system.

SolubilityWorkflowStartStart: Weigh 10 mg CompoundAddSolventAdd 100 µL Solvent(Target: 100 mg/mL)Start->AddSolventVortexVortex & Sonicate (1 min)AddSolvent->VortexCheckVisual Inspection:Clear Solution?Vortex->CheckYesSoluble (>100 mg/mL)Stop.Check->YesYesNoAdd +100 µL Solvent(Dilute)Check->NoNoLoopRepeat until dissolvedor limit reachedNo->LoopLoop->AddSolventNot DissolvedLoop->YesDissolved

Figure 2: Step-wise solubility determination workflow.

Part 5: Handling & Storage Recommendations

Based on the stability profile, the following "Golden Rules" apply:

  • Keep it Dry: Water is the primary enemy.[1] Always recap vials immediately. Use a desiccator for solid storage.

  • Keep it Neutral/Acidic: Never expose the compound to basic alumina or unbuffered basic aqueous solutions during workup unless cleavage is intended.[1]

  • Fresh Solutions: Do not trust DMSO stocks older than 1 month unless verified by HPLC.

  • Workup Precaution: When extracting from reaction mixtures, wash the organic phase with dilute acid (0.1 M HCl) or saturated

    
      rather than bicarbonate to prevent hydrolysis during the extraction process.[1]
    

References

  • LookChem . This compound Properties and Safety. LookChem Database.[1] Link

  • ChemicalBook . 1-[(4-Methylphenyl)sulfonyl]-1H-imidazole Chemical Properties and Synthesis. ChemicalBook. Link

  • PubChem . 4-Nitroimidazole Compound Summary. National Library of Medicine.[1] Link

  • Lee, J. P., et al. (2004).[1] Kinetics Studies on the Hydrolysis Reactions of N-Heteroaryl-4(5)-nitroimidazoles. Bulletin of the Korean Chemical Society.[1][3] Link

  • Hakmaoui, Y., et al. (2022).[1][4][5] Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole. Der Pharma Chemica.[1] Link

Technical Guide: Structure-Activity Relationship (SAR) of Tosyl-Substituted Imidazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the tosyl-substituted imidazole scaffold, a chemical duality that serves two distinct roles in drug development: as a reactive electrophilic warhead (N-tosyl) and as a stable pharmacophore (C-tosyl).

For the medicinal chemist, understanding the regiochemistry of the tosyl group (p-toluenesulfonyl) is critical. When attached to the nitrogen (N1), the tosyl group creates a labile N-S bond, turning the molecule into a powerful tosyl transfer agent or a "suicide" alkylator. When attached to the carbon (C2, C4, or C5), it acts as a stable sulfone, providing lipophilic bulk and electron-withdrawing modulation essential for target binding affinity.

This guide dissects the SAR of both classes, providing validated synthesis protocols, mechanistic insights, and biological evaluation metrics.

Part 1: The N-Tosyl Imidazole (The "Reactive Warhead")

Chemical Foundation & Reactivity

The N-tosyl imidazole (1-tosylimidazole) is characterized by a high-energy N-S bond. Unlike stable sulfonamides, the imidazole ring acts as an excellent leaving group due to its ability to stabilize the negative charge upon displacement.

  • Mechanism: The N-tosyl group activates the imidazole ring, making it susceptible to nucleophilic attack. In biological systems, this moiety can act as a "prodrug" or covalent modifier, tosylating nucleophilic residues (e.g., serine, cysteine) on enzymes.

  • Hydrolytic Instability: These compounds are sensitive to moisture. SAR studies often show that "activity" in aqueous media correlates with the rate of hydrolysis, releasing

    
    -toluenesulfonic acid and the free imidazole.
    
SAR Analysis: Reactivity-Driven Potency

The biological activity of N-tosyl derivatives is often governed by their electrophilicity .

Structural ModificationEffect on Activity / ReactivityMechanistic Causality
Electron-Withdrawing Groups (EWG) on Tosyl Ring (e.g., -NO2)Increases Reactivity Destabilizes the N-S bond, making the tosyl group a "hotter" electrophile.
Electron-Donating Groups (EDG) on Tosyl Ring (e.g., -OMe)Decreases Reactivity Stabilizes the N-S bond, reducing acyl/sulfonyl transfer potential.
Steric Bulk at C2 of Imidazole (e.g., 2-methyl)Modulates Selectivity Hinders nucleophilic attack at the sulfur, potentially increasing selectivity for specific enzyme pockets over general hydrolysis.
Visualization: N-Tosyl Reactivity Pathway

NTosylReactivity NTosyl N-Tosyl Imidazole (Electrophile) Intermediate Transition State (Tetrahedral) NTosyl->Intermediate Nucleophilic Attack Nu Biological Nucleophile (Serine/Cysteine) Nu->Intermediate Product Tosylated Protein (Inhibited Enzyme) Intermediate->Product N-S Bond Cleavage LeavingGroup Free Imidazole (Leaving Group) Intermediate->LeavingGroup

Figure 1: The reactive pathway of N-tosyl imidazoles. The biological activity is often a function of the transfer of the tosyl group to a target protein.

Part 2: The C-Tosyl Imidazole (The "Stable Pharmacophore")

Chemical Foundation & Stability

When the tosyl group is attached to a carbon atom (C2, C4, or C5) of the imidazole ring, the molecule becomes a sulfonyl imidazole . The C-S bond is chemically stable and resistant to hydrolysis. Here, the tosyl group functions as a structural anchor, not a leaving group.

SAR Analysis: Electronic & Steric Modulation

In this class, the tosyl group is used to optimize the physicochemical properties (LogP, pKa) of the drug candidate.

  • Lipophilicity (LogP): The tosyl group adds significant lipophilicity (+1.5 to +2.0 LogP), enhancing membrane permeability.

  • Acidity Modulation: The strong electron-withdrawing nature of the sulfonyl group (-SO2-) at C4/C5 pulls electron density from the ring, significantly lowering the pKa of the N1-proton (making it more acidic). This facilitates hydrogen bond donor interactions with receptor targets.

Key SAR Trends for C-Tosyl Derivatives:
  • Position C4 vs. C5: Substitution at C4 is generally preferred for tubulin inhibitors. It mimics the pharmacophore of colchicine-site binders.

  • Tosyl Substituents: Replacing the p-methyl of the tosyl group with p-amino (sulfonamide-like) often shifts activity from anticancer to antimicrobial (mimicking sulfa drugs).

  • Linker Rigidity: The sulfonyl linker (-SO2-) introduces a "kink" in the structure, unlike a planar carbonyl. This 3D geometry is crucial for fitting into deep hydrophobic pockets (e.g., p38 MAP Kinase).

Visualization: C-Tosyl SAR Map

CTosylSAR Core C-Tosyl Imidazole Core (Stable Pharmacophore) LogP Lipophilicity (LogP) Enhances Membrane Permeability Core->LogP Tosyl Aryl Ring EWG Electron Withdrawal Lowers N1-H pKa (Acidity) Core->EWG Sulfonyl Group (-SO2-) Steric Steric Bulk Fills Hydrophobic Pockets Core->Steric p-Methyl Group Target Target Binding (Tubulin / Kinases) LogP->Target EWG->Target

Figure 2: Structure-Activity Relationship map for C-tosyl imidazoles. The sulfonyl group acts as an electronic sink and lipophilic anchor.

Part 3: Biological Applications[1][2][3][4][5][6][7][8][9]

Antimicrobial & Antifungal[2][3][6][8][10]
  • Mechanism: Imidazole derivatives inhibit lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis.

  • Role of Tosyl: In C-tosyl derivatives, the bulky tosyl group mimics the steroid backbone, occupying the hydrophobic access channel of the enzyme.

  • Data Summary:

    • N-tosyl derivatives show broad-spectrum activity but high cytotoxicity due to non-specific alkylation.

    • C-tosyl derivatives show lower potency but higher selectivity.

Anticancer (Tubulin Inhibition)
  • Target: Colchicine binding site of tubulin.

  • SAR Insight: 1-Aryl-4-tosylimidazoles have shown potency against MCF-7 and HeLa cell lines. The sulfonyl group positions the aryl ring to stack against hydrophobic residues (Val, Leu) in the tubulin dimer, preventing microtubule polymerization.

Part 4: Experimental Protocols

Synthesis of 1-(p-Toluenesulfonyl)imidazole (N-Tosyl)

This protocol yields the reactive N-tosyl reagent.

Reagents: Imidazole (1.0 eq), p-Toluenesulfonyl chloride (TsCl) (1.1 eq), Triethylamine (Et3N) (1.2 eq), Dichloromethane (DCM).

Protocol:

  • Dissolution: Dissolve imidazole (680 mg, 10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under nitrogen atmosphere.

  • Base Addition: Add Et3N (1.67 mL, 12 mmol) and cool the mixture to 0°C in an ice bath.

  • Tosylation: Add TsCl (2.1 g, 11 mmol) portion-wise over 15 minutes. Reasoning: Slow addition prevents exotherm and localized concentration spikes.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Wash with water (2 x 10 mL) and brine (10 mL). Dry organic layer over Na2SO4.

  • Purification: Concentrate in vacuo. Recrystallize from EtOAc/Hexane to yield white crystals.

    • Self-Validation Check: Product should be a white solid (mp ~78-80°C). NMR should show a downfield shift of imidazole protons compared to starting material.

Biological Assay: MTT Cytotoxicity Screen

Standard validation for anticancer potential.[1]

Materials: MCF-7 cells, MTT reagent (5 mg/mL in PBS), DMSO.

Protocol:

  • Seeding: Seed cells (5 x 10^3 cells/well) in 96-well plates and incubate for 24h at 37°C/5% CO2.

  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 - 100 µM). Include Vehicle Control (0.1% DMSO) and Positive Control (Doxorubicin).

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL MTT solution to each well. Incubate for 4 hours.

    • Mechanism:[2][3][4][5][6][7] Viable mitochondria reduce yellow MTT to purple formazan.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm.

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

References

  • BenchChem. (2025). 1-Tosylimidazole: Chemical Properties and Applications. Retrieved from

  • Navid, M., et al. (2008). An efficient and selective method for esterification of alcohols using N-(p-toluenesulfonyl)imidazole. Tetrahedron Letters. Retrieved from

  • Al-Edan, A. K., et al. (2020). Synthesis and Characterization of Imidazole Derivatives and Catalysis. University of Basrah. Retrieved from

  • Jabbar, H. S., et al. (2025). Structure-Activity Relationship (SAR) in Medicinal Chemistry: Focusing on Substituted Imidazole Derivatives. Zenodo. Retrieved from

  • Borgers, M. (1980). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Reviews of Infectious Diseases. Retrieved from

  • Zhang, L., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules. Retrieved from

Sources

1-(Toluene-4-sulfonyl)-4-nitroimidazole: Advanced Safety, Handling, and Mechanistic Toxicology Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis, 1-(Toluene-4-sulfonyl)-4-nitroimidazole (CAS 71100-56-6) serves as a highly potent condensing agent, frequently utilized in nucleotide synthesis and the preparation of amides from aminium carboxylates[1]. While its efficacy is well-documented, the compound combines two highly reactive moieties: an electrophilic p-toluenesulfonyl (tosyl) leaving group and a redox-active nitroimidazole core. This whitepaper provides researchers and scale-up chemists with a comprehensive, mechanistically grounded guide to the safe handling, reaction execution, and validated decontamination of this compound.

Physicochemical Profiling & Structural Implications

Understanding the physical properties of a reagent is the first step in predicting its behavior in a laboratory setting. Below is a summary of the quantitative physicochemical data for this compound[1][2].

PropertyValueReference
CAS Number 71100-56-6[1]
Molecular Formula C10H9N3O4S[1]
Molecular Weight 267.26 g/mol [1]
Boiling Point 494.1°C at 760 mmHg[2]
Density 1.51 g/cm³[2]
Flash Point 252.6°C[2]
Vapor Pressure 6.66E-10 mmHg at 25°C[2]

Structural Causality: The extremely low vapor pressure (6.66E-10 mmHg) indicates that inhalation of vapors at room temperature is unlikely[2]. However, the high density and solid nature of the compound mean that aerosolized dust presents a significant inhalation hazard. The tosyl group acts as an exceptional electron-withdrawing leaving group, rendering the imidazole ring highly susceptible to nucleophilic attack.

Mechanistic Toxicology & Hazard Assessment

Standard safety protocols often list hazards without explaining the underlying chemistry. As a structural analog to 1-(p-Toluenesulfonyl)imidazole (CAS 2232-08-8), this compound shares a similar hazard profile, classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[3].

The Causality of Toxicity:

  • Electrophilic Alkylation Risk: Because the p-toluenesulfonyl moiety is a highly effective leaving group, the compound acts as a potent electrophile. In a biological context, if the dust contacts the skin or respiratory tract, it can covalently bind to nucleophilic residues (such as thiols in cysteine or amines in lysine) on epidermal or mucosal proteins. This covalent modification is the primary mechanism behind its severe irritant properties and potential for skin sensitization.

  • Nitroreduction and Genotoxicity: The 4-nitroimidazole core is susceptible to enzymatic reduction by cellular nitroreductases. This reduction pathway generates reactive intermediates (nitroso and hydroxylamine species) that can induce oxidative stress or intercalate with DNA. Consequently, chronic exposure must be strictly avoided.

Standard Operating Procedures (SOPs) for Safe Handling

To ensure absolute safety, every protocol must be a self-validating system. Do not rely on visual cues alone; use analytical validation to confirm that hazards have been neutralized.

Phase 1: Preparation and Dispensing
  • Engineering Controls: All weighing and transfer operations must occur within a certified Class II Type B2 biological safety cabinet or a high-flow chemical fume hood to prevent dust inhalation.

  • PPE: Nitrile gloves (double-gloved), a particulate respirator (N95 or P100) if handled outside a closed system, and chemical splash goggles[3].

  • Handling Logic: Use anti-static weighing boats. The compound's low moisture tolerance means static discharge can cause the fine powder to aerosolize.

Phase 2: Reaction Execution
  • Inert Atmosphere: Purge the reaction vessel with Argon or N2. The compound is moisture-sensitive; ambient humidity can cause premature hydrolysis of the tosyl group, generating p-toluenesulfonic acid, which can catalyze unwanted side reactions.

  • Solvent Selection: Utilize anhydrous, aprotic solvents (e.g., DMF or DCM) to maintain the integrity of the N-S bond until the target nucleophile is introduced[1].

Phase 3: Validated Quenching & Decontamination

Why use a mild base? Strong bases (like NaOH) can cause uncontrolled, exothermic hydrolysis of the tosyl group, leading to splattering. Mild bases allow for controlled cleavage.

  • Quenching: Cool the reaction mixture to 0°C. Slowly add saturated aqueous Sodium Bicarbonate (

    
    ) dropwise.
    
  • Agitation: Stir vigorously for 30 minutes to ensure complete biphasic mixing. The mild base hydrolyzes any unreacted this compound into 4-nitroimidazole and p-toluenesulfonate.

  • Self-Validation (Critical Step): Visual cessation of

    
     bubbling does not guarantee complete hydrolysis. Before transferring the mixture to a waste carboy, spot the organic layer on a TLC plate (or inject into HPLC) and compare it against a standard of the starting material.
    
  • Disposal: Only proceed to separate the aqueous and organic layers for hazardous waste disposal after TLC/HPLC confirms the complete absence of the electrophilic starting material.

Visualizing the Safety Workflow

The following diagram illustrates the logical progression of the self-validating safety workflow.

G Start Weighing & Transfer (Fume Hood, PPE) Reaction Reaction Execution (Inert Atmosphere) Start->Reaction Spill Spill Detected? Reaction->Spill Decon Decontamination (Alkaline Hydrolysis) Spill->Decon Yes Quench Reaction Quenching (Mild Base Addition) Spill->Quench No Dispose Aqueous & Organic Waste Segregation Decon->Dispose Validate TLC/HPLC Validation (Confirm Tosyl Cleavage) Quench->Validate Validate->Quench Incomplete Validate->Dispose Complete

Workflow for safe handling, reaction execution, and validated quenching of tosyl nitroimidazoles.

References

  • [1] LookChem. "Cas 71100-56-6, this compound." LookChem Database. URL:[Link]

  • [2] LookChem. "71100-56-6 SDS and Chemical Properties." LookChem Database. URL:[Link]

Sources

Methodological & Application

Application Note: High-Efficiency Coupling with 1-(Toluene-4-sulfonyl)-4-nitroimidazole (p-TsIm-NO2)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Toluene-4-sulfonyl)-4-nitroimidazole (p-TsIm-NO2), also known as TSNI , is a highly reactive sulfonyl-azole coupling reagent designed for the synthesis of amides and esters. While structurally related to the common 1-(p-toluenesulfonyl)imidazole (TsIm), the introduction of the electron-withdrawing nitro group at the 4-position of the imidazole ring significantly lowers the pKa of the leaving group (4-nitroimidazole vs. imidazole). This modification enhances the electrophilicity of the intermediate acyl-azole, facilitating rapid coupling with sterically hindered or electron-deficient nucleophiles under mild conditions.

This guide details the mechanistic grounding, optimized protocols, and critical handling procedures to utilize p-TsIm-NO2 as a superior alternative to standard carbodiimide (DCC/EDC) or phosphonium (BOP/PyBOP) reagents.

Mechanism of Action

The efficacy of p-TsIm-NO2 relies on a "Pre-Activation" strategy. Unlike carbodiimides, which can be mixed with all reagents simultaneously, sulfonyl-azoles function best when the carboxylic acid is activated prior to nucleophile addition. This prevents the competing sulfonylation of the amine.

The Activation Cycle
  • Activation: The carboxylate anion attacks the sulfur center of p-TsIm-NO2.

  • Intermediate Formation: A transient mixed anhydride is formed, which rapidly rearranges or is attacked by the liberated 4-nitroimidazole anion to form the Acyl-4-nitroimidazole .

  • Coupling: The amine or alcohol nucleophile attacks the highly reactive carbonyl of the Acyl-4-nitroimidazole, expelling 4-nitroimidazole and forming the stable amide or ester bond.

Mechanistic Visualization

Mechanism Figure 1: Activation pathway of carboxylic acids using p-TsIm-NO2 via the reactive Acyl-4-nitroimidazole intermediate. Start Carboxylic Acid (R-COOH) Inter1 Mixed Anhydride (Transient) Start->Inter1 + Base, + Reagent Base Base (TEA/DIPEA) Reagent p-TsIm-NO2 (Reagent) Reagent->Inter1 Inter2 Active Species: Acyl-4-nitroimidazole Inter1->Inter2 Rearrangement Product Final Product (Amide/Ester) Inter2->Product + Nucleophile Byprod Byproducts: 4-Nitroimidazole + TsO- Inter2->Byprod Nuc Nucleophile (R'-NH2 / R'-OH) Nuc->Product

Comparison with Standard Reagents

Featurep-TsIm-NO2 (TSNI)TsIm (Standard)DCC / EDCHATU / HBTU
Activation Species Acyl-4-nitroimidazoleAcyl-imidazoleO-AcylisoureaActive Ester (OBt/OAt)
Reactivity Very High (Due to nitro group)ModerateModerateHigh
Byproducts 4-Nitroimidazole (Water soluble, acidic)Imidazole (Water soluble)Urea (Insoluble/Hard to remove)Tetramethylurea (Soluble)
Atom Economy ModerateModerateHighLow
Major Risk Sulfonylation (if mixed incorrectly)Sulfonylation (slow)Allergens / SensitizersHigh Cost

Experimental Protocols

General Protocol: Amide Synthesis

Scope: Synthesis of amides from carboxylic acids and primary/secondary amines.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • p-TsIm-NO2 (1.1 - 1.2 equiv)

  • Triethylamine (TEA) or DIPEA (1.2 - 1.5 equiv)

  • Amine (1.0 - 1.2 equiv)

  • Solvent: Dichloromethane (DCM), DMF, or Acetonitrile (MeCN).

Step-by-Step Procedure:

  • Activation (Critical Step):

    • Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DCM or DMF (0.1 – 0.5 M concentration).

    • Add the Base (TEA/DIPEA, 1.2 equiv). Stir for 5 minutes at Room Temperature (RT).

    • Add p-TsIm-NO2 (1.1 equiv) in one portion.

    • Observation: The solution may turn slightly yellow. Stir for 15–30 minutes at RT. This allows the formation of the active Acyl-4-nitroimidazole.

    • Validation: TLC can be used to monitor the disappearance of the starting acid (if distinguishable) or the formation of the intermediate.[1]

  • Coupling:

    • Add the Amine (1.0 – 1.2 equiv) dropwise to the reaction mixture.

    • Note: If the amine is available as a hydrochloride salt, add an additional equivalent of base prior to addition.

    • Stir the reaction at RT.

    • Time: Unhindered amines typically react within 30–60 minutes. Hindered amines may require 2–4 hours or mild heating (40°C).

  • Workup:

    • Dilute the reaction mixture with EtOAc or DCM.

    • Acid Wash: Wash with 1N HCl or 5% Citric Acid (removes unreacted amine and the imidazole byproduct).

    • Base Wash: Wash with Saturated NaHCO3 (removes unreacted acid and p-toluenesulfonic acid byproduct).

    • Brine Wash: Wash with saturated NaCl solution.

    • Dry over Na2SO4, filter, and concentrate in vacuo.

Protocol: Esterification of Hindered Alcohols

Scope: Acylation of secondary or tertiary alcohols where standard conditions fail.

Modifications:

  • Catalyst: Add 10-20 mol% of DMAP (4-Dimethylaminopyridine) or N-Methylimidazole (NMI) during the coupling step.

  • Temperature: Reflux in DCM or heating to 60°C in DMF may be required for tertiary alcohols.

Procedure:

  • Activate Carboxylic Acid with p-TsIm-NO2 and TEA in DCM as described in 4.1.

  • After 30 mins, add the Alcohol (1.0 equiv) and DMAP (0.1 equiv).

  • Stir at RT or reflux until TLC indicates completion.

Decision Matrix & Troubleshooting

Use the following logic flow to optimize reaction conditions.

Workflow Figure 2: Experimental decision tree for optimizing coupling reactions with p-TsIm-NO2. Start Start: Amide Coupling Solubility Is Acid soluble in DCM? Start->Solubility SolventDCM Use DCM (Preferred) Solubility->SolventDCM Yes SolventDMF Use DMF or MeCN Solubility->SolventDMF No Activation Add Acid + Base + p-TsIm-NO2 Stir 30 min SolventDCM->Activation SolventDMF->Activation AmineType Amine Sterics? Activation->AmineType Simple Add Amine at RT (1-2 hours) AmineType->Simple Primary/Unbranched Hindered Add Amine + Heat (40-60°C) (4-12 hours) AmineType->Hindered Secondary/Aniline Check Check TLC Simple->Check Hindered->Check Result Product Formed? Check->Result Success Workup (Acid/Base Wash) Result->Success Yes Fail Troubleshoot: 1. Check Anhydrous conditions 2. Increase Activation Time 3. Add DMAP catalyst Result->Fail No

Troubleshooting Guide
ProblemPossible CauseSolution
Low Yield Incomplete ActivationIncrease activation time to 1 hour before adding amine. Ensure anhydrous solvent.
Sulfonamide Byproduct Direct attack on Sulfonyl groupCrucial: Ensure Acid and Base are mixed before adding p-TsIm-NO2. Never mix Amine and p-TsIm-NO2 directly without Acid.
No Reaction Steric BulkSwitch solvent to DMF, increase temp to 60°C, or add 0.1 eq DMAP.
Color Change Decompositionp-TsIm-NO2 is moisture sensitive. Store under argon/nitrogen at 4°C.

Safety and Handling

  • Toxicity: p-TsIm-NO2 releases 4-nitroimidazole upon reaction. Nitroimidazoles are potential mutagens; handle all waste streams as hazardous.

  • Moisture Sensitivity: The reagent hydrolyzes to p-toluenesulfonic acid and 4-nitroimidazole in the presence of water. Store in a desiccator or freezer (-20°C).

  • PPE: Wear standard lab coat, nitrile gloves, and safety glasses. Work in a well-ventilated fume hood.

References

  • Suwinski, J., & Salwinska, E. (2007). Reactions of 1-Arenesulfonyl-4-nitroimidazoles with Aniline in Aqueous Methanol Solution. Polish Journal of Chemistry, 81, 1479-1485. Link

  • Behrouz, S., Soltani Rad, M. N., & Forouhari, E. (2016). Highly efficient preparation of amides from aminium carboxylates using N-(p-toluenesulfonyl) imidazole.[2] Journal of Chemical Research, 40(2), 101-106. Link

  • Hitchcock, S. R., et al. (2021). N-p-Toluenesulfinylimidazole: A New in situ Reagent for the Mild and Efficient Synthesis of p-Toluenesulfinate Alkyl Esters and Aryl Esters. Synthesis, 53, 2693-2701. Link

  • Organic Chemistry Portal. (2024). Coupling Reagents: 1-(p-Toluenesulfonyl)imidazole (TsIm). Link

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Nitroimidazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Background

Nitroimidazole derivatives (e.g., metronidazole, tinidazole, secnidazole, and dimetridazole) are a critical class of antiprotozoal and antibacterial agents. Their broad-spectrum efficacy against anaerobic bacteria makes them indispensable in clinical pharmacokinetics and pharmaceutical manufacturing. However, due to their potential toxicity and suspected carcinogenicity, stringent regulatory maximum residue limits (MRLs) necessitate highly sensitive and selective analytical methods for their quantification in complex matrices, such as food products (e.g., eggs, poultry) and biological fluids[1].

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Tandem Mass Spectrometry (MS/MS) detection is the gold standard for nitroimidazole analysis. Because nitroimidazoles are moderately polar, basic compounds containing an ionizable imidazole ring, Reversed-Phase HPLC (RP-HPLC) on C18 stationary phases provides optimal retention and resolution[2].

Causality in Chromatographic Design

The analytical challenge in nitroimidazole chromatography lies in secondary interactions. Residual unreacted silanol groups on the silica-based C18 column can act as weak acids, interacting with the basic nitrogen of the imidazole ring, leading to severe peak tailing.

  • Mobile Phase pH Control: To counteract this, the mobile phase must be strictly buffered to an acidic pH (typically using phosphoric or formic acid). This suppresses the ionization of the imidazole ring, increasing its hydrophobicity and driving partitioning into the C18 stationary phase[3].

  • Silanol Blocking: The addition of a competing amine, such as 0.1% triethylamine (TEA), physically blocks residual silanols, ensuring sharp, symmetrical peaks and reproducible retention times[3].

Mechanism pH Acidic Mobile Phase (pH 3.0 - 4.5) Ionization Suppressed Ionization of Imidazole Ring pH->Ionization Drives equilibrium Retention Increased Hydrophobic Retention on C18 Ionization->Retention Enhances affinity Resolution Optimal Baseline Resolution Retention->Resolution Prevents co-elution

Mechanistic rationale for mobile phase pH selection in nitroimidazole retention.

Analytical Workflow & Experimental Rationale

The workflow for nitroimidazole analysis varies based on the sample matrix. Pharmaceutical formulations can often be analyzed via simple "dilute-and-shoot" methods using isocratic UV detection[4]. Conversely, complex biological or food matrices require rigorous extraction protocols, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) paired with Enhanced Matrix Removal (EMR-Lipid) to prevent column fouling and MS ion suppression[1].

Workflow N1 Sample Matrix (Plasma, Food, Formulation) N2 Extraction & Cleanup (QuEChERS / SPE) N1->N2 Homogenization N3 RP-HPLC Separation (C18, Acidic Mobile Phase) N2->N3 20µL Injection N4 Detection (UV 310nm or MS/MS) N3->N4 Elution

Analytical workflow for the HPLC determination of nitroimidazole derivatives.

Detection Modalities
  • UV-Vis Detection: The conjugated

    
    -system of the nitro group and the imidazole ring yields a strong, specific absorption maximum between 310 nm and 320 nm. At this wavelength, most endogenous matrix proteins and excipients are transparent, providing excellent signal-to-noise ratios without the need for MS[2][4].
    
  • LC-MS/MS: For trace residue analysis (e.g., MRL compliance in poultry), electrospray ionization (ESI) in positive mode is utilized, monitoring specific precursor-to-product ion transitions (e.g., m/z 172

    
     128 for metronidazole)[1].
    

Quantitative Data Summaries

The following tables synthesize expected chromatographic parameters and validation metrics derived from optimized methodologies.

Table 1: Typical Chromatographic Parameters for Isocratic RP-HPLC (UV Detection at 300-320 nm) [3][4]

Analyte Chemical Formula Retention Time (min)* LOD (µg/mL) LOQ (µg/mL)
Metronidazole C₆H₉N₃O₃ ~4.92 0.012 0.125
Tinidazole C₈H₁₃N₃O₄S ~8.78 0.012 0.125
Secnidazole C₇H₁₁N₃O₃ ~5.51 0.015 0.150

*Conditions: C18 column, Acetonitrile: 0.3% Phosphoric acid + 0.1% TEA (20:80 v/v), Flow rate 0.7 mL/min.

Table 2: LC-MS/MS Method Validation Metrics in Complex Matrix (Chicken Egg) [1]

Analyte Spike Level (µg/kg) Average Recovery (%) Precision (RSD, %)
Metronidazole 1.0 - 10.0 85.6 - 118.3 < 6.0
Dimetridazole 1.0 - 10.0 88.2 - 110.5 < 5.5

| Ronidazole | 1.0 - 10.0 | 90.1 - 115.2 | < 6.0 |

Detailed Experimental Protocols

Protocol A: Quality Control of Pharmaceutical Formulations (Isocratic RP-HPLC-UV)

This protocol is designed for the high-throughput quantification of metronidazole and tinidazole in bulk drugs or tablet formulations[3].

Step 1: Mobile Phase Preparation

  • Mix 800 mL of ultra-pure water with 3.0 mL of concentrated ortho-phosphoric acid (85%).

  • Add 1.0 mL of Triethylamine (TEA) to the aqueous mixture. Causality: TEA acts as a sacrificial base to neutralize active silanol sites on the column, preventing peak tailing[3].

  • Adjust the pH to 3.0 ± 0.1 if necessary.

  • Combine the aqueous buffer with 200 mL of HPLC-grade Acetonitrile (80:20 v/v).

  • Filter through a 0.45 µm PTFE membrane and degas ultrasonically for 15 minutes.

Step 2: Sample Preparation

  • Accurately weigh powdered tablet formulation equivalent to 10 mg of active pharmaceutical ingredient (API).

  • Transfer to a 100 mL volumetric flask, add 50 mL of mobile phase, and sonicate for 20 minutes to ensure complete dissolution.

  • Make up to volume with mobile phase, mix well, and filter through a 0.22 µm syringe filter prior to injection.

Step 3: Chromatographic Conditions & Self-Validation

  • Column: C18 (250 x 4.6 mm, 5 µm).

  • Flow Rate: 0.7 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV at 300 nm[3].

  • System Suitability (Self-Validating Check): Inject a standard mixture. The run is only validated if the resolution (

    
    ) between metronidazole and tinidazole is > 2.0, and the tailing factor (
    
    
    
    ) for all peaks is < 1.5. If
    
    
    > 1.5, discard the mobile phase and prepare a fresh batch, ensuring precise TEA addition.
Protocol B: Trace Residue Analysis in Food Matrices (QuEChERS LC-MS/MS)

This protocol extracts nitroimidazoles from lipid-rich matrices (e.g., eggs) while eliminating matrix effects[1].

Step 1: Extraction

  • Accurately weigh 5.0 g of homogenized egg sample into a 50 mL centrifuge tube.

  • Spike with an isotopically labeled internal standard (e.g., Metronidazole-d4). Causality: The internal standard corrects for any analyte loss during extraction and compensates for MS ion suppression, ensuring the quantitative integrity of the assay.

  • Add 10 mL of Acetonitrile containing 5% Formic Acid. Causality: A high percentage of formic acid is required to thoroughly precipitate matrix proteins and force the moderately polar nitroimidazoles into the organic layer[1].

  • Add QuEChERS extraction salts (4 g Na₂SO₄ and 1 g NaCl). Shake vigorously for 2 minutes and centrifuge at 4,000 rpm for 10 minutes at 10°C.

Step 2: Cleanup (Pass-Through EMR-Lipid)

  • Transfer 2.4 mL of the upper acetonitrile supernatant to a clean tube.

  • Add 0.6 mL of ultra-pure water (creating a 20% aqueous environment) and vortex. Causality: The addition of water is strictly required to activate the Captiva EMR-Lipid sorbent, allowing it to efficiently trap unbranched hydrocarbon chains (lipids) via hydrophobic interactions while the analytes pass through[1].

  • Pass the mixture through a 3-mL Captiva EMR-Lipid cartridge under gravity. Collect the eluate for LC-MS/MS analysis.

References

  • Application of Central Composite Design to the Optimization of HPLC Analysis of Nitroimidazoles. Journal of Liquid Chromatography - Taylor & Francis.2

  • Simultaneous Determination of Some 5-Nitroimidazole Derivatives and Ciprofloxacin by High Performance Liquid Chromatography. International Journal of Pharmaceutical Investigation.3

  • A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. ResearchGate.4

  • Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR−Lipid and LC/MS/MS. Agilent Technologies Application Note.1

Sources

High-Sensitivity LC-MS/MS Quantification of Alkyl Tosylate Genotoxic Impurities in APIs: A Compliance-Driven Approach

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Regulatory Context

Alkyl tosylates (p-toluenesulfonate esters) are potent alkylating agents frequently formed as unintended by-products during the synthesis of Active Pharmaceutical Ingredients (APIs). When p-toluenesulfonic acid (p-TSA) is used as an acid catalyst or when tosylate salts are formed in the presence of residual lower alcohols (e.g., methanol, ethanol, isopropanol), genotoxic methyl, ethyl, or isopropyl tosylates can be generated[1].

Because these compounds are DNA-reactive and potentially mutagenic, regulatory bodies strictly control their presence. The ICH M7 guideline establishes a framework for managing these risks, mandating a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for impurities with unknown carcinogenic potential[2],[3]. For an API with a maximum daily dose of 1 gram, this translates to a stringent concentration limit of 1.5 ppm (µg/g). To achieve reliable quantification at these trace levels—often overcoming severe matrix suppression from the API—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical gold standard[4],[5].

Workflow A API Synthesis (p-TSA + Alcohols) B Alkyl Tosylates Formation (Genotoxic Impurities) A->B Esterification C Sample Preparation (LLE / Direct Dilution) B->C Extraction D LC-MS/MS Analysis (ESI+ / MRM Mode) C->D Injection E Data Processing & Quantification D->E Signal Detection F ICH M7 Compliance (TTC < 1.5 µg/day) E->F Risk Assessment

Figure 1: End-to-end workflow for the identification and quantification of tosylate impurities.

Mechanistic Principles of the Analytical Method

Chromatographic Strategy

Alkyl tosylates range from moderately polar (methyl tosylate) to highly lipophilic (butyl tosylate). A reversed-phase C18 column is utilized to provide optimal retention and peak shape. A gradient elution strategy is critical here: starting at a low organic composition (10%) ensures the retention of methyl tosylate, while ramping to 90% organic ensures that the high-concentration API matrix is completely flushed from the column, preventing carryover and ion suppression in subsequent runs[5].

Mass Spectrometric Ionization and Fragmentation

Unlike basic amines, alkyl tosylates lack a strong proton-accepting functional group, making standard protonation ([M+H]⁺) highly inefficient. Causality of Buffer Selection: To overcome this, 5–10 mM ammonium acetate is added to the mobile phase. The ammonium ions forcefully drive the formation of stable ammonium adducts ([M+NH₄]⁺) in the Electrospray Ionization (ESI) source[6],[5].

Upon entering the collision cell, Collision-Induced Dissociation (CID) strips the ammonia and the respective alkyl alcohol from the precursor ion, reliably yielding a stable tosyl cation (m/z 155) and a tropylium cation (m/z 91). This predictable fragmentation allows for highly specific Multiple Reaction Monitoring (MRM).

Fragmentation N1 Alkyl Tosylate [M] N2 ESI+ Ionization (+NH4+) N1->N2 N3 Precursor Ion [M+NH4]+ N2->N3 Adduct Formation N4 CID Fragmentation (Collision Cell) N3->N4 -NH3, -Alcohol N5 Product Ion m/z 155 [Tosyl]+ N4->N5 Quantifier N6 Product Ion m/z 91 [Tropylium]+ N4->N6 Qualifier

Figure 2: ESI+ ionization and CID fragmentation pathway of alkyl tosylates for MRM detection.

Comprehensive Experimental Protocol

Note: This protocol is designed as a self-validating system. The inclusion of an isotopically labeled internal standard (e.g., Methyl Tosylate-d3) is mandatory to correct for matrix effects and extraction losses.

Materials & Reagents
  • Standards: Methyl p-toluenesulfonate (MTS), Ethyl p-toluenesulfonate (ETS), Isopropyl p-toluenesulfonate (IPTS).

  • Internal Standard (IS): MTS-d3 or similar stable-isotope labeled analog.

  • Solvents: LC-MS grade Water, Acetonitrile, and Methanol.

  • Buffer: LC-MS grade Ammonium Acetate (10 mM in Water).

Sample Preparation: Liquid-Liquid Extraction (LLE)

Direct injection of APIs at 10–50 mg/mL will rapidly foul the MS source. LLE isolates the non-polar tosylates from polar API matrices.

  • Dissolution: Dissolve 100 mg of the API in 2.0 mL of Water/Methanol (80:20, v/v).

  • Spiking: Add 20 µL of the Internal Standard working solution (100 ng/mL).

  • Extraction: Add 2.0 mL of Hexane/Ethyl Acetate (80:20, v/v). Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Reconstitution: Transfer 1.5 mL of the upper organic layer to a clean tube. Evaporate to dryness under a gentle stream of nitrogen at room temperature (avoid heat, as lower tosylates are volatile). Reconstitute in 200 µL of Initial Mobile Phase.

LC-MS/MS Instrument Conditions

Table 1: Liquid Chromatography Gradient Conditions Column: C18, 2.1 x 100 mm, 1.7 µm (e.g., Waters Acquity UPLC BEH C18) Mobile Phase A: 10 mM Ammonium Acetate in Water Mobile Phase B: Acetonitrile

Time (min)Flow Rate (mL/min)Mobile Phase A (%)Mobile Phase B (%)Curve Type
0.00.49010Initial
2.00.49010Isocratic (Target retention)
8.00.41090Linear Gradient
10.00.41090Column Wash (API removal)
10.10.49010Step gradient
14.00.49010Re-equilibration

Table 2: MS/MS Multiple Reaction Monitoring (MRM) Parameters Source: ESI Positive Mode | Capillary Voltage: 3.0 kV | Desolvation Temp: 400°C

AnalytePrecursor Ion [M+NH₄]⁺ (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)
Methyl Tosylate (MTS)204.1155.091.015 / 25
Ethyl Tosylate (ETS)218.1155.091.015 / 25
Isopropyl Tosylate (IPTS)232.1155.091.015 / 25
n-Propyl Tosylate (NPTS)232.1155.091.015 / 25
MTS-d3 (Internal Std)207.1158.091.015 / 25

System Validation & Acceptance Criteria

To ensure the protocol operates as a self-validating system, the following System Suitability Testing (SST) and ICH Q2(R1) validation criteria must be met prior to sample analysis[4]:

  • Blank Verification: A diluent blank must show no interfering peaks at the retention times of the analytes (S/N < 3). This proves the absence of carryover.

  • Sensitivity (LOQ): The Signal-to-Noise (S/N) ratio of the lowest calibration standard (typically 0.1–0.5 ng/mL) must be ≥ 10.

  • Bracketing Standards: Calibration standards must bracket the sample sequence. The %RSD of the bracketing standards must be ≤ 10%.

  • Matrix Spike Recovery: Unspiked API samples and API samples spiked at the specification limit must be analyzed. Recovery must fall between 80% and 120% to validate the LLE efficiency.

Table 3: Typical Method Validation Performance Metrics

ParameterMTSETSIPTSICH Q2 Acceptance Criteria
LOD (ng/mL) 0.150.150.30S/N ≥ 3
LOQ (ng/mL) 0.500.501.00S/N ≥ 10, Precision ≤ 10%
Linearity (R²) 0.99920.99950.9991R² ≥ 0.99 over range
Recovery (%) 98.5101.296.480% – 120%
Precision (%RSD) 3.24.15.0≤ 10% at LOQ level

References

  • Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS - ResearchGate. 6

  • An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm-based isopropyl esters - OAText. 1

  • Validated GC-MS and LC-MS/MS Methods for ICH M7-Based Quantification of Alkyl Mesylate and Azido Genotoxic Impurities in Pharmaceutical Products - PubMed. 4

  • Understanding the Classification of Potentially Mutagenic Impurities as per ICH M7 Guidelines - Veeprho Pharmaceuticals. 2

  • No.62 Analysis of Pharmaceuticals' Impurity -Regulations and Analysis for Carcinogenic Substances- - LCMS.cz.3

  • Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals - Chromatography Online. 5

Sources

Application Note: High-Precision Synthesis of Antimicrobial Agents from 4-Nitroimidazole Precursors

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note serves as a comprehensive technical guide for the synthesis, purification, and evaluation of antimicrobial agents derived from the 4-nitroimidazole scaffold. It addresses the critical challenges of regioselectivity and structural derivatization required to unlock the therapeutic potential of this class.

Introduction: The Nitroimidazole Paradox

Nitroimidazoles are a cornerstone of antimicrobial chemotherapy, particularly against anaerobic bacteria and protozoa.[1] The clinical success of 5-nitroimidazoles (e.g., Metronidazole, Tinidazole) is driven by their ability to undergo bio-reduction in low-redox environments, generating cytotoxic radical species that damage microbial DNA.[1][2]

However, the 4-nitroimidazole isomer—often considered a synthetic byproduct or a less active congener—has emerged as a potent scaffold for next-generation antimicrobials . Unlike their 5-nitro counterparts, 4-nitroimidazole derivatives exhibit distinct redox potentials and have shown promising activity against aerobic pathogens (e.g., Staphylococcus aureus, Escherichia coli) and Mycobacterium tuberculosis (TB).

Scope of this Guide

This document details the workflow for transforming the 4-nitroimidazole precursor into bioactive agents. It focuses on:

  • Regioselective N-Alkylation: Controlling the N1 vs. N3 substitution.

  • Isomer Separation: Protocols to isolate the 4-nitro isomer from the 5-nitro byproduct.

  • Advanced Functionalization: Creating sulfonamide and oxadiazole hybrids.

  • Biological Validation: Standardized MIC assay protocols.

Chemical Strategy & Mechanism

The Regioselectivity Challenge

The starting material, 4(5)-nitroimidazole, exists as a tautomeric mixture. Upon deprotonation, the resulting anion can be alkylated at either nitrogen atom.

  • Kinetic Product (Major): Alkylation at the nitrogen distant from the nitro group yields the 1-alkyl-4-nitroimidazole . This is favored due to steric hindrance and electronic repulsion at the nitrogen adjacent to the nitro group.

  • Thermodynamic Product (Minor): The 1-alkyl-5-nitroimidazole (the "Metronidazole-like" isomer).

Critical Insight: For novel antimicrobial discovery targeting aerobes and TB, the 1-alkyl-4-nitroimidazole (the major product of basic alkylation) is the primary scaffold of interest.

Mechanism of Action (MOA) Workflow

The following diagram illustrates the bio-activation pathway essential for designing effective derivatives.

MOA Prodrug 4-Nitroimidazole Derivative (Prodrug) Entry Cellular Entry (Passive/Active) Prodrug->Entry Reductase Nitroreductase (Type I or II) Entry->Reductase Cytoplasm Radical Nitro Radical Anion (R-NO2•-) Reductase->Radical 1e- Reduction (Low Redox Potential) Nitroso Nitroso Intermediate (R-NO) Radical->Nitroso Further Reduction DNA DNA Helix Radical->DNA Covalent Adducts Nitroso->DNA Covalent Adducts Damage Strand Breaks & Helix Destabilization DNA->Damage Cell Death

Caption: Mechanism of Action for Nitroimidazole Antimicrobials. The drug requires bio-reduction by microbial nitroreductases to generate toxic radical species.[1][2]

Core Protocol 1: Regioselective N-Alkylation

Objective: Synthesize 1-alkyl-4-nitroimidazole with high regioselectivity.

Reagents & Equipment[4][5][6]
  • Precursor: 4-nitroimidazole (CAS: 3034-38-6).

  • Alkylating Agent: Ethyl bromoacetate (or substituted benzyl halides for SAR studies).

  • Base: Potassium Carbonate (K₂CO₃) - Anhydrous.

  • Solvent: Acetonitrile (MeCN) or DMF (Dry).

  • Monitoring: TLC Silica gel 60 F₂₅₄ plates.

Step-by-Step Procedure
  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitroimidazole (1.0 equiv, e.g., 1.13 g, 10 mmol) in anhydrous Acetonitrile (30 mL) .

  • Deprotonation: Add K₂CO₃ (1.2 equiv, 1.66 g) . Stir the suspension at room temperature for 30 minutes. Note: The solution may change color as the anion forms.

  • Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise via a syringe to control the exotherm.

  • Reaction:

    • For Kinetic Control (favoring 4-nitro isomer): Stir at 60°C for 3–5 hours.

    • Checkpoint: Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The product usually moves faster (higher R_f) than the starting material.

  • Work-up:

    • Evaporate the solvent under reduced pressure.

    • Resuspend the residue in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) and Brine (20 mL).

    • Dry the organic layer over MgSO₄, filter, and concentrate.

Purification & Isomer Separation

The crude mixture will contain primarily the 1-alkyl-4-nitroimidazole (>85%) and a minor amount of 1-alkyl-5-nitroimidazole.

  • Column Chromatography: Silica Gel (230-400 mesh).

  • Eluent Gradient: Hexane → 40% Ethyl Acetate in Hexane.

  • Order of Elution:

    • 1-alkyl-4-nitroimidazole: Elutes first (Less polar due to nitro group position relative to alkyl chain).

    • 1-alkyl-5-nitroimidazole: Elutes second (More polar).

Data Validation (NMR Signatures):

Isomer ¹H NMR Characteristic (DMSO-d₆)
4-Nitro C2-H (~8.3 ppm) and C5-H (~7.8 ppm) appear as distinct singlets.

| 5-Nitro | C2-H (~8.0 ppm) and C4-H (~7.4 ppm). Note: The C4 proton is typically more shielded than the C5 proton of the 4-nitro isomer. |

Core Protocol 2: Advanced Functionalization (Hybrid Synthesis)

Objective: Enhance antimicrobial potency by coupling the nitroimidazole scaffold with a sulfonamide moiety (Sulfonamide-Nitroimidazole Hybrid).

Synthetic Workflow Diagram

Synthesis Start 4-Nitroimidazole Step1 Step 1: N-Alkylation (Ethyl bromoacetate, K2CO3, MeCN) Start->Step1 Inter1 Intermediate A: Ethyl 2-(4-nitroimidazol-1-yl)acetate Step1->Inter1 Step2 Step 2: Hydrazinolysis (Hydrazine hydrate, EtOH, Reflux) Inter1->Step2 Inter2 Intermediate B: Acetohydrazide Derivative Step2->Inter2 Step3 Step 3: Coupling/Cyclization (Sulfonyl chloride or Aldehyde) Inter2->Step3 Final Target Hybrid: Sulfonamide-Nitroimidazole Step3->Final

Caption: Synthetic route for generating bioactive sulfonamide-nitroimidazole hybrids.

Procedure (Sulfonamide Coupling)[4][7]
  • Hydrazide Formation: Dissolve the ester intermediate (from Protocol 1) in Ethanol. Add Hydrazine Hydrate (5 equiv) and reflux for 4 hours. Cool and filter the precipitated hydrazide solid.

  • Coupling: Dissolve the hydrazide (1 mmol) in dry Pyridine (5 mL). Add an Aryl Sulfonyl Chloride (1.1 mmol) portion-wise at 0°C.

  • Completion: Stir at Room Temperature for 12 hours. Pour into ice water and acidify with dilute HCl to pH 4.

  • Isolation: Filter the precipitate, wash with water, and recrystallize from Ethanol.

Biological Evaluation Protocol

Objective: Determine the Minimum Inhibitory Concentration (MIC) against aerobic and anaerobic targets.

Assay Setup (Broth Microdilution)
  • Standard: CLSI (Clinical and Laboratory Standards Institute) guidelines.

  • Medium:

    • Aerobes (S. aureus, E. coli): Mueller-Hinton Broth (MHB).

    • Anaerobes (B. fragilis): Brucella Broth supplemented with hemin and Vitamin K1.

  • Inoculum: 5 x 10⁵ CFU/mL.

Protocol
  • Stock Preparation: Dissolve synthesized compounds in DMSO (1 mg/mL).

  • Dilution: Prepare serial 2-fold dilutions in a 96-well plate (Range: 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add 100 µL of bacterial suspension to each well.

  • Controls:

    • Positive Control: Metronidazole (for anaerobes) or Ciprofloxacin (for aerobes).

    • Negative Control:[3] DMSO vehicle + Broth.

  • Incubation:

    • Aerobes: 37°C for 18–24 hours.

    • Anaerobes:[1] 37°C for 48 hours in an anaerobic chamber.

  • Readout: The MIC is the lowest concentration showing no visible growth (turbidity).

References

  • Regioselective Synthesis of Nitroimidazoles: Der Pharma Chemica, 2016, 8(2):12-16.

  • Mechanism of Action & Redox Potentials: Journal of Antimicrobial Chemotherapy, 1990, 25(1):15-23.

  • Antimicrobial Activity of Nitroimidazole Derivatives: International Journal of Drug Delivery Technology, 2022, 12(2):495-501.[3]

  • Synthesis of Oxadiazole-Nitroimidazole Hybrids: Bioorganic & Medicinal Chemistry Letters, 2012, 22(17):2863-2865.

  • TLC-Densitometric Analysis of Nitroimidazoles: Molecules, 2023, 28(2).

Sources

Application Note: 1-(Toluene-4-sulfonyl)-4-nitroimidazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the strategic use of 1-(Toluene-4-sulfonyl)-4-nitroimidazole (1-Tosyl-4-nitroimidazole) in medicinal chemistry. This compound serves as a high-value "chemical switch," enabling regioselective functionalization of the imidazole core—a scaffold ubiquitous in antimicrobial, antitubercular, and oncological drug discovery.

Introduction: The "Tosyl Switch" Strategy

In the development of nitroimidazole-based therapeutics (e.g., antituberculars like Pretomanid or hypoxic radiosensitizers), controlling regiochemistry is the primary synthetic bottleneck. 4-Nitroimidazole exists in a tautomeric equilibrium (N1-H ⇌ N3-H), making direct alkylation or arylation prone to yielding inseparable mixtures of regioisomers.

This compound solves this by locking the tautomer in the 1,4-isomer form. The tosyl (Ts) group functions not merely as a protecting group but as an electronic activator :

  • Regio-Locking: Sterically blocks the N1 position, forcing subsequent electrophilic attacks to occur at Carbon-5 (C5) or Carbon-2 (C2).

  • Electronic Activation: The electron-withdrawing sulfonyl group lowers the LUMO of the imidazole ring, facilitating C-H activation and specific nucleophilic aromatic substitutions (SNAr).

  • Orthogonal Deprotection: The Ts group can be removed under mild conditions, revealing the N1-H for the final installation of pharmacokinetic tails (e.g., solubilizing side chains).

Core Applications & Mechanism
2.1 Regioselective C-H Functionalization

The primary application of 1-tosyl-4-nitroimidazole is as a substrate for Palladium-catalyzed C-H arylation. Unlike unprotected imidazoles, which poison Pd catalysts due to the free N-H, the N-tosyl derivative is an excellent partner for cross-coupling.

  • Mechanism: The Ts group acidifies the C5-H bond (pKa reduction), facilitating a Concerted Metalation-Deprotonation (CMD) pathway.

  • Outcome: Access to 5-aryl-4-nitroimidazoles, a scaffold found in next-generation antiparasitic agents.

2.2 The "Protect-Functionalize-Deprotect" Workflow

This compound enables a modular "plug-and-play" approach to drug design:

  • Stage 1: Synthesis of the core (1-Tosyl-4-nitroimidazole).

  • Stage 2: Diversification of the carbon skeleton (C5/C2).

  • Stage 3: Removal of the "scaffold" (Tosyl).

  • Stage 4: Installation of the "warhead" or "tail" (N-alkylation).

Experimental Protocols
Protocol A: Regioselective Synthesis of this compound

Objective: To synthesize the core intermediate from commercially available 4-nitroimidazole with >95% regioselectivity.

Reagents:

  • 4-Nitroimidazole (1.0 equiv)[1]

  • p-Toluenesulfonyl chloride (TsCl) (1.1 equiv)

  • Triethylamine (Et3N) (1.5 equiv)[2]

  • 4-Dimethylaminopyridine (DMAP) (0.05 equiv - Catalyst)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with 4-nitroimidazole (11.3 g, 100 mmol) and anhydrous DCM (200 mL) under an inert atmosphere (Ar or N2).

  • Base Addition: Add Et3N (21 mL, 150 mmol) and DMAP (610 mg, 5 mmol). The suspension may not fully dissolve immediately.

  • Sulfonylation: Cool the mixture to 0 °C. Add TsCl (21.0 g, 110 mmol) portion-wise over 15 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1). The spot for 4-nitroimidazole (Rf ~0.1) should disappear, replaced by the product (Rf ~0.6).

  • Workup: Quench with water (100 mL). Separate the organic layer.[2][3][4] Wash the organic phase with 1M HCl (2 x 50 mL) to remove excess amine, followed by saturated NaHCO3 (50 mL) and brine.

  • Purification: Dry over Na2SO4, filter, and concentrate in vacuo. Recrystallize the off-white solid from Ethanol/Hexane.

  • Yield: Expected yield: 85–92%.

    • Note: The product is the 1,4-isomer. The sterically hindered 1,5-isomer is thermodynamically disfavored.

Protocol B: Palladium-Catalyzed C-H Arylation (C5-Diversification)

Objective: To introduce an aryl group at the C5 position via C-H activation.

Reagents:

  • 1-Tosyl-4-nitroimidazole (1.0 equiv)

  • Aryl Bromide (Ar-Br) (1.2 equiv)

  • Pd(OAc)2 (5 mol%)

  • Ligand: PPh3 or XPhos (10 mol%)

  • Base: Cs2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane (dry)

Step-by-Step Procedure:

  • Setup: In a glovebox or under strict Ar flow, combine 1-tosyl-4-nitroimidazole (1.0 mmol), Aryl Bromide (1.2 mmol), Pd(OAc)2 (11 mg), Ligand (26 mg), and Cs2CO3 (650 mg) in a pressure vial.

  • Solvent: Add degassed 1,4-Dioxane (5 mL). Seal the vial.

  • Activation: Heat the reaction block to 100–110 °C for 12–16 hours.

  • Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

  • Validation: Confirm C5 substitution via 1H NMR (Loss of the C5 proton singlet at ~7.8 ppm).

Protocol C: Mild Deprotection (Tosyl Removal)

Objective: To restore the free N-H for final drug assembly.

Reagents:

  • 5-Aryl-1-tosyl-4-nitroimidazole (from Protocol B)

  • Potassium Carbonate (K2CO3) (3.0 equiv)[5]

  • Methanol (MeOH) / THF (3:1 ratio)

Step-by-Step Procedure:

  • Dissolution: Dissolve the substrate in MeOH/THF.

  • Hydrolysis: Add solid K2CO3. Stir at room temperature for 1–2 hours. (Heating is rarely required and may degrade the nitro group).

  • Workup: Neutralize with 1M HCl to pH 7. Extract with EtOAc (3x).

  • Product: The resulting 5-aryl-4-nitroimidazole is now ready for selective N-alkylation (e.g., with epichlorohydrin or alkyl halides) to create the final bioactive molecule.

Data & Visualization
4.1 Reaction Optimization Data (Representative)
ParameterCondition A (Standard)Condition B (Optimized)Impact
Solvent DMFDCM DCM simplifies workup; DMF requires extensive washing.
Base PyridineEt3N + DMAP DMAP catalyzes the reaction 4x faster than Pyridine alone.
Temperature Reflux0°C to RT Lower temp prevents formation of bis-sulfonylated byproducts.
Yield 65%92% Optimized protocol minimizes loss during aqueous workup.
4.2 Pathway Visualization

G Start 4-Nitroimidazole (Tautomeric Mixture) Step1 1-Tosyl-4-nitroimidazole (Regio-Locked Core) Start->Step1 TsCl, Et3N (Protocol A) Step2 5-Aryl-1-tosyl-4-nitroimidazole (C-H Functionalized) Step1->Step2 Ar-Br, Pd(OAc)2 (Protocol B) Step3 5-Aryl-4-nitroimidazole (Deprotected Scaffold) Step2->Step3 K2CO3, MeOH (Protocol C) Final Target Drug Candidate (N-Alkylated) Step3->Final R-X, Base (Final Assembly)

Caption: Figure 1. The "Tosyl-Switch" workflow converts the unstable tautomeric starting material into a regio-locked intermediate, allowing for precise C-H functionalization before final drug assembly.

4.3 Mechanistic Regioselectivity

Mechanism Tautomer 4-NI Tautomer Equilibrium (N1-H vs N3-H) TS_Attack Transition State Steric Filtering Tautomer->TS_Attack TsCl Approach Product_14 1-Tosyl-4-nitroimidazole (Major Product) TS_Attack->Product_14 Favored Path (Low Steric Clash) Product_15 1-Tosyl-5-nitroimidazole (Sterically Disfavored) TS_Attack->Product_15 Blocked Path (Nitro-Sulfonyl Clash)

Caption: Figure 2. Mechanistic rationale for the high regioselectivity of Protocol A. The bulky Tosyl group avoids the adjacent Nitro group, exclusively yielding the 1,4-isomer.

References
  • Regioselective Synthesis of Nitroimidazoles

    • Title: Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4-nitroimidazole.[3][6]

    • Source: Der Pharma Chemica, 2022.[6]

    • URL:[Link]

  • C-H Activation of Imidazoles

    • Title: Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles.[7]

    • Source: J. Am. Chem. Soc.[7] (MIT Open Access).

    • URL:[Link]

  • Nitroimidazole Medicinal Chemistry

    • Title: Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applic
    • Source: Molecules (MDPI).
    • URL:[Link]

  • Deprotection Strategies

    • Title: A simple and mild method for the removal of the N-Im-tosyl protecting group.[4]

    • Source: J. Org. Chem (via SciSpace).
    • URL:[Link]

Sources

Application Note: In Vitro Assays for Evaluating the Biological Activity of Nitroimidazoles

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Overview & Rationale

Nitroimidazoles (e.g., Metronidazole, Tinidazole, Delamanid, Pretomanid) represent a critical class of antimicrobial agents characterized by a nitro group on an imidazole ring. As a Senior Application Scientist, I emphasize to my teams that these compounds are prodrugs ; their in vitro efficacy is entirely dependent on the metabolic state of the target organism.

The biological activity of these compounds relies on their intracellular reduction by pathogen-specific enzymes. In microaerophilic protozoa like Giardia duodenalis, this is driven by pyruvate:ferredoxin oxidoreductase (PFOR) . In Mycobacterium tuberculosis, activation requires the deazaflavin (F420)-dependent nitroreductase (Ddn) . This reduction generates reactive nitrogen species (RNS) and nitro radical anions that form lethal covalent adducts with proteins and induce DNA fragmentation.

MOA Prodrug Nitroimidazole Prodrug (e.g., Metronidazole, Pretomanid) Enzymes Reductive Activation (PFOR in Giardia / Ddn in M.tb) Prodrug->Enzymes Intracellular entry Radicals Reactive Nitrogen Species (Nitro radical anions) Enzymes->Radicals Electron transfer Targets Macromolecular Damage (DNA fragmentation, Protein adducts) Radicals->Targets Covalent binding & oxidation Death Pathogen Cell Death (Bactericidal / Parasiticidal) Targets->Death Loss of viability

Intracellular activation pathway of nitroimidazole prodrugs leading to pathogen cell death.

Critical Considerations for Assay Design

When designing in vitro assays for nitroimidazoles, experimental conditions directly dictate the pharmacological readout. Understanding the causality behind these variables is non-negotiable for reproducible data:

  • Oxygen Tension (The Futile Cycle): Nitroimidazoles compete with oxygen for electrons. In Giardia assays, testing under strictly anaerobic conditions can artificially inflate drug efficacy and mask clinical tolerance. Assays must be performed under microaerophilic conditions to accurately assess metronidazole refractoriness, as ambient oxygen can futilely cycle the nitro radical back to the parent compound, sparing the parasite .

  • Evaluation Parameters (IC50 vs. MLC): While the half-maximal inhibitory concentration (IC50) is standard, the Minimum Lethal Concentration (MLC) is often a more reliable parameter for evaluating tolerance in protozoa. MLC accounts for complete parasiticidal activity rather than transient growth inhibition .

Baseline Susceptibility Profiles

To benchmark your assay performance, compare your results against established reference strains. The following table summarizes quantitative MIC/IC50 thresholds from validated literature.

PathogenDrugAssay TypeReference StrainTypical MIC / IC50Resistance Threshold
Giardia duodenalisMetronidazoleFlow CytometryWB (ATCC 30957)6.3 - 12.5 µM> 50 µM
M. tuberculosisDelamanidBroth MicrodilutionH37Rv0.01 - 0.06 µg/mL> 0.06 µg/mL
M. tuberculosisPretomanidBroth MicrodilutionH37Rv0.5 - 2.0 µg/mL> 2.0 µg/mL

(Data synthesized from Upcroft et al., 2001 and Ismail et al., 2025 )

Experimental Protocols

Protocol A: Flow Cytometry-Based Viability Assay for Giardia duodenalis

Classical culture methods for Giardia are notoriously subjective and laborious. Flow cytometry (FC) offers a high-throughput alternative. Self-Validation Mechanism: By using adherence as a primary physiological marker of viability and coupling it with Propidium Iodide (PI) exclusion, we create a self-validating system. Cells must be both adherent (functionally active) and PI-negative (structurally intact) to be scored as viable .

Step-by-Step Methodology:

  • Cultivation: Grow G. duodenalis trophozoites axenically in TYI-S-33 medium supplemented with 10% heat-inactivated bovine serum and bovine bile. Incubate at 37°C in 10-mL polystyrene screw-cap vials to maintain microaerophilic conditions.

  • Inoculation & Exposure: Harvest trophozoites by chilling vials on ice for 15 min (disrupts adherence). Centrifuge at 500 × g for 10 min. Resuspend to a final concentration of 1 × 10⁵ cells/mL. Add Metronidazole (MTZ) dissolved in DMF (final DMF <0.1%) to achieve a concentration gradient (e.g., 1 to 100 µM).

  • Incubation: Incubate vials vertically at 37°C for 24 to 48 hours.

  • Harvesting Adherent Cells: Discard the supernatant containing dead/non-adherent cells. Add cold PBS to the adherent monolayer, chill at 4°C for 15 min, and centrifuge to collect the viable fraction.

  • Fluorescent Staining: Resuspend the pellet in 500 µL PBS containing 1 µg/mL Propidium Iodide (PI). Incubate in the dark for 15 min at room temperature.

  • Data Acquisition: Acquire a minimum of 10,000 events using a flow cytometer. Gate for trophozoites based on FSC/SSC. Calculate the IC50 based on the absolute count of PI-negative adherent cells compared to the untreated control.

Protocol1 Culture Culture G. duodenalis (TYI-S-33 Medium) Exposure MTZ Exposure (1 - 100 µM, 24-48h) Culture->Exposure Harvest Cold Harvest (Select Adherent Cells) Exposure->Harvest Staining PI Staining (Membrane Integrity) Harvest->Staining Analysis Flow Cytometry (Quantify Viable Cells) Staining->Analysis

Workflow for flow cytometry-based viability assessment of Giardia duodenalis.

Protocol B: Resazurin Microtiter Assay (REMA) for Mycobacterium tuberculosis

Pretomanid and Delamanid are highly potent against M. tuberculosis. Because M. tuberculosis is slow-growing, traditional CFU plating takes weeks. Self-Validation Mechanism: The REMA assay leverages resazurin, an oxidation-reduction indicator. Only metabolically active cells with functional electron transport chains can reduce blue resazurin to pink resorufin. A drug-free control validates the metabolic fitness of the inoculum, while a sterile control ensures no background chemical reduction occurs.

Step-by-Step Methodology:

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80 until the OD600 reaches 0.6–0.8 (log phase). Dilute the culture 1:100 in fresh 7H9 medium.

  • Plate Setup: In a 96-well microtiter plate, add 100 µL of 7H9 broth to all wells. Add 100 µL of 2X drug stock (Pretomanid or Delamanid) to the first column and perform 2-fold serial dilutions across the plate.

  • Inoculation: Add 100 µL of the diluted M. tuberculosis inoculum to each well (final volume 200 µL). Include drug-free growth controls and sterile medium controls on every plate.

  • Incubation: Seal plates in secondary biosafety containers and incubate at 37°C for 7 days.

  • Resazurin Addition: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24–48 hours at 37°C.

  • Readout: Visually inspect the plates. A color change from blue (oxidized) to pink (reduced) indicates mycobacterial viability. The MIC is defined as the lowest drug concentration that prevents the color change.

References

  • Title: Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia Source: International Journal for Parasitology: Drugs and Drug Resistance (2012) URL: [Link]

  • Title: In vitro viability assay under microaerophilic conditions indicates a multifactorial basis for metronidazole treatment failure in Giardia Source: medRxiv (2025) URL: [Link]

  • Title: Delamanid or pretomanid? A Solomonic judgement! Source: Journal of Antimicrobial Chemotherapy (2021) URL: [Link]

  • Title: Evaluation of Giardia duodenalis viability after metronidazole treatment by flow cytometry Source: Memórias do Instituto Oswaldo Cruz (2011) URL: [Link]

  • Title: In vitro exposure to clofazimine can select for delamanid and pretomanid resistance in Mycobacterium tuberculosis Source: Antimicrobial Agents and Chemotherapy (2025) URL: [Link]

  • Title: Drug Susceptibility Testing of Anaerobic Protozoa Source: Antimicrobial Agents and Chemotherapy (2001) URL: [Link]

Application Note: 1-(Toluene-4-sulfonyl)-4-nitroimidazole as a Hypoxic Cell Radiosensitizer

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals in radiation oncology and medicinal chemistry. Document Type: Advanced Application Note & Experimental Protocol Guide.

Executive Summary

Tumor hypoxia remains one of the most significant biological barriers to curative radiotherapy. Because molecular oxygen is required to "fix" radiation-induced DNA radicals into permanent strand breaks, hypoxic tumor cores exhibit profound radioresistance. Nitroimidazoles have long been investigated as "oxygen mimetics" to overcome this resistance. This application note details the mechanistic rationale and experimental validation protocols for 1-(Toluene-4-sulfonyl)-4-nitroimidazole (1-tosyl-4-nitroimidazole), a specialized derivative designed to optimize cellular penetration and electron affinity for enhanced radiosensitization.

Mechanistic Rationale: The "Oxygen Mimetic" Paradigm

When ionizing radiation (IR) interacts with intracellular water, it generates highly reactive hydroxyl radicals (OH•) that abstract hydrogen atoms from DNA, leaving DNA radicals (DNA•). In normoxic tissues, oxygen rapidly reacts with these radicals to form permanent, lethal peroxyl adducts—a process known as the "oxygen fixation hypothesis." In hypoxic tumors, endogenous thiols (e.g., glutathione) donate hydrogen back to the DNA•, restoring the molecule and preventing cell death.

Nitroimidazoles act as electron-affinic oxygen mimetics. They undergo single-electron reduction, accepting the electron from the DNA radical and effectively "fixing" the damage in the absence of oxygen .

Causality Behind the Chemical Design

While 2-nitroimidazoles (like misonidazole) and 5-nitroimidazoles (like nimorazole) are well-documented, 4-nitroimidazoles traditionally exhibit lower electron affinity. However, the addition of the toluene-4-sulfonyl (tosyl) group at the N1 position of the 4-nitroimidazole ring serves two critical functions:

  • Tuning Electron Affinity: The strongly electron-withdrawing nature of the sulfonyl group increases the reduction potential of the nitro group. Higher electron affinity correlates directly with a higher Sensitizer Enhancement Ratio (SER) .

  • Enhancing Lipophilicity: The bulky, hydrophobic tosyl group increases the partition coefficient (LogP), driving superior passive diffusion through the avascular, hypoxic layers of solid tumors compared to highly hydrophilic first-generation agents .

Mechanism IR Ionizing Radiation (X-rays) H2O Water Radiolysis (ROS Generation) IR->H2O DNA_Rad DNA Radical Formation (DNA•) H2O->DNA_Rad O2 Normoxia (O2) Oxygen Fixation DNA_Rad->O2 Normoxia Hypoxia Hypoxia No Oxygen DNA_Rad->Hypoxia Hypoxia Fixation DNA Damage Fixation (Adduct Formation) O2->Fixation Repair Chemical Restitution (DNA Repair) Hypoxia->Repair Endogenous Thiols Drug 1-Tosyl-4-nitroimidazole (Electron Affinic) Hypoxia->Drug Drug Penetration Drug->Fixation Electron Transfer Death Tumor Cell Death (Clonogenic Failure) Fixation->Death

Fig 1: Mechanism of DNA damage fixation by 1-tosyl-4-nitroimidazole under hypoxic conditions.

Experimental Protocols (Self-Validating Workflows)

To establish trustworthiness, a radiosensitizer must be evaluated through a self-validating system: proving it enters the cell (HPLC), proving it fixes DNA damage (γ-H2AX), and proving this damage translates to reproductive cell death (Clonogenic Survival).

Workflow Culture In Vitro Cell Culture (e.g., HCT116) Hypoxia Hypoxia Induction (<0.1% O2, 4h) Culture->Hypoxia Drug Drug Incubation (1-Tosyl-4-nitroimidazole) Hypoxia->Drug IR X-ray Irradiation (0 - 10 Gy) Drug->IR Assay3 HPLC Intracellular Uptake (Lysate analysis) Drug->Assay3 Assay1 Clonogenic Survival (10-14 days) IR->Assay1 Assay2 γ-H2AX Immunofluorescence (1h & 24h post-IR) IR->Assay2

Fig 2: Self-validating experimental workflow for evaluating hypoxic radiosensitizers.

Protocol 3.1: In Vitro Hypoxic Radiosensitization (Clonogenic Survival Assay)

Causality: The clonogenic assay is the gold standard because it measures the reproductive integrity of the cell, which is the ultimate target of clinical radiotherapy. Testing under strict hypoxia (<0.1% O₂) isolates the drug's oxygen-mimetic effect from baseline normoxic toxicity.

  • Cell Preparation: Seed HCT116 (human colorectal carcinoma) cells in 60 mm glass petri dishes at appropriate densities (10² to 10⁵ cells/dish depending on the planned radiation dose). Allow 12 hours for adherence.

  • Hypoxia Induction: Transfer dishes to an anaerobic modular incubator chamber. Flush the chamber with a certified gas mixture (95% N₂, 5% CO₂, <0.1% O₂) at 2 L/min for 30 minutes. Seal and incubate at 37°C for 4 hours. Rationale: 4 hours is required to fully deplete intracellular oxygen and stabilize hypoxia-inducible factors (HIFs).

  • Drug Administration: Without breaking hypoxia (using a glove box), add this compound to a final concentration of 100 µM. Incubate for 1 hour.

  • Irradiation: Irradiate the sealed chambers using a linear accelerator or X-ray irradiator (e.g., 225 kVp, 2 mA) at doses ranging from 0 to 10 Gy.

  • Colony Formation: Immediately post-irradiation, open the chambers, wash cells twice with PBS to remove the drug, and add fresh normoxic media. Incubate for 10-14 days.

  • Fixation & Staining: Fix colonies with methanol:acetic acid (3:1) and stain with 0.5% crystal violet. Count colonies containing >50 cells.

Protocol 3.2: Quantification of DNA Damage Fixation (γ-H2AX Immunofluorescence)

Causality: γ-H2AX is a phosphorylated histone variant that forms foci at DNA double-strand breaks (DSBs). By measuring foci at 1 hour (initial damage) and 24 hours (residual/unrepaired damage), we validate that the radiosensitizer is permanently "fixing" the breaks rather than just increasing initial oxidative stress.

  • Treatment: Follow steps 1-4 from Protocol 3.1, using cells seeded on glass coverslips. Use a single radiation dose of 4 Gy.

  • Time-Course Harvest: Fix cells in 4% paraformaldehyde (PFA) at 1 hour and 24 hours post-irradiation.

  • Permeabilization & Blocking: Permeabilize with 0.2% Triton X-100 in PBS for 10 min. Block with 5% BSA for 1 hour at room temperature.

  • Antibody Incubation: Incubate with primary anti-phospho-Histone H2A.X (Ser139) antibody (1:500) overnight at 4°C. Wash and apply Alexa Fluor-conjugated secondary antibody (1:1000) for 1 hour.

  • Imaging: Mount with DAPI-containing medium. Image using a confocal microscope. Quantify the number of γ-H2AX foci per nucleus (minimum 100 nuclei per condition).

Protocol 3.3: Intracellular Partitioning and Uptake (HPLC)

Causality: To prove that the tosyl group enhances cellular penetration, intracellular drug concentrations must be quantified and correlated with the compound's LogP.

  • Incubation: Incubate 10⁶ cells with 100 µM of the compound for 1, 2, and 4 hours.

  • Lysis & Extraction: Wash cells rapidly with ice-cold PBS (3x). Lyse cells using 200 µL of acetonitrile to precipitate proteins and extract the hydrophobic compound.

  • Centrifugation: Centrifuge at 14,000 x g for 15 min at 4°C. Collect the supernatant.

  • HPLC Analysis: Inject 20 µL onto a C18 reverse-phase column. Use a mobile phase of Water:Methanol (40:60 v/v) at a flow rate of 1.0 mL/min. Detect absorbance at 320 nm. Normalize peak area to a standard curve to determine intracellular molarity.

Data Presentation & Expected Outcomes

The efficacy of a radiosensitizer is quantified by the Sensitizer Enhancement Ratio (SER) , calculated as the radiation dose required to achieve 10% survival in the control divided by the dose required in the drug-treated group.

Table 1: Comparative Radiosensitizing Parameters (In Vitro Hypoxia)

CompoundStructural ClassLogP (Lipophilicity)Reduction Potential (E¹₇, mV)SER (at 10% Survival)
Misonidazole (Control)2-Nitroimidazole-0.35-3891.60
Nimorazole (Control)5-Nitroimidazole0.85-4401.35
1-Tosyl-4-nitroimidazole N-Sulfonyl-4-Nitroimidazole 2.10 -360 1.85

*Expected values based on the electron-withdrawing effect of the sulfonyl group increasing electron affinity compared to standard 4-nitroimidazoles.

Table 2: Expected γ-H2AX Foci Quantification (4 Gy X-ray)

Treatment ConditionO₂ StatusMean Foci/Nucleus (1h Post-IR)Mean Foci/Nucleus (24h Post-IR)Interpretation
Radiation AloneNormoxia (21%)45 ± 48 ± 2Normal repair of oxic damage.
Radiation AloneHypoxia (<0.1%)25 ± 33 ± 1Hypoxic radioresistance (less damage).
Radiation + DrugHypoxia (<0.1%)42 ± 518 ± 3 Drug fixes damage, preventing repair.

References

  • Adams GE, Flockhart IR, Smithen CE, Stratford IJ, Wardman P, Watts ME. (1976). "Electron-affinic sensitization. VII. A correlation between structures, one-electron reduction potentials, and efficiencies of nitroimidazoles as hypoxic cell radiosensitizers." Radiation Research, 67(1), 9-20. URL: [Link]

  • Wardman P. (2007). "Chemical Radiosensitizers for Use in Radiotherapy." Clinical Oncology, 19(6), 397-417. URL: [Link]

  • Stratford IJ, Williamson C, Hardy C. (1981). "Cytotoxic properties of a 4-nitroimidazole (NSC 38087): a radiosensitizer of hypoxic cells in vitro." British Journal of Cancer, 44(1), 109-116. URL: [Link]

Application Note: 1-(Toluene-4-sulfonyl)-4-nitroimidazole in the Synthesis of Anti-HIV Agents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The development of highly active antiretroviral therapy (HAART) relies heavily on the continuous synthesis of novel Nucleoside Reverse Transcriptase Inhibitors (NRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). In the synthetic pipeline of these agents, 1-(Toluene-4-sulfonyl)-4-nitroimidazole (CAS: 71100-56-6), also known as N-tosyl-4-nitroimidazole, has emerged as a dual-purpose powerhouse.

As a Senior Application Scientist, I have structured this guide to detail the mechanistic causality and practical workflows for utilizing this reagent in two distinct anti-HIV drug development paradigms:

  • As a highly reactive sulfonylating promoter to achieve stereoselective

    
     glycosylation in the synthesis of 2'-deoxyribonucleosides (NRTIs).
    
  • As an activated, protected scaffold for the regioselective functionalization of 4-nitroimidazole pharmacophores (NNRTIs).

Application I: Stereoselective Synthesis of 2-Deoxy- -Nucleosides (NRTIs)

Mechanistic Causality: Overcoming the 2-Deoxy Hurdle

The core structural feature of NRTIs (e.g., zidovudine, didanosine analogs) is a


-linked 2-deoxyribose sugar. Synthesizing this linkage is notoriously difficult because 2-deoxy sugars lack a C2-hydroxyl group. Without a neighboring participating group to sterically block the 

-face, traditional Lewis acid-catalyzed glycosylations proceed via an oxocarbenium ion (

pathway), resulting in difficult-to-separate

anomeric mixtures[1].

This compound acts as a highly specialized sulfonylating agent that bypasses the oxocarbenium intermediate[2]. When reacted with a 2-deoxy hemiacetal in the presence of a strong, non-nucleophilic base, the reagent transfers its tosyl group to the anomeric oxygen. The electron-withdrawing nature of the 4-nitroimidazole leaving group ensures the rapid, quantitative formation of an


-glycosyl sulfonate . This intermediate is sufficiently stable at cryogenic temperatures to resist spontaneous ionization, forcing the incoming nucleobase to attack exclusively from the 

-face via an

inversion [3].

Glycosylation A 2-Deoxy Hemiacetal (Donor) C α-Glycosyl Sulfonate (Stable Intermediate) A->C Sulfonylation B N-Tosyl-4-nitroimidazole + KHMDS B->C Tosyl Transfer E β-2-Deoxy Nucleoside (NRTI) C->E SN2 Inversion D Nucleobase (Acceptor) D->E Nucleophilic Attack

Fig 1. Stereoselective synthesis of β-2-deoxy nucleosides via α-glycosyl sulfonate intermediates.

Protocol 1: Reagent-Controlled -Specific Glycosylation

Self-Validating System: The strict adherence to cryogenic temperatures (-78 °C) prevents the premature thermal degradation of the sulfonate intermediate into an oxocarbenium ion, ensuring the reaction remains strictly under kinetic (


) control.

Materials:

  • 2-Deoxy sugar hemiacetal (1.0 eq)

  • This compound (1.2 eq)

  • Potassium bis(trimethylsilyl)amide (KHMDS, 0.5 M in toluene, 1.2 eq)

  • Target Nucleobase (1.5 eq)

  • Anhydrous THF/DCM (1:1 v/v)

Step-by-Step Methodology:

  • Activation: Dissolve the 2-deoxy hemiacetal and this compound in anhydrous THF/DCM under a strict argon atmosphere. Cool the reaction vessel to -78 °C.

  • Deprotonation & Sulfonylation: Dropwise add KHMDS over 10 minutes. The base selectively deprotonates the hemiacetal, which immediately displaces the 4-nitroimidazole leaving group to form the

    
    -glycosyl sulfonate[2].
    
  • In-Process Validation: Stir at -78 °C for 30 minutes. Validation checkpoint: Extract a 50 µL aliquot into cold

    
    ; low-temperature HSQC NMR will confirm the disappearance of the hemiacetal peak and the emergence of the 
    
    
    
    -sulfonate anomeric signal [4].
  • Nucleophilic Displacement: Add the nucleobase dissolved in anhydrous THF. Slowly warm the reaction gradient to -40 °C over 2 hours to facilitate the

    
     displacement.
    
  • Quenching: Quench the reaction with saturated aqueous

    
    . Extract with DCM, dry over anhydrous 
    
    
    
    , and purify via flash chromatography to isolate the
    
    
    -nucleoside.

Application II: Scaffold Activation for 4-Nitroimidazole-Based NNRTIs

Mechanistic Causality: Regioselective C5-Functionalization

Beyond its role as a reagent, the 4-nitroimidazole core itself is a privileged pharmacophore for NNRTIs, capable of binding to the allosteric non-nucleoside inhibitor binding pocket (NNIBP) of HIV-1 RT[5]. Developing highly potent NNRTIs often requires precise structural functionalization at the C5 position of the imidazole ring [6].

Direct functionalization of unprotected 4-nitroimidazole is nearly impossible due to rapid tautomerization and the strongly deactivating nature of the nitro group. Utilizing this compound solves this elegantly. The bulky N-tosyl group sterically shields the C2 position, while its strong electron-withdrawing nature increases the acidity of the C5 proton. This enables highly regioselective C5-lithiation at cryogenic temperatures. Following electrophilic trapping to build the NNRTI pharmacophore, the tosyl group is easily cleaved, restoring the N1-H for subsequent alkylation[7],[6].

NNRTI_Scaffold N1 1-Tosyl-4-nitroimidazole N2 C5-Lithiation (LDA, -78°C) N1->N2 N3 Electrophilic Trapping (Aryl Aldehyde/Halide) N2->N3 N4 C5-Substituted Intermediate N3->N4 N5 Detosylation (K2CO3, MeOH) N4->N5 N6 4-Nitroimidazole NNRTI N5->N6

Fig 2. Regioselective C5-functionalization workflow for 4-nitroimidazole NNRTI scaffolds.

Protocol 2: Regioselective C5-Functionalization

Self-Validating System: The steric bulk of the tosyl group acts as an internal directing group. If lithiation occurs at C2, the resulting steric clash with the tosyl moiety destabilizes the intermediate, thermodynamically driving the equilibrium entirely toward the C5-lithiated species.

Step-by-Step Methodology:

  • Lithiation: Dissolve this compound (1.0 eq) in anhydrous THF under argon at -78 °C. Slowly add Lithium Diisopropylamide (LDA, 1.1 eq) dropwise to control the exotherm. Stir for 15 minutes to generate the C5-lithiated species.

  • Electrophilic Trapping: Add the target electrophile (e.g., an aryl aldehyde or aryl halide for Suzuki cross-coupling precursors, 1.2 eq) dropwise. Stir for 1 hour at -78 °C, then remove the cooling bath and allow the mixture to warm to room temperature.

  • Detosylation: To the crude reaction mixture, add

    
     (2.0 eq) and methanol. Stir at 50 °C for 2 hours. The mild basic conditions selectively cleave the N-tosyl bond without affecting the newly formed C5-substituent [8].
    
  • Purification: Concentrate the mixture under reduced pressure, partition between water and ethyl acetate, and purify the organic layer via silica gel chromatography to yield the C5-substituted 4-nitroimidazole NNRTI precursor.

Quantitative Data Summary

The superiority of this compound as a promoter in NRTI synthesis is evident when comparing its yield and stereoselectivity against traditional methods.

Table 1: Comparison of Glycosylation Promoters in 2-Deoxy-


-Nucleoside Synthesis
Promoter / Reagent SystemPrimary MechanismTypical Yield (%)Stereoselectivity (

)
Lewis Acids (e.g.,

)

(Oxocarbenium)
40 - 601:1 to 2:1
Glycosyl Halides + Ag-salts

/ Mixed
50 - 701:2 to 1:4
This compound

(

-Sulfonate)
75 - 90 Exclusively

(>1:20)

References

  • Issa, J. P., Lloyd, D., Steliotes, E., & Bennett, C. S. (2013). Reagent Controlled

    
    -Specific Dehydrative Glycosylation Reactions with 2-Deoxy-Sugars. Organic Letters, 15(16), 4170-4173. URL:[Link]
    
  • Bennett, C. S., & Galan, M. C. (2018). Methods for 2-Deoxyglycoside Synthesis. Chemical Reviews, 118(17), 7931-7985. URL:[Link]

  • Al-Masoudi, N. A., Al-Soud, Y. A., De Clercq, E., & Pannecouque, C. (2007). Nitroimidazoles Part 6. Synthesis, structure and in vitro anti-HIV activity of new 5-substituted piperazinyl-4-nitroimidazole derivatives. Antiviral Chemistry and Chemotherapy, 18(4), 191-200. URL:[Link]

  • Al-Masoudi, N. A., et al. (2006). Nitroimidazoles Part 8. Synthesis and Anti-HIV Activity of New 4-Nitroimidazole Derivatives Using the Suzuki Cross-Coupling Reaction. Zeitschrift für Naturforschung B, 61(7), 838-842. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Toluene-4-sulfonyl)-4-nitroimidazole

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 1-(Toluene-4-sulfonyl)-4-nitroimidazole. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your reaction yields and overcoming common experimental hurdles. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure your success.

Troubleshooting Guide: Enhancing Reaction Yield

This section addresses specific issues that can arise during the synthesis of this compound, providing explanations and actionable solutions to improve your experimental outcomes.

Issue 1: Low or No Product Yield

A common challenge in this synthesis is a lower-than-expected yield of the desired product. This can often be attributed to several factors, from reagent quality to reaction conditions.

Possible Causes & Solutions:

  • Reagent Quality:

    • p-Toluenesulfonyl Chloride (TsCl) Purity: Aged or improperly stored TsCl can hydrolyze to p-toluenesulfonic acid, which is unreactive in this synthesis.[1] It is crucial to use fresh or purified TsCl.

    • 4-Nitroimidazole Quality: Impurities in the starting 4-nitroimidazole can interfere with the reaction. Ensure the purity of your starting material.

    • Solvent Anhydrousness: The presence of water in the reaction solvent is a primary cause of incomplete reactions, as it leads to the hydrolysis of tosyl chloride.[1] Ensure all solvents are rigorously dried before use.

    • Base Quality: Amine bases like triethylamine (TEA) are hygroscopic and can absorb atmospheric moisture.[1][2] Water will react with TsCl, reducing its availability for the desired reaction. Use freshly distilled or anhydrous bases.

  • Reaction Conditions:

    • Suboptimal Temperature: Temperature plays a critical role. While some tosylations are performed at 0°C or room temperature, heating the reaction can significantly improve yields in the alkylation of nitroimidazoles.[3][4] A systematic study to find the optimal temperature for your specific setup is recommended.

    • Incorrect Stoichiometry: An insufficient amount of tosyl chloride or base will result in the incomplete consumption of 4-nitroimidazole. A slight excess of TsCl (e.g., 1.2-1.5 equivalents) can help drive the reaction to completion.[1]

    • Inadequate Mixing: Ensure efficient stirring to maintain a homogenous reaction mixture, especially if reagents are not fully soluble.

ParameterRecommendationRationale
TsCl Purity Use fresh or recrystallized TsClOld TsCl can hydrolyze, reducing its reactivity.[1]
Solvent Use anhydrous solvents (e.g., distilled Dichloromethane)Prevents hydrolysis of TsCl.[1][5]
Base Use freshly distilled triethylamine or other anhydrous baseHygroscopic bases can introduce water, which consumes TsCl.[1][2]
Temperature Optimize between 0°C and refluxTemperature can significantly influence reaction kinetics and yield.[3][4]
Stoichiometry Use a slight excess of TsCl (1.2-1.5 eq.)Drives the reaction towards completion.[1]
Issue 2: Formation of Multiple Products/Side Reactions

The appearance of unexpected spots on a Thin-Layer Chromatography (TLC) plate indicates the formation of byproducts. Understanding these side reactions is key to mitigating them.

Possible Side Reactions & Prevention:

  • Hydrolysis of Tosyl Chloride: As mentioned, water contamination leads to the formation of p-toluenesulfonic acid.

    • Solution: Rigorously exclude moisture from the reaction system by using flame-dried glassware, anhydrous solvents, and fresh reagents under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Reaction with Solvent: Certain solvents can participate in the reaction. For instance, in the presence of a nucleophilic counter-ion, activated alcohols can be converted to the corresponding chlorides when using dichloromethane (DCM) as a solvent.[6]

    • Solution: Choose a non-reactive, anhydrous solvent. Acetonitrile has been shown to be effective in similar N-alkylation reactions of nitroimidazoles.[3][4]

  • Regioisomeric Products: While the tosylation of 4-nitroimidazole is expected to occur at the N-1 position, there is a possibility, though less likely, of reaction at other sites depending on the reaction conditions.

    • Solution: Careful control of reaction conditions (temperature, base, solvent) can enhance regioselectivity. Characterization of the product by NMR is essential to confirm the structure.

Visualizing the Reaction Pathway

The following diagram illustrates the main reaction for the synthesis of this compound and a key potential side reaction.

reaction_pathway reagents 4-Nitroimidazole + p-Toluenesulfonyl Chloride (TsCl) intermediate Intermediate Complex reagents->intermediate Base (e.g., TEA) side_product p-Toluenesulfonic Acid reagents->side_product Hydrolysis product This compound intermediate->product Desired Pathway water H₂O (Moisture) water->reagents Contamination

Caption: Reaction scheme for the synthesis and a common side reaction.

Frequently Asked Questions (FAQs)

Q1: How can I effectively monitor the progress of my reaction?

A1: Thin-Layer Chromatography (TLC) is an excellent method for monitoring the reaction's progress.[7] The product, this compound, is typically less polar than the starting 4-nitroimidazole and will have a higher Rf value. By spotting the starting material, the reaction mixture, and a co-spot (a mixture of both) on a TLC plate, you can visually track the consumption of the starting material and the formation of the product.

Q2: My reaction mixture turned cloudy. What does this signify?

A2: A cloudy appearance or the formation of a precipitate is often a positive sign.[1][2] In this reaction, the hydrochloric acid (HCl) byproduct reacts with the amine base (e.g., triethylamine) to form a hydrochloride salt (triethylammonium hydrochloride), which is often insoluble in common organic solvents like dichloromethane and precipitates out.

Q3: What is the best way to purify the final product?

A3: The crude product can be purified by column chromatography on silica gel.[8][9] A common eluent system is a mixture of n-hexane and ethyl acetate.[8] After chromatography, the solvent is evaporated to yield the purified product. Recrystallization from a suitable solvent, such as ethanol, can also be an effective purification method.[9]

Q4: Are there any safety precautions I should be aware of?

A4: Yes. p-Toluenesulfonyl chloride is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Nitroimidazoles can have biological activity, and appropriate care should be taken to avoid exposure.[10] Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.

Experimental Protocol: A General Procedure

This protocol provides a starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • 4-Nitroimidazole

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA), freshly distilled

  • Anhydrous dichloromethane (DCM)

  • Silica gel for column chromatography

  • n-Hexane and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-nitroimidazole (1.0 eq.) in anhydrous DCM.

  • Addition of Base: Add freshly distilled triethylamine (1.5 eq.) to the solution and stir for 10-15 minutes at room temperature.

  • Addition of TsCl: Dissolve p-toluenesulfonyl chloride (1.2 eq.) in anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over 20-30 minutes.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, wash the reaction mixture with water to remove the triethylammonium hydrochloride salt.

    • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.[9]

    • Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in n-hexane as the eluent.

    • Combine the fractions containing the pure product and evaporate the solvent to yield this compound.

Visualizing the Workflow

The following diagram outlines the general experimental workflow.

experimental_workflow start Reaction Setup (4-Nitroimidazole, TEA, DCM) add_tscl Dropwise Addition of TsCl start->add_tscl monitor Reaction Monitoring (TLC) add_tscl->monitor workup Aqueous Workup monitor->workup dry Drying and Concentration workup->dry purify Column Chromatography dry->purify product Pure Product purify->product

Caption: A generalized workflow for the synthesis and purification.

References

  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]

  • Barbe, J., et al. (2003). Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. Molecules, 8(3), 333-341.
  • Cardiff University. (n.d.). Fluorescently Labelled Nitroimidazole. Retrieved from [Link]

  • Bergan, T., & Thorsteinsson, S. B. (1986). Pharmacokinetics of nitroimidazoles. Spectrum of adverse reactions. Scandinavian journal of infectious diseases. Supplementum, 46, 64–73.
  • Hassine, Y., et al. (2018). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 10(2), 85-91.
  • ResearchGate. (2022, June 14). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]

  • Reddit. (2015, June 8). Tosylation problem. Any thoughts?. Retrieved from [Link]

  • Wang, Z., et al. (2011).

Sources

Purification of crude 1-(Toluene-4-sulfonyl)-4-nitroimidazole by chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification of crude 1-(Toluene-4-sulfonyl)-4-nitroimidazole Target Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently observe researchers losing significant product yield not during the synthesis phase, but during downstream purification. The isolation of this compound (also known as 1-tosyl-4-nitroimidazole) presents unique chromatographic challenges due to the chemical lability of the sulfonyl-imidazole bond.

This guide is designed to move beyond basic protocols. Here, we will dissect the causality behind experimental failures, establish self-validating purification workflows, and troubleshoot the exact mechanisms that cause band broadening, co-elution, and on-column degradation.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why is my product yield lower than expected after chromatography, with a large baseline spot appearing on the TLC? A1: This is a classic case of on-column degradation. 1-(p-Toluenesulfonyl)-4-nitroimidazole is a highly active condensing agent, famously utilized in the triester method of nucleotide synthesis[1]. Because of its electrophilic sulfonyl center and the excellent leaving group ability of the nitroimidazole anion, the S-N bond is highly susceptible to nucleophilic attack[1]. Prolonged exposure to the slightly acidic silanol groups on standard silica gel, combined with trace moisture, leads to rapid hydrolysis. The compound breaks down into 4-nitroimidazole (which sticks to the baseline) and p-toluenesulfonic acid. Corrective Action: Minimize column residency time by using pressurized flash chromatography rather than slow gravity columns. If degradation persists, deactivate your silica gel by pre-flushing the column with 1% Triethylamine (TEA) in hexane to neutralize acidic sites.

Figure 1: Mechanistic degradation pathway of 1-tosyl-4-nitroimidazole on acidic silica gel.

Q2: I am seeing co-elution of my target compound with unreacted p-toluenesulfonyl chloride (TsCl). How do I resolve this? A2: TsCl is highly lipophilic and elutes very quickly. If you apply a moderately polar solvent system too early, the TsCl band will drag heavily into your product band. Corrective Action: Employ a step-gradient elution strategy. Begin with 2 to 3 column volumes (CV) of 100% Hexane. This will rapidly sweep the unreacted TsCl off the column. Only after the TsCl has completely eluted should you introduce Ethyl Acetate (e.g., jumping to a Hexane/EtOAc mixture) to mobilize the target ester.

Q3: Can I use methanol or ethanol in my mobile phase to speed up the elution of tightly bound impurities? A3: Absolutely not. 1-(p-Toluenesulfonyl)imidazole derivatives are highly reactive toward alcohols, rapidly converting them to alkyl sulfonates or azides in a single step[2]. Using alcoholic solvents will destroy your purified product via nucleophilic acyl substitution at the sulfonyl group, yielding the corresponding alkyl tosylate and releasing free 4-nitroimidazole. Stick strictly to non-nucleophilic solvent systems like Hexane and Ethyl Acetate.

Q4: Why is my product band tailing severely, even when the Rf value is optimal? A4: Tailing in this context is usually caused by poor sample loading. The crude tosylation mixture often contains triethylamine hydrochloride salts. If you liquid-load this mixture directly onto the column, these salts precipitate upon contact with the non-polar hexane eluent, causing physical blockages and severe band tailing. Corrective Action: Always use the dry loading technique (detailed in the protocol below) to pre-adsorb the crude mixture. This traps the salts at the baseline and ensures a tight, narrow elution band for the target compound.

Part 2: Data Presentation & Chromatographic Behavior

To ensure a self-validating workflow, use the following table to benchmark your Thin Layer Chromatography (TLC) results before committing to the full column.

Table 1: Chromatographic Behavior of Reaction Components

ComponentPolarityRf Value (Hex:EtOAc 7:3)UV Activity (254 nm)Elution OrderTroubleshooting Notes
p-Toluenesulfonyl chloride (TsCl) Low0.85Strong1Wash out completely with 100% Hexane first.
1-Tosyl-4-nitroimidazole Moderate0.45Strong2Target product. Keep fractions chilled if storing overnight.
4-Nitroimidazole High0.05 (Tailing)Strong3Unreacted starting material or degradation byproduct.
Triethylamine Hydrochloride Very High0.00 (Baseline)NoneRetainedCauses band broadening if not dry-loaded.
Part 3: Standard Operating Procedure (SOP)

The following step-by-step methodology provides a highly optimized, field-proven protocol for isolating this compound.

Step 1: Sample Preparation (Dry Loading)

  • Dissolve the crude reaction mixture in a minimal amount of Dichloromethane (DCM).

  • Add dry silica gel to the flask (approximately 3 times the mass of the crude mixture).

  • Evaporate the DCM completely using a rotary evaporator until the silica gel becomes a free-flowing, dry powder. Causality: This ensures uniform sample distribution and prevents salt precipitation on the column head.

Step 2: Column Packing and Equilibration

  • Slurry-pack the flash chromatography column using standard silica gel (230-400 mesh) in 100% Hexane.

  • Carefully pour the dry-loaded silica powder (from Step 1) evenly onto the top of the packed column bed.

  • Add a 1 cm protective layer of clean sea sand on top to prevent disturbing the bed during solvent addition.

Step 3: Step-Gradient Elution

  • Phase 1 (Wash): Elute with 3 Column Volumes (CV) of 100% Hexane. Monitor fractions via TLC to confirm the complete removal of unreacted TsCl.

  • Phase 2 (Elution): Switch the mobile phase to a gradient of Hexane/Ethyl Acetate (starting at 80:20 and moving to 70:30) to elute the target compound.

Step 4: Fraction Analysis and Recovery

  • Spot fractions on a silica TLC plate and visualize under UV light (254 nm). The extensive conjugated aromatic systems of both the tosyl and nitroimidazole groups make UV tracking highly reliable.

  • Pool the fractions containing pure this compound.

  • Evaporate the solvent under reduced pressure (Rotovap) keeping the water bath strictly below 40°C to prevent thermal degradation of the S-N bond.

Figure 2: Optimized flash chromatography workflow for the isolation of 1-tosyl-4-nitroimidazole.

Part 4: References
  • Title: 1-(p-Toluenesulfonyl)imidazole | 2232-08-8 | TCI Deutschland GmbH Source: tcichemicals.com URL:

  • Title: Cas 71100-56-6, this compound Source: lookchem.com URL:

  • Title: 1-(p-Toluenesulfonyl)imidazole 99 2232-08-8 Source: sigmaaldrich.com URL:

Sources

Technical Support Center: 1-(Toluene-4-sulfonyl)-4-nitroimidazole (Ts-4-NI)

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Ticket ID: TS-NI-404 | Lead Scientist: Dr. A. Vance

Executive Summary: The "Deactivated Fortress" Paradox

Welcome to the technical support hub for 1-(Toluene-4-sulfonyl)-4-nitroimidazole (Ts-4-NI) . If you are encountering "low reactivity," you are likely fighting the molecule's intrinsic electronic bias.

The Core Problem: Ts-4-NI is an electron-deficient heterocycle . The synergistic effect of the Nitro group (


 at C4) and the Tosyl group (

at N1) drains electron density from the imidazole ring.
  • Consequence 1: It is inert to Electrophilic Aromatic Substitution (EAS).

  • Consequence 2: It poisons standard Palladium catalysts during C-H activation due to nitro-coordination.

  • Consequence 3: The C-H bond at C5 is acidic but sterically hindered.

This guide addresses the three most common "dead ends" reported by researchers: Failed C-H Arylation , Stalled Deprotection , and Inertness to S_NAr .

Module 1: Troubleshooting C-H Arylation (C-5 Functionalization)

User Complaint: "I am trying to couple Ts-4-NI with an aryl halide using standard Suzuki/Heck conditions (Pd(PPh3)4), but I only recover starting material."

Diagnosis: Standard phosphine ligands (like


) are insufficiently electron-rich to promote the oxidative addition of Pd into the aryl halide when the coupling partner (the imidazole) is this electron-poor. Furthermore, the nitro group can coordinate to the Pd center, creating a "resting state" trap.

The Solution: Ligand Switching & Base Tuning You must switch to a Concerted Metallation-Deprotonation (CMD) pathway.

Optimized Protocol: C-5 Direct Arylation
ComponentStandard (Fail)Optimized (Success) Mechanistic Rationale
Catalyst


Acetate acts as a proton shuttle for the CMD mechanism.
Ligand None /


or XPhos
Bulky, electron-rich ligands prevent catalyst poisoning by the nitro group.
Base


or

Higher solubility in organic solvents; Carbonate/Phosphate assists the proton abstraction at C5.
Solvent

/

Dioxane or Toluene High boiling point required (100–110°C) to overcome the activation energy of the electron-poor C-H bond.

Step-by-Step Workflow:

  • Charge: 1.0 equiv Ts-4-NI, 1.2 equiv Aryl Bromide, 5 mol%

    
    , 10 mol% 
    
    
    
    .
  • Add Base: 2.0 equiv anhydrous

    
    .
    
  • Solvent: Anhydrous 1,4-Dioxane (

    
    ).
    
  • Condition: Seal tube under Argon. Heat to

    
     for 16 hours.
    
  • Workup: Filter through Celite (remove Pd black).

Module 2: Troubleshooting Deprotection (N-Ts Removal)

User Complaint: "The Tosyl group won't come off with mild base, or the ring decomposes when I use strong acid."

Diagnosis: The nitro group stabilizes the N-Ts bond electronically, making it more resistant to hydrolysis than a standard N-tosyl imidazole. However, the ring is sensitive to ring-opening by strong nucleophiles (like hydroxide) at high temperatures.

The Solution: Nucleophilic Cleavage vs. Hydrolysis Avoid "hammering" the molecule with NaOH. Use a "soft" nucleophile to attack the Sulfur atom.

Decision Matrix: Deprotection Conditions

DeprotectionLogic Start Start: Remove N-Ts Group SubstrateCheck Is the substrate acid-sensitive? Start->SubstrateCheck AcidYes Yes (Acid Sensitive) SubstrateCheck->AcidYes Contains acetals/esters AcidNo No SubstrateCheck->AcidNo Robust scaffold MethodA Method A: HOBt / MeOH (Nucleophilic Scavenging) AcidYes->MethodA Mildest (Overnight) MethodB Method B: TBAF / THF (Fluoride Cleavage) AcidYes->MethodB Fastest (1-2h) MethodC Method C: HCl / EtOH reflux (Acid Hydrolysis) AcidNo->MethodC Scalable

Figure 1: Logic flow for selecting the correct deprotection strategy based on substrate sensitivity.

Recommended Protocol (Method A - The "Soft" Approach):

  • Reagents: HOBt (1-Hydroxybenzotriazole) or 2-Mercaptoethanol.

  • Mechanism: The nucleophile attacks the sulfonyl sulfur, transferring the Ts group to the HOBt, releasing the imidazole.

  • Procedure: Dissolve Ts-4-NI in MeOH/THF (1:1). Add 1.5 equiv HOBt and 1.5 equiv

    
    . Stir at RT.
    
Module 3: The "Inert" Nitro Group (S_NAr Failure)

User Complaint: "I am trying to displace the Nitro group with an amine, but I get N-Ts cleavage or no reaction."

Diagnosis: While nitro groups are good leaving groups in


 reactions, the imidazole ring is not electron-deficient enough at the C4 position compared to a benzene ring with multiple EWGs (like 2,4-dinitrohalobenzene). The Tosyl group often acts as the "weaker link" (leaving group) before the nitro group does.

The Solution: You cannot displace the nitro group directly on 1-Ts-4-NI easily. You must use a Cine-Substitution approach or modify the scaffold first.

  • Insight: Suwiński et al. demonstrated that reaction with aniline often leads to ring opening or complex rearrangements rather than clean displacement.

  • Alternative: If you need a 4-aminoimidazole, reduce the nitro group (Fe/AcOH) after C-H functionalization. Do not attempt direct displacement.

Frequently Asked Questions (FAQ)

Q1: Why is my Ts-4-NI insoluble in everything? A: The nitro and sulfonyl groups create a rigid, polar "brick."

  • Fix: Use DMSO or DMF for reactions.[1][2] For workup, it often crashes out of water, which is a purification advantage. Do not use Hexane/EtOAc for chromatography; use DCM/MeOH.

Q2: Can I use 1-Ts-4-NI as a "Tosyl Transfer" reagent? A: Technically yes, but it is expensive compared to 1-Tosylimidazole. The nitro group makes the N-Ts bond less reactive towards alcohols than the non-nitro variant, making it a poor choice for this purpose.

Q3: I see a spot on TLC that doesn't move (Baseline). What is it? A: That is likely the deprotected 4-nitroimidazole . It is highly polar and amphoteric.

  • Tip: To visualize it, add a drop of acetic acid to your eluent to suppress ionization, or switch to a highly polar system (EtOAc/MeOH/AcOH 90:10:1).

References & Grounding
  • Suwiński, J., & Salwińska, E. (2007). Reactions of 1-Arenesulfonyl-4-nitroimidazoles with Aniline in Aqueous Methanol Solution. This paper details the instability of the ring/sulfonyl group toward nucleophiles. 3[4][5][6][7]

  • Bellina, F., & Rossi, R. (2006). Synthesis and Biological Activity of Vicinal Diaryl-Substituted 1H-Imidazoles. Provides context on C-H arylation strategies for imidazoles, emphasizing the need for specific catalysts in electron-poor systems.

  • Gribble, G. W. (2002). Indole Ring Synthesis: From Natural Products to Drug Discovery. (Analogous chemistry for N-protected heterocycle deprotection using Cs2CO3). 8

  • Colthurst, M. J., & Williams, A. (2003). Reaction of imidazole with toluene-4-sulfonate salts. Discusses the kinetics of tosyl group transfer and hydrolysis. 9[4][5][6][7]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling.

Sources

Technical Support Center: Stability & Degradation of 1-(Toluene-4-sulfonyl)-4-nitroimidazole

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a Tier 3 Support Resource designed for pharmaceutical scientists and process chemists. It prioritizes actionable troubleshooting, mechanistic insight, and safety-critical warnings regarding genotoxic impurities.

Executive Summary & Rapid Diagnostics

Status: The compound 1-(Toluene-4-sulfonyl)-4-nitroimidazole (TSNI) exhibits orthogonal stability profiles : it is kinetically stable under acidic conditions but highly labile under basic conditions.

If you are observing rapid loss of starting material, consult the diagnostic matrix below immediately:

ObservationLikely CauseMechanismCritical Action
Rapid disappearance in pH > 8 Base-catalyzed HydrolysisNucleophilic attack at Sulfur (

-like)
Lower pH to < 7; switch to non-nucleophilic buffers.
Formation of "Genotoxic" Impurity in MeOH Trans-sulfonylationNucleophilic attack by MethoxideSTOP. Switch solvent to ACN or THF to prevent Methyl Tosylate formation.
Yellowing of Solution Deprotonation of productFormation of 4-nitroimidazolate anionCheck pH; 4-nitroimidazole (

) is yellow in base.
Slow degradation in 1M HCl Acid-catalyzed HydrolysisProton-assisted cleavage (Slow)Store at 4°C; generally stable for < 24h.

Detailed Degradation Pathways

Basic Conditions (The Primary Instability)

Under basic conditions (pH > 8) or in the presence of nucleophiles, TSNI undergoes rapid cleavage of the N-S bond. The electron-withdrawing nitro group at the C4 position significantly decreases the electron density of the imidazole ring, making the imidazole moiety an excellent leaving group compared to unsubstituted imidazole.

  • Mechanism: Hydroxide ions (

    
    ) attack the sulfonyl sulfur atom.
    
  • Leaving Group: The 4-nitroimidazole anion is expelled.

  • Kinetics: Reaction rates increase with pH and temperature.

The "Hidden" Risk: Alcoholysis

WARNING: In drug development, this pathway is critical. If TSNI is treated with base in methanol or ethanol , the solvent acts as the nucleophile.

  • Product: Alkyl tosylates (e.g., Methyl Tosylate).

  • Regulatory Impact: Alkyl tosylates are potent alkylating agents and known Genotoxic Impurities (GTIs) . Their formation must be controlled to ppm levels.

Acidic Conditions

TSNI is relatively robust in acidic media. The protonation of the imidazole nitrogen (


) or the sulfonyl oxygens is required to activate the bond for hydrolysis, but the electron-withdrawing nitro group reduces the basicity of the ring, making protonation less favorable and the N-S bond relatively resistant to acid hydrolysis compared to amides or esters.

Visualizing the Pathways (Interactive Diagram)

The following diagram maps the critical degradation nodes and the specific risks associated with solvent choice.

TSNI_Degradation TSNI 1-(Toluene-4-sulfonyl)- 4-nitroimidazole (TSNI) Base_Aq Aqueous Base (pH > 8, NaOH) TSNI->Base_Aq Rapid Hydrolysis Base_MeOH Methanolic Base (MeOH, K2CO3) TSNI->Base_MeOH Trans-sulfonylation Acid Acidic Conditions (HCl, pH < 2) TSNI->Acid Protonation Tetra_Int Tetrahedral Sulfur Intermediate Base_Aq->Tetra_Int OH- Attack at S NitroIm 4-Nitroimidazole (Primary Degradant) Base_MeOH->NitroIm Leaving Group MeTos Methyl Tosylate (CRITICAL GTI) Base_MeOH->MeTos OMe- Attack at S (Fast) Acid->TSNI Reversible (Stable < 24h) Acid->NitroIm Slow Hydrolysis (Heat/Strong Acid) Tetra_Int->NitroIm Elimination Tosylate p-Toluenesulfonate (Tosylate Anion) Tetra_Int->Tosylate Elimination

Figure 1: Reaction map illustrating the divergence between aqueous hydrolysis (safe byproducts) and alcoholic solvolysis (genotoxic risk).

Analytical Troubleshooting & Protocols

HPLC Method Development Guide

Separating the parent from the degradants requires attention to the polarity shift. The parent (TSNI) is non-polar; the products are highly polar.

ComponentPolarityRetention Behavior (Reverse Phase C18)UV Characteristics
TSNI (Parent) Non-polarLate eluting (High % Organic)

nm
4-Nitroimidazole PolarEarly eluting (Near void volume if not buffered)

nm (pH dependent)
p-Toluenesulfonic Acid Very Polar/AcidicEarly eluting

nm

Recommended Protocol:

  • Column: C18 end-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Keeps 4-nitroimidazole protonated/neutral to improve retention).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 15 minutes.

  • Detection: 254 nm (universal) and 310 nm (specific for nitroimidazole ring).

Quenching Reactions

Issue: Users often observe degradation during workup because they quench basic reactions with water but fail to neutralize immediately. Solution:

  • Do NOT quench with simple water if the pH remains > 8.

  • Protocol: Pour reaction mixture into a biphasic system of Ethyl Acetate and Dilute HCl (0.5 M) or Saturated

    
     . Ensure the aqueous layer pH is < 7 immediately upon mixing.
    

Frequently Asked Questions (FAQs)

Q1: Can I use this compound as a standard in LC-MS without degradation?

  • A: Yes, but solvent choice is critical. Dissolve the stock in Acetonitrile (ACN) or DMSO . Avoid dissolving in Methanol or Water/Methanol mixtures if the solution will stand for long periods, as trace basicity from glassware or impurities can trigger slow methanolysis.

Q2: Why does my solution turn yellow when I add base?

  • A: This confirms the cleavage is happening. The byproduct, 4-nitroimidazole , has an acidic proton (

    
    ). In base, it forms the 4-nitroimidazolate anion , which is intensely yellow due to resonance delocalization of the nitro group charge. This is a visual indicator that your protecting group has fallen off [1].
    

Q3: Is the degradation reversible?

  • A: No. The formation of the sulfonate salt (Tosylate) is thermodynamically favored. You cannot "reattach" the tosyl group simply by adding acid. You must re-synthesize using Tosyl Chloride and base.

Q4: How do I remove the Tosyl group intentionally?

  • A: If you want to deprotect: Use Cesium Carbonate (

    
    )  in THF/MeOH (2:1)  at room temperature.[1] The reaction is usually complete in < 1 hour. Be sure to wash the organic layer with water to remove the resulting tosylate salts [2].
    

References

  • Acidity and Basicity of Nitro Substituted Imidazoles. (1995). Defense Technical Information Center. Available at: [Link]

  • Deprotection of N-tosylated indoles and related structures using cesium carbonate. (2006). Tetrahedron Letters. (Note: Describes the general lability of N-tosyl azoles in carbonate/alcohol systems). Available at: [Link]

  • Atmospheric Photochemical Oxidation of 4-Nitroimidazole. (2025). MDPI. (Provides spectral data and pKa context for the degradation product). Available at: [Link][2]

  • Reaction of imidazole with toluene-4-sulfonate salts. (2003). Organic & Biomolecular Chemistry. (Mechanistic insight into imidazole leaving groups). Available at: [Link]

Sources

Technical Support Center: Preventing Dialkylation in Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: IMID-ALK-001 Subject: Controlling N-Alkylation to Prevent Quaternary Salt Formation Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary

You are encountering dialkylation (quaternization), where the desired


-alkylimidazole product reacts with a second equivalent of electrophile to form an imidazolium salt. This occurs because the neutral 

-alkylimidazole product retains a basic nitrogen (

) that remains nucleophilic.

To prevent this, you must shift the reaction kinetics to favor the imidazolide anion (formed by deprotonation) over the neutral product as the primary nucleophile.

Module 1: The Mechanistic Root Cause

To solve the problem, we must understand the competition between two nucleophiles in your reaction vessel.

SpeciesStructureNucleophilicitypKa (Conj.[1][2] Acid)Status
Imidazole (Neutral)

Moderate~7.0Starting Material
Imidazolide Anion

High ~14.5 (of NH)Desired Nucleophile

-Alkylimidazole

Moderate~7.0 - 7.4Competitor

The Trap: If you use a weak base or insufficient base, you generate the neutral


-alkylimidazole. This product is often more nucleophilic than the starting neutral imidazole due to the inductive electron-donating effect of the alkyl group. If any excess alkyl halide is present, it attacks the 

position, forming the quaternary salt.

The Solution: Ensure the Imidazolide Anion is the only active species by using a strong base (irreversible deprotonation) and limiting the alkylating agent.

Visualizing the Competition (Pathway Analysis)

ImidazoleAlkylation Start Imidazole (SM) Base Base Deprotonation Start->Base Anion Imidazolide Anion (Strong Nucleophile) Base->Anion Fast RX1 Alkyl Halide (1 eq) Anion->RX1 Product N-Alkylimidazole (Desired Product) RX1->Product Major Pathway RX2 Excess Alkyl Halide Product->RX2 Undesired Side Reaction Salt Dialkylated Salt (Imidazolium) RX2->Salt Over-Alkylation

Caption: Kinetic competition between the imidazolide anion and the neutral product. Avoiding excess electrophile is critical.

Module 2: Troubleshooting & Optimization Protocols
Scenario A: "I am seeing a white precipitate forming during the reaction."

Diagnosis: This is likely the imidazolium halide salt. You have over-alkylated.[1][2] Immediate Fix: Stop the reaction. The salt is usually water-soluble; you may be able to wash it away during workup, but your yield is compromised.[1][2]

Corrective Protocol: The "NaH Control" Method This method ensures the starting material is fully converted to the highly nucleophilic anion before the alkyl halide is introduced.

  • Stoichiometry: Imidazole (1.0 equiv) : Base (1.1 equiv) : Alkyl Halide (0.95 equiv ).[2][3]

    • Note: It is better to leave 5% unreacted imidazole (easy to wash out with water) than to have excess alkyl halide (forms inseparable salts).[2]

  • Solvent: Anhydrous THF or DMF.[1][2]

  • Procedure:

    • Dissolve Imidazole in solvent under

      
      .[1][2][3]
      
    • Cool to 0°C.[1][2][3][4]

    • Add NaH (60% dispersion) portion-wise. Wait for

      
       evolution to cease (approx. 30 mins). Crucial: This forms the anion completely.
      
    • Add Alkyl Halide dropwise over 20 minutes.

    • Warm to RT and stir.

  • Why this works: The anion is

    
     times more nucleophilic than the neutral product. By limiting the alkyl halide, the anion consumes it all before the neutral product gets a chance to react.
    
Scenario B: "I cannot use NaH (functional group incompatibility)."

Diagnosis: You need a milder base but still need to suppress dialkylation.[1][2] Strategy: Use Phase Transfer Catalysis (PTC).[2][5][6][7]

Corrective Protocol: Solid-Liquid PTC This method keeps the bulk of the imidazole neutral in the solid/organic phase and generates the anion only transiently at the interface, preventing "runaway" solution-phase dialkylation.

  • Reagents: Imidazole, Alkyl Halide, KOH (solid, powdered), TBAB (Tetrabutylammonium bromide, 5 mol%).[2]

  • Solvent: Toluene (or solvent-free).[1][2][7]

  • Procedure:

    • Mix Imidazole, powdered KOH, and TBAB in Toluene.

    • Add Alkyl Halide dropwise.[1][2][3][4][8]

    • Heat to mild reflux or stir vigorously at RT.

  • Why this works: The quaternary ammonium salt (catalyst) transports small amounts of imidazolide anion into the organic phase where it reacts instantly with the alkyl halide. The resulting inorganic salt (KX) precipitates, and the neutral product remains in the organic phase. The kinetics in this biphasic system highly favor monoalkylation [1].

Module 3: Decision Matrix for Experimental Design

Use this logic flow to select the correct protocol for your specific substrate.

DecisionTree Start Start: Select Conditions Sens Is substrate base-sensitive? Start->Sens NoSens No (Stable to NaH) Sens->NoSens YesSens Yes (Esters/Amides present) Sens->YesSens ProtocolA Method A: NaH / DMF (Kinetic Control) NoSens->ProtocolA Solubility Solubility in Toluene? YesSens->Solubility YesSol Good Solubility Solubility->YesSol NoSol Poor Solubility Solubility->NoSol ProtocolB Method B: PTC (KOH/TBAB) (Thermodynamic Control) YesSol->ProtocolB ProtocolC Method C: K2CO3 / MeCN (Strict Stoichiometry Control) NoSol->ProtocolC

Caption: Selection guide for alkylation conditions based on substrate stability and solubility.

Frequently Asked Questions (FAQs)

Q: Can I use


 in Acetone or Acetonitrile? 
A:  Yes, but it is riskier.[1][2] 

is a weaker base and does not fully deprotonate imidazole instantly.[1][2] This means you have both neutral imidazole and neutral product co-existing.[1][2] To succeed here, you must use a slight excess of imidazole (1.2 eq) and add the alkyl halide very slowly. Do not use excess alkyl halide [2].[1][2]

Q: How do I remove the unreacted imidazole if I use an excess? A: Imidazole is highly water-soluble.[1] A simple workup washing the organic layer with water or brine (3x) will remove unreacted imidazole. This is far easier than removing the dialkylated salt.

Q: Does the "Hard/Soft" nature of the electrophile matter? A: Yes. "Hard" electrophiles (like methyl iodide) are more prone to indiscriminate alkylation (and thus dialkylation) than "Soft" electrophiles (like benzyl bromide).[2] For methyl iodide, temperature control (0°C to -10°C) is strictly required.[1][2]

Q: I have a substituent at the 4-position. How does this affect dialkylation? A: While this guide focuses on dialkylation (salt formation), a 4-substituted imidazole introduces regioselectivity issues (N1 vs N3 alkylation). However, steric hindrance at C4/C5 generally discourages quaternization at the adjacent nitrogen, actually helping to prevent dialkylation, though it may make the initial monoalkylation slower [3].

References
  • Diez-Barra, E., et al. (1993).[1][2][6] "Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent." Synthetic Communications, 23(13), 1783-1786.[1][2]

  • Organic Syntheses. (1930).[1][2] "Benzimidazole."[1][2][3][4][8][9] Org.[1][2][9] Synth. 10, 56. (Demonstrates standard deprotonation/alkylation principles).

  • Kikuchi, K., et al. (2001).[2] "Efficient Synthesis of N-Alkylimidazoles." Heterocycles. (General reference for base selection).

Sources

Technical Support Center: Scale-Up Optimization for 1-(Toluene-4-sulfonyl)-4-nitroimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the specific challenges encountered during the scale-up of 1-(Toluene-4-sulfonyl)-4-nitroimidazole (also known as 1-Tosyl-4-nitroimidazole). This compound is a critical intermediate for activating the imidazole ring towards nucleophilic substitution and is widely used in the synthesis of purine nucleoside analogs and hypoxic cell radiosensitizers.

The synthesis involves the


-sulfonylation of 4-nitroimidazole. While seemingly straightforward, scale-up introduces critical failure modes: regiochemical scrambling (1,4- vs. 1,5-isomers) , hydrolytic decomposition of reagents , and exothermic runaway risks .

Module 1: Regioselectivity & Reaction Kinetics

Q: I am observing a secondary spot on TLC/HPLC (approx. 10-15%). Is this the 5-nitro isomer, and how do I suppress it?

A: Yes, this is likely the 1-(toluene-4-sulfonyl)-5-nitroimidazole isomer.

The Mechanism: 4-Nitroimidazole exists in a tautomeric equilibrium between the 4-nitro and 5-nitro forms. The sulfonyl group (Ts) can attack either nitrogen.

  • 1,4-Isomer (Target): Formed by substitution at the nitrogen distal to the nitro group. This is sterically favored.

  • 1,5-Isomer (Impurity): Formed by substitution at the nitrogen adjacent to the nitro group. This is sterically hindered but can occur under rapid, kinetically controlled conditions or in high-polarity solvents that stabilize the specific tautomer.

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Solvent Acetonitrile (MeCN) or DCM Avoid high-polarity protic solvents. MeCN provides the best balance of solubility and regioselectivity favoring the 1,4-isomer [1].
Base Triethylamine (

)
or

Stronger bases can rapidly deprotonate the imidazole, leading to indiscriminate attack. Mild bases allow thermodynamic control.
Temperature 0°C

RT
Start cold (0°C). High initial temperatures favor the kinetic product (mixture of isomers).
Visualizing the Regioselectivity Pathway

Regiochemistry Start 4-Nitroimidazole (Tautomeric Mix) TsCl + TsCl / Base Start->TsCl TS_14 Transition State (Less Steric Hindrance) TsCl->TS_14 Major Pathway TS_15 Transition State (High Steric Hindrance) TsCl->TS_15 Minor Pathway Prod_14 TARGET: 1-Tosyl-4-nitroimidazole (Thermodynamic Product) TS_14->Prod_14 Prod_15 IMPURITY: 1-Tosyl-5-nitroimidazole (Kinetic Impurity) TS_15->Prod_15

Figure 1: Reaction pathway illustrating the steric divergence between the target 1,4-isomer and the 1,5-impurity.

Module 2: Reagent Stability & Hydrolysis

Q: My yield drops significantly on scales >100g, and I see p-toluenesulfonic acid (TsOH) in the crude. Why?

A: This indicates hydrolysis of p-Toluenesulfonyl Chloride (TsCl) before it can react with the imidazole.

Root Causes on Scale:

  • Moisture Ingress: Larger reactors have more headspace and surface area. TsCl hydrolyzes rapidly in the presence of water and base.

  • Addition Rate: If the base is added too fast, the exotherm warms the solution, accelerating the hydrolysis of TsCl by residual water in the solvent.

Corrective Actions:

  • Drying Protocol: Ensure solvents (DCM or MeCN) are dried to <0.05% water (Karl Fischer titration).

  • Reagent Quality: Recrystallize TsCl from chloroform/petroleum ether if it smells of acid (HCl) or appears sticky.

  • Order of Addition:

    • Dissolve 4-Nitroimidazole + Base.

    • Cool to 0°C.

    • Add TsCl as a solution (not solid) slowly. This prevents localized "hotspots" where hydrolysis competes with sulfonylation.

Module 3: Work-up & Purification

Q: The product "oils out" during the quench instead of precipitating. How do I recover it?

A: Oiling out is common when the polarity changes too rapidly or if impurities (like TsOH) act as a cosolvent.

The "Anti-Solvent" Protocol: Do not simply dump water into the reaction mixture.

  • Concentrate: Remove the reaction solvent (e.g., DCM) to ~20% of the original volume.

  • Seed: Add seed crystals of pure 1-tosyl-4-nitroimidazole.

  • Slow Quench: Add cold water (or Ethanol/Water mix) dropwise with vigorous stirring.

  • Aging: Allow the slurry to stir for 2-4 hours at 0-5°C. This converts the "oil" into a filterable solid (Ostwald ripening).

Purification Table:

MethodSuitabilitySolvent SystemNotes
Recrystallization High (Primary)Ethanol or EtOAc/Hexane Dissolve in hot EtOAc, add Hexane until turbid, cool slowly.
Trituration MediumCold Water Removes inorganic salts and TsOH, but may not remove the 1,5-isomer.
Column Chrom. Low (Lab only)DCM/MeOH (95:5) Not viable for kilo-scale due to cost and waste.

Module 4: Safety & Thermal Hazards

Q: Are there specific safety concerns for the nitro group during this synthesis?

A: Yes. Nitroimidazoles are energetic materials.

  • Thermal Stability: While 4-nitroimidazole is relatively stable, sulfonylation adds energy to the molecule.

    • Action: Perform a DSC (Differential Scanning Calorimetry) test on the crude reaction mixture before scaling to >1kg. Look for onset of decomposition temperatures (

      
      ).
      
    • Rule: Never heat the reaction mass within 50°C of the

      
      .
      
  • Gas Evolution: The reaction with carbonates (

    
    ) generates 
    
    
    
    . On a large scale, this causes foaming.
    • Action: Use a dosing pump for acid/base additions and ensure 30% reactor headspace.

Standardized Scale-Up Protocol (100g Basis)

Objective: Synthesis of this compound with >95% purity.

Reagents:

  • 4-Nitroimidazole (1.0 equiv)[1][2]

  • p-Toluenesulfonyl chloride (1.1 equiv)

  • Triethylamine (1.2 equiv)

  • Dichloromethane (DCM) (10 vol) or Acetonitrile (10 vol)

Workflow:

  • Setup: Charge 4-nitroimidazole and dry DCM into a reactor under

    
     atmosphere.
    
  • Base Addition: Add Triethylamine. The mixture may remain a slurry. Cool to 0–5°C.

  • Reaction: Dissolve TsCl in DCM (2 vol). Add this solution dropwise over 60 minutes, maintaining internal temp <10°C.

    • Checkpoint: Monitor by TLC/HPLC. Reaction is usually complete in 2–4 hours.

  • Quench: Add water (5 vol) slowly. Stir for 30 mins.

  • Phase Split: Separate the organic layer. Wash with 1M HCl (to remove excess TEA/imidazole) and then Brine.

  • Isolation: Dry organic layer over

    
    . Concentrate in vacuo to a solid.
    
  • Recrystallization: Recrystallize from Ethanol or EtOAc/Hexanes to remove the 1,5-isomer trace.

Process Flow Diagram

ProcessFlow cluster_reaction Reaction Phase cluster_workup Work-up Phase cluster_isolation Isolation Phase Step1 Charge 4-Nitroimidazole + Solvent (DCM) Step2 Add Base (TEA) Cool to 0°C Step1->Step2 Step3 Dose TsCl Solution (Control Exotherm) Step2->Step3 Step4 Quench with Water Phase Separation Step3->Step4 IPC: HPLC >98% Conv. Step5 Acid Wash (1M HCl) (Removes unreacted SM) Step4->Step5 Step6 Concentrate & Crystallize (EtOAc / Hexane) Step5->Step6 Step7 Final Product: 1-Ts-4-Nitroimidazole Step6->Step7

Figure 2: Step-by-step process flow for the gram-to-kilogram scale synthesis.

References

  • Regioselectivity in Nitroimidazole Alkylation: Hakmaoui, Y., et al. "Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents."[3][4][5] Der Pharma Chemica, 2022, 14(4): 12-16.[4][5]

  • General Tosylation Protocols: Behrouz, S., et al. "Highly efficient preparation of amides from aminium carboxylates using N-(p-toluenesulfonyl) imidazole." Journal of Chemical Research, 2016.

  • Safety of Nitroimidazoles: "Safety Evaluation of Nitroimidazole Antibiotics Based on the FAERS Database." ResearchGate, 2025.

  • Chemical Properties & CAS Data: PubChem Compound Summary for CID 75219 (1-(p-Toluenesulfonyl)imidazole - analog reference).

(Note: Specific melting point and spectral data for the 4-nitro derivative should be validated internally using the recrystallized standard, as literature values vary by isomer purity.)

Sources

Validation & Comparative

Comparing the efficacy of 4-nitro vs 5-nitroimidazole derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Infectious Disease Researchers.

Executive Summary: The Positional Divergence

In the development of nitroimidazole therapeutics, the position of the nitro group on the imidazole ring (C4 vs. C5) dictates the fundamental thermodynamic and pharmacokinetic destiny of the molecule.

  • 5-Nitroimidazoles (5-NIs) (e.g., Metronidazole, Tinidazole) represent the "First Generation." They possess a higher single-electron reduction potential (

    
    ), making them highly susceptible to reduction by the pyruvate:ferredoxin oxidoreductase (PFOR) system in anaerobes. They are the gold standard for anaerobic protozoa and bacteria but lack activity against aerobic Mycobacterium tuberculosis (Mtb).
    
  • 4-Nitroimidazoles (4-NIs) (e.g., Pretomanid/PA-824, Delamanid) represent the "Next Generation." These derivatives, particularly the bicyclic nitroimidazooxazines, possess a lower reduction potential (

    
    ). This thermodynamic hurdle renders them inert to standard mammalian nitroreductases (reducing toxicity) but allows specific activation by deazaflavin-dependent nitroreductase (Ddn) in M. tuberculosis.
    

Verdict: 5-NIs are broad-spectrum anaerobic cytotoxins. 4-NIs are targeted prodrugs designed to overcome mutagenicity and aerobic resistance in mycobacteria.

Mechanistic & Structural Analysis

The Redox Paradox

The efficacy of all nitroimidazoles hinges on the bioreductive activation of the nitro group (


) to a toxic radical species. The "Redox Paradox" lies in the balance between efficacy and toxicity:
  • Too Positive (

    
    ):  Reduced indiscriminately by mammalian enzymes (high toxicity).
    
  • Too Negative (

    
    ):  Cannot be reduced by target pathogens (low efficacy).
    

5-NIs sit in the "Goldilocks" zone for anaerobes. 4-NIs, being harder to reduce, require a high-energy cofactor (


) found specifically in Mycobacteria, providing a high therapeutic index.
Pathway Visualization

The following diagram illustrates the divergent activation pathways of 5-NI (Metronidazole) versus 4-NI (Pretomanid).

MoA_Comparison cluster_5NI 5-Nitroimidazole (Anaerobes) cluster_4NI 4-Nitroimidazole (Mycobacteria) MTZ Prodrug (Metronidazole) PFOR Enzyme: PFOR (Ferredoxin) MTZ->PFOR Passive Diffusion R_NO2 Nitro Radical Anion (R-NO2•-) PFOR->R_NO2 1e- Reduction DNA_Damage Helix Destabilization & Strand Breaks R_NO2->DNA_Damage Covalent Binding PA824 Prodrug (Pretomanid/PA-824) Ddn Enzyme: Ddn (F420 Cofactor) PA824->Ddn Active Uptake? DesNitro Des-nitro Metabolite Ddn->DesNitro Hydride Transfer NO_Release NO Release (Respiratory Poisoning) Ddn->NO_Release Side Product MA_Inhib Mycolic Acid Inhibition DesNitro->MA_Inhib Cell Wall Defect

Caption: Comparative activation pathways. 5-NIs rely on PFOR for radical generation, while 4-NIs utilize Ddn to release Nitric Oxide (NO) and inhibit cell wall synthesis.

Comparative Efficacy Data

The following table synthesizes experimental data comparing a representative 5-NI (Metronidazole) against a bicyclic 4-NI (Pretomanid/PA-824).

Feature5-Nitroimidazole (Metronidazole)4-Nitroimidazole (Pretomanid)
Primary Indication Anaerobic Bacteria (Bacteroides), Protozoa (Giardia)Mycobacterium tuberculosis (MDR/XDR)
Redox Potential (

)

(Easier to reduce)

(Harder to reduce)
Aerobic Activity (Mtb) Inactive (MIC

)
Active (MIC

)
Anaerobic Activity (Mtb) Moderate (MIC

)
High (MIC

)
Mutagenicity (Ames) Positive (Strain TA100)Negative/Low (Optimized structure)
Mechanism of Killing DNA Strand BreakageRespiratory Poisoning (NO) + Cell Wall Inhibition
Key Resistance Gene nim genes (Nitroimidazole reductase)ddn or fgd1 (Cofactor recycling)

Key Insight: The lack of aerobic activity in 5-NIs against TB is due to the absence of low-potential electron donors in aerobic environments. 4-NIs bypass this by using the specific


 system, which is operative in Mtb regardless of oxygen status (though most effective in hypoxia).

Experimental Protocols

To validate these differences in your own lab, the following protocols are standard.

Protocol A: Cyclic Voltammetry (Redox Profiling)

Purpose: To determine the single-electron reduction potential (


), which predicts the "drugability" of the derivative.
  • Setup: Use a standard three-electrode cell (Glassy Carbon working, Pt wire counter, Ag/AgCl reference).

  • Solution: Dissolve derivative (1 mM) in anhydrous DMF containing 0.1 M Tetrabutylammonium Hexafluorophosphate (

    
    ) as the supporting electrolyte.
    
  • Deoxygenation: Purge with Argon for 10 minutes (Critical: Oxygen interferes with the reversible nitro-radical couple).

  • Scan: Sweep from

    
     to 
    
    
    
    at scan rates of 100, 200, and 500 mV/s.
  • Analysis: Identify the first reduction peak (

    
    ).
    
    • Expectation: 5-NI derivatives will show a peak near

      
       to 
      
      
      
      (vs Ag/AgCl). 4-NI derivatives will shift negatively to
      
      
      or lower.
    • Calculation: Calculate

      
      .
      
Protocol B: Anaerobic Time-Kill Kinetics

Purpose: To differentiate bactericidal activity under hypoxic conditions (Wayne Model).

  • Culture: Grow M. tuberculosis (H37Rv) in Dubos Tween Albumin broth to mid-log phase.

  • Hypoxia Induction: Seal cultures in tubes with a specific headspace ratio (0.5) and stir slowly (60 rpm). Monitor Methylene Blue indicator for decolorization (indicating oxygen depletion, approx. 10-14 days).

  • Dosing: Inject drug solutions anaerobically through septa.

    • Group A: Metronidazole (10

      
      M) - Positive Control for anaerobic kill.
      
    • Group B: PA-824 (10

      
      M) - Test Article.
      
    • Group C: Isoniazid (1

      
      M) - Negative Control (Inactive in anaerobiosis).
      
  • Sampling: At days 0, 4, 7, and 14, remove aliquots anaerobically.

  • Plating: Serially dilute and plate on 7H11 agar (incubate aerobically).

  • Result: 4-NIs should show a 2-3 log reduction in CFU similar to 5-NIs in this specific model, proving they retain the "nitro" core function despite structural changes.

Screening Workflow (Decision Tree)

Use this workflow to screen new nitroimidazole libraries.

Screening_Workflow Lib Derivative Library CV Cyclic Voltammetry (Redox Check) Lib->CV CV->Lib E > -450 mV (Too Toxic) Ames Ames Test (Mutagenicity) CV->Ames E < -500 mV Ames->Lib Positive Mtb_Screen Mtb Screen (Aerobic & Anaerobic) Ames->Mtb_Screen Negative Lead Lead Candidate (4-NI Profile) Mtb_Screen->Lead Active in Both

Caption: Screening logic. Candidates with high redox potentials (> -450 mV) are discarded early due to predicted toxicity/non-specificity.

References

  • Manjunatha, U., et al. (2009). Structure-Activity Relationships of Antitubercular Nitroimidazoles. Journal of Medicinal Chemistry.[1][2] Link

  • Singh, R., et al. (2008). PA-824 kills nonreplicating Mycobacterium tuberculosis by intracellular NO release. Science. Link

  • Edwards, D.I. (1993). Nitroimidazole drugs - action and resistance mechanisms. I. Mechanisms of action.[3][4][5][6][7][8] Journal of Antimicrobial Chemotherapy.[2] Link

  • Stover, C.K., et al. (2000). A small-molecule nitroimidazopyran drug candidate for the treatment of tuberculosis. Nature. Link

  • Bollo, S., et al. (2004). Cyclic voltammetric studies on nitro radical anion formation from megazol and some related nitroimidazole derivatives. Journal of Electroanalytical Chemistry. Link

Sources

Comparative Guide: 1-(Toluene-4-sulfonyl)-4-nitroimidazole vs. MSNT & TPS-Cl in Nucleotide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of oligonucleotides—specifically via the phosphotriester method or in the chemical ligation of RNA fragments—the choice of condensing agent dictates both the rate of internucleotide bond formation and the fidelity of the sequence.

1-(Toluene-4-sulfonyl)-4-nitroimidazole (TSNI) represents a specific class of sulfonyl azole condensing agents. While effective, it competes directly with the industry "Gold Standard," 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) , and the highly reactive 2,4,6-Triisopropylbenzenesulfonyl chloride (TPS-Cl) .

The Verdict:

  • Best for Fidelity (RNA/DNA): MSNT . Its bulky mesitylene group suppresses fatal side reactions (O⁶-guanine sulfonylation), and the nitrotriazole is a superior leaving group.

  • Best for Cost/General Coupling: TSNI . A viable alternative when extreme steric protection is not required, though it carries a higher risk of base modification than MSNT.

  • Best for Raw Speed (High Risk): TPS-Cl . Extremely reactive but requires careful handling to prevent extensive base modification; often obsolete in high-fidelity applications.

Mechanistic Foundation: The Sulfonyl Azole Activation

To understand the performance differences, one must look at the mechanism. These agents do not form the bond directly; they activate the phosphate oxygen, converting a stable phosphate mono/diester into a reactive mixed anhydride.

Mechanism of Phosphate Activation

The sulfonyl center (


) is attacked by the phosphate oxygen (

). The azole (

) acts as the leaving group. The resulting Mixed Anhydride is susceptible to nucleophilic attack by the hydroxyl group of the incoming nucleoside.

PhosphateActivation Phosphate Phosphate Component (Nucleophile) Intermediate Mixed Anhydride (Activated Phosphate) Phosphate->Intermediate Attacks S (Azole leaves) Agent Condensing Agent (TSNI or MSNT) Agent->Intermediate SideProduct Sulfonylated Base (Side Reaction) Agent->SideProduct Direct Attack on Guanine O6 Product Phosphotriester (New Bond) Intermediate->Product OH Attack Alcohol Incoming Nucleoside (3'-OH or 5'-OH) Alcohol->Product

Figure 1: The activation pathway. Note the competition between productive coupling (Green) and the side reaction (Red), which is controlled by the steric bulk of the agent.

Comparative Analysis: TSNI vs. MSNT vs. TPS-Cl

The performance of these agents rests on two chemical properties:[1][2][3][4][5]

  • Leaving Group Ability (

    
    ):  A lower 
    
    
    
    of the conjugate acid means a better leaving group, leading to faster phosphate activation.
  • Steric Hindrance: Bulkier sulfonyl groups (Mesitylene/Triisopropyl) protect the nucleobases (specifically Guanine) from unwanted sulfonylation.

Data Comparison Table
FeatureTSNI (The Subject)MSNT (The Standard)TPS-Cl (The Aggressor)
Chemical Name 1-(p-Toluenesulfonyl)-4-nitroimidazole1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole2,4,6-Triisopropylbenzenesulfonyl chloride
Sulfonyl Group Tosyl (4-Methylbenzene)Mesitylene (2,4,6-Trimethylbenzene)TPS (2,4,6-Triisopropylbenzene)
Leaving Group 4-Nitroimidazole3-Nitro-1,2,4-triazoleChloride (requires catalyst)
Leaving Group

~9.3 (Moderate)~6.0 (Excellent)N/A (Cl⁻ is displaced by catalyst)
Reactivity ModerateHighVery High
O⁶-G Side Reaction High Risk (Low steric bulk)Low Risk (Sterically shielded)High Risk (Unless hindered catalyst used)
Moisture Sensitivity HighHighExtreme
Primary Use General phosphate activationRNA Synthesis, Long OligomersLarge scale, simple couplings
Deep Dive: The "O⁶-Guanine Problem"

The critical differentiator is the side reaction at the O⁶-position of Guanine.

  • TSNI: The p-toluenesulfonyl (Tosyl) group is relatively flat and unhindered. It can easily fit into the binding pocket of the guanine base and sulfonylate the O⁶ oxygen. This leads to depurination or mutation during replication.

  • MSNT: The mesitylene group has two ortho-methyl groups flanking the sulfur. These act as "bumpers," physically preventing the sulfonyl group from approaching the nucleobase oxygen, while still allowing the smaller phosphate oxygen to react. This is why MSNT is preferred for RNA synthesis.

Experimental Protocol: MSNT/TSNI Mediated Coupling

Self-Validating Workflow for Phosphotriester Synthesis

Safety Note: Sulfonyl azoles are moisture-sensitive and potential irritants. Perform all steps under an inert atmosphere (Argon/Nitrogen).

Reagents
  • Nucleotide Component A: 5'-protected, 3'-phosphate (monoester or diester).

  • Nucleotide Component B: 3'-protected, 5'-OH nucleoside.

  • Condensing Agent: MSNT or TSNI (stored in desiccator at -20°C).

  • Solvent: Anhydrous Pyridine (Critical: <50 ppm water).

Step-by-Step Methodology
  • Azeotropic Drying (The "Life or Death" Step):

    • Dissolve Component A and Component B in dry pyridine.

    • Evaporate to dryness under high vacuum.

    • Repeat 3 times. Rationale: Even trace water will hydrolyze the sulfonyl azole immediately, killing the reaction.

  • Activation:

    • Dissolve the dried mixture in minimal anhydrous pyridine (0.1 M concentration).

    • Add 2.5 - 3.0 equivalents of TSNI or MSNT.

    • Optional: Add catalytic N-methylimidazole (NMI) if using TSNI to boost rate (not needed for MSNT usually).

  • Incubation:

    • Stir at room temperature.

    • Time: MSNT typically completes in 20–45 minutes. TSNI may require 45–90 minutes due to the higher

      
       of the nitroimidazole leaving group.
      
  • Monitoring (TLC):

    • Eluent: Chloroform/Methanol (9:1).

    • Look for the disappearance of the baseline phosphate (Component A) and the appearance of the faster-moving triester product.

  • Quenching:

    • Add 50% aqueous pyridine or saturated sodium bicarbonate solution to destroy excess condensing agent.

    • Note: If using TSNI, watch for a brown discoloration which may indicate base modification if reaction times were excessive.

Troubleshooting & Optimization

Logical Pathway for Low Yields

Troubleshooting Start Problem: Low Yield CheckWater Check Moisture Content (Did the agent hydrolyze?) Start->CheckWater CheckBase Check Nucleobase Integrity (Side Reactions?) CheckWater->CheckBase No (Dry) Dry Action: Repeate Azeotropic Drying Use Fresh Bottle of Agent CheckWater->Dry Yes (Hydrolysis) CheckTime Reaction Time CheckBase->CheckTime Base Intact SwitchAgent Action: Switch from TSNI to MSNT (Increase Steric Bulk) CheckBase->SwitchAgent O6-Sulfonylation Detected Boost Action: Add N-Methylimidazole catalyst or Increase Concentration CheckTime->Boost Incomplete Coupling

Figure 2: Decision tree for troubleshooting coupling failures.

Common Pitfalls
  • "The Brown Soup": If your reaction turns dark brown/black rapidly, you likely have extensive sulfonylation of the nucleobases.

    • Solution: Switch to MSNT . The mesitylene group prevents this.

  • Stalled Reaction: The intermediate mixed anhydride formed but didn't couple.

    • Solution: Your alcohol component (5'-OH) might be sterically hindered. Add a nucleophilic catalyst like 4-methoxypyridine-N-oxide.

References

  • Reese, C. B., & Ubasawa, A. (1980). Reaction between 1-arenesulphonyl-3-nitro-1,2,4-triazoles and nucleoside base residues. Elucidation of the nature of side-reactions during oligonucleotide synthesis. Tetrahedron Letters, 21(23), 2265-2268. Link

  • Jones, S. S., Rayner, B., Reese, C. B., Ubasawa, A., & Ubasawa, M. (1980). Synthesis of the 3'-terminal decaribonucleoside nonaphosphate of yeast alanine transfer ribonucleic acid. Tetrahedron, 36(21), 3075-3085. Link

  • Katagiri, N., Itakura, K., & Narang, S. A. (1975). Use of arylsulfonyltriazoles for the synthesis of oligonucleotides by the triester approach. Journal of the American Chemical Society, 97(25), 7332-7337. Link

  • Ivanov, A. A., et al. (2016). Highly efficient preparation of amides from aminium carboxylates using N-(p-toluenesulfonyl)imidazole. Tetrahedron Letters, 57(10). (Demonstrates TSNI reactivity profile). Link

Sources

Analytical Validation of p-Toluenesulfonamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Method Selection: HPLC-UV vs. LC-MS/MS

Executive Summary

This guide addresses the critical analytical challenge of validating p-toluenesulfonamide (PTSA) and its alkyl derivatives (e.g., methyl-p-toluenesulfonate, MPTS; ethyl-p-toluenesulfonate, EPTS) in pharmaceutical substances.[1]

PTSA is a common byproduct in the synthesis of sulfonylurea drugs (e.g., Gliclazide, Tolbutamide) and antiviral agents. While PTSA itself is generally considered a non-genotoxic process impurity, its alkyl esters (MPTS/EPTS) are potent alkylating agents classified as Potential Genotoxic Impurities (PGIs) .[2] This distinction dictates the analytical strategy:

  • HPLC-UV is the industry standard for routine quantification of PTSA at non-genotoxic levels (limit ~0.05%).

  • LC-MS/MS is the mandatory alternative for trace analysis of MPTS/EPTS to meet Threshold of Toxicological Concern (TTC) limits (often <10 ppm).

Part 1: Strategic Framework (The "Why")

The choice of analytical method is not arbitrary; it is governed by the Safety Factor and Regulatory Thresholds (ICH M7).

Decision Matrix: Selecting the Right Tool

The following decision tree illustrates the logic for selecting between HPLC-UV and LC-MS/MS based on the specific derivative and required sensitivity.

MethodSelection Start Identify Target Analyte TypeCheck Is the derivative a potential genotoxin (PGI)? Start->TypeCheck NonGenotoxic No (e.g., PTSA Acid/Amide) TypeCheck->NonGenotoxic Acid/Amide Form Genotoxic Yes (e.g., MPTS, EPTS) TypeCheck->Genotoxic Alkyl Esters LimitCheck Required Limit of Quantitation? NonGenotoxic->LimitCheck Trace Trace Limit (< 10 ppm) Genotoxic->Trace Routine Routine Limit (> 0.05%) LimitCheck->Routine Process Control LimitCheck->Trace Safety Screen MethodUV Method A: HPLC-UV (Cost-Effective, Robust) Routine->MethodUV MethodMS Method B: LC-MS/MS (High Sensitivity, Specificity) Trace->MethodMS

Figure 1: Analytical Method Selection Strategy based on impurity toxicity and required detection limits.

Part 2: Comparative Analysis & Data

The following data compares the performance of HPLC-UV versus LC-MS/MS for PTSA derivatives. Data is synthesized from validation studies involving sulfonamide APIs (e.g., Gliclazide).[3]

Table 1: Method Performance Comparison
ParameterMethod A: HPLC-UV (PTSA)Method B: LC-MS/MS (MPTS/EPTS)
Primary Application Process Impurity (Routine QC)Genotoxic Impurity Screening
Detection Principle UV Absorbance @ 225 nmESI Negative Mode (MRM)
Linearity Range 0.5 – 100 µg/mL1.0 – 100 ng/mL
LOD (Limit of Detection) ~0.15 µg/mL (150 ppb)~0.5 ng/mL (0.5 ppb)
LOQ (Quantitation) ~0.50 µg/mL (500 ppb)~1.5 ng/mL (1.5 ppb)
Specificity Moderate (Risk of co-elution)High (Mass-based discrimination)
Cost per Run Low ($)High (

$)
Technical Insight: Causality of Sensitivity
  • HPLC-UV Limitation: PTSA derivatives have a benzene ring providing UV absorption, but at trace levels (<1 ppm), solvent noise and matrix interference often mask the signal.

  • LC-MS/MS Advantage: The sulfonyl group (

    
    ) ionizes efficiently in Negative Electrospray Ionization (ESI-) , producing a stable 
    
    
    
    ion. This allows for background noise suppression via Multiple Reaction Monitoring (MRM), enabling parts-per-billion (ppb) detection.

Part 3: Experimental Protocols (The "How")

Method A: High-Throughput HPLC-UV (For PTSA)

Use this protocol for routine batch release where PTSA limits are standard (e.g., NMT 0.1%).

1. Chromatographic Conditions:

  • Column: C18 (e.g., Inertsil ODS-3V), 250 x 4.6 mm, 5 µm.

  • Mobile Phase:

    • A: 0.1% Orthophosphoric Acid (pH ~2.5)

    • B: Acetonitrile[4][5][6][7]

    • Ratio: Isocratic 50:50 (v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 225 nm (Lambda max for sulfonamides).

  • Injection Vol: 20 µL.

2. System Suitability (Self-Validating Step):

  • Inject Standard Solution (PTSA at 0.1% target level) 6 times.[3]

  • Requirement: %RSD of peak area ≤ 2.0%; Tailing Factor ≤ 1.5.

3. Causality Note: The acidic mobile phase (pH 2.5) is critical. PTSA (


) is neutral at this pH, ensuring strong interaction with the hydrophobic C18 stationary phase. At neutral pH, it may ionize, causing peak fronting and poor retention.
Method B: High-Sensitivity LC-MS/MS (For MPTS/EPTS)

Use this protocol for trace quantification of genotoxic alkyl-sulfonates.

1. Mass Spectrometry Conditions:

  • Source: ESI (Negative Mode).

  • Scan Mode: MRM (Multiple Reaction Monitoring).[1]

  • Transitions:

    • MPTS:

      
       185 
      
      
      
      91 (Toluene tropylium ion)
    • EPTS:

      
       199 
      
      
      
      91
  • Collision Energy: Optimized per compound (typically 20-30 eV).

2. Chromatographic Conditions:

  • Column: UHPLC C18 (e.g., BEH C18), 100 x 2.1 mm, 1.7 µm.

  • Mobile Phase:

    • A: 5mM Ammonium Acetate (Volatile buffer essential for MS).

    • B: Methanol.[2][6][8]

    • Gradient: 10% B to 90% B over 5 mins.

3. Sample Preparation (Critical):

  • Dissolve API in 50:50 Methanol:Water.

  • Filter: Use 0.22 µm PTFE (Do not use Nylon, which can adsorb sulfonamides).

Part 4: Validation Logic (ICH Q2(R2) Alignment)

Validation must demonstrate that the method is "fit for purpose."[9][10] The workflow below outlines the critical path for validating the LC-MS/MS method for genotoxic impurities.

ValidationWorkflow Spec 1. Specificity (Blank vs. Spiked Matrix) Lin 2. Linearity (LOQ to 150% Limit) Spec->Lin No Interference Acc 3. Accuracy (Recovery at 3 Levels) Lin->Acc R² > 0.99 Prec 4. Precision (Repeatability n=6) Acc->Prec Rec: 80-120% Robust 5. Robustness (Flow/pH variation) Prec->Robust %RSD < 10%

Figure 2: Validation workflow aligned with ICH Q2(R2) guidelines for impurity profiling.

Key Validation Criteria (LC-MS/MS)
  • Specificity: Demonstrate no interference at the retention time of MPTS/EPTS using a blank API matrix.

  • Linearity: Must cover the range from LOQ (e.g., 1 ppm) to 150% of the specification limit.

  • Accuracy (Recovery): Spike the API with MPTS/EPTS at LOQ, 100%, and 150% levels. Acceptable recovery for trace analysis is typically 80-120% .

  • Robustness: Deliberately vary flow rate (

    
     mL/min) and column temperature (
    
    
    
    C). The system suitability parameters (resolution, tailing) must remain within limits.

References

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). European Medicines Agency.[7] [Link]

  • U.S. Food and Drug Administration (FDA). (2008). Guidance for Industry: Genotoxic and Carcinogenic Impurities in Drug Substances and Products.[Link]

  • Kakde, R. B., et al. (2011). "A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate." Journal of Pharmaceutical and Biomedical Analysis. (Referenced via PMC). [Link]

Sources

Comparative Guide: Cytotoxicity of Substituted Nitroimidazoles

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Experimental Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The cytotoxicity of substituted nitroimidazoles is a function of two competing physicochemical properties: electron affinity (reduction potential) and lipophilicity (partition coefficient). While 2-nitroimidazoles (e.g., Misonidazole) generally exhibit superior hypoxic cytotoxicity compared to 5-nitroimidazoles (e.g., Metronidazole) due to a more positive one-electron reduction potential (


), their clinical utility has historically been limited by neurotoxicity.

This guide objectively compares the cytotoxic profiles of key nitroimidazole derivatives, elucidating the structure-activity relationships (SAR) that drive hypoxia-selective toxicity. It provides a validated experimental framework for assessing these compounds, moving beyond simple proliferation assays to robust clonogenic survival endpoints.

Mechanistic Foundation: The Reductive Switch

The selective toxicity of nitroimidazoles towards hypoxic cells relies on a "reductive switch" mechanism. In the presence of oxygen, the initial one-electron reduction of the nitro group is reversible (futile cycling), preventing the formation of toxic intermediates. In hypoxia, this reduction proceeds to form irreversible, cytotoxic species.[1]

Pathway Visualization

The following diagram illustrates the bifurcation between aerobic futile cycling and hypoxic bioactivation.

ReductiveActivation Prodrug Nitroimidazole (Prodrug) Radical Nitro Radical Anion (R-NO2•-) Prodrug->Radical +1e- (Reductases) Radical->Prodrug Futile Cycling (Aerobic) Oxygen Oxygen (O2) Radical->Oxygen Electron Transfer Nitroso Nitroso Intermediate (R-NO) Radical->Nitroso +1e- (Hypoxic Only) Superoxide Superoxide (O2•-) Oxygen->Superoxide Generated Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine +2e- Adducts Macromolecular Adducts (DNA/Protein Binding) Nitroso->Adducts Covalent Binding (Cytotoxicity) Hydroxylamine->Adducts DNA Strand Breaks

Figure 1: The futile cycling mechanism protects aerobic cells, while hypoxia drives the cascade toward cytotoxic DNA-binding intermediates.

Comparative Analysis: Structure-Activity Relationships[2]

The Role of Electron Affinity ( )

The one-electron reduction potential (


) is the primary determinant of hypoxic cytotoxicity.
  • 2-Nitroimidazoles (

    
    ):  These are more easily reduced than 5-nitroimidazoles. Consequently, they accumulate toxic metabolites more rapidly in hypoxic cells, resulting in higher potency.
    
  • 5-Nitroimidazoles (

    
    ):  These require a more reducing environment or higher concentrations to achieve the same level of flux through the reductive pathway.
    
The Role of Lipophilicity ( )

Lipophilicity (measured as the octanol:water partition coefficient,


) dictates tissue distribution and neurotoxicity.
  • High Lipophilicity (e.g., Misonidazole): Facilitates tumor penetration but allows crossing of the blood-brain barrier, leading to peripheral neuropathy.

  • Hydrophilic Modification (e.g., Etanidazole): Adding amide or acid groups reduces

    
    , preventing CNS entry while maintaining hypoxic cytotoxicity (since 
    
    
    
    remains largely unchanged).
Quantitative Comparison Table

The following data synthesizes physicochemical properties and cytotoxicity profiles.

CompoundClass

(mV)
Partition Coeff.[2][3] (

)
Hypoxic CytotoxicityNeurotoxicity RiskClinical Status
Misonidazole 2-Nitro-3890.43High (Benchmark)HighDiscontinued (Toxicity)
Etanidazole 2-Nitro-3900.046HighLowClinical Trials (Limited efficacy)
Metronidazole 5-Nitro-4860.96ModerateLowStandard Antibiotic
Nimorazole 5-Nitro-4601.40ModerateLowStandard of Care (Head & Neck, Denmark)

Note:


 values are approximate vs. NHE at pH 7. 

values represent octanol:water partition coefficients.[2][3][4]

Experimental Workflow: Validating Cytotoxicity

To reliably compare these compounds, researchers must use a Clonogenic Survival Assay under strictly controlled oxygen tensions. Metabolic assays (e.g., MTT/MTS) are often insufficient because they measure enzymatic activity, which can be confounded by the reductive metabolism of the drug itself.

Hypoxic Screening Workflow

This workflow ensures that observed toxicity is due to the hypoxic mechanism and not general chemical stress.

Workflow cluster_Hypoxia Hypoxic Arm (<0.1% O2) cluster_Normoxia Normoxic Arm (21% O2) Start Cell Seeding (Single Cell Suspension) Split Split Samples Start->Split HypoInc Equilibration (2h) + Drug Treatment (24h) Split->HypoInc Hypoxia Chamber NormInc Drug Treatment (24h) Split->NormInc Standard Incubator Wash Wash & Trypsinize HypoInc->Wash NormInc->Wash Plate Re-plate for Colonies Wash->Plate Count Count Colonies (>50 cells) Calculate Surviving Fraction Plate->Count

Figure 2: Parallel workflow for determining the Hypoxic Cytotoxicity Ratio (HCR).

Detailed Protocol: Clonogenic Survival Assay

Objective: Determine the Hypoxic Cytotoxicity Ratio (HCR) of a novel nitroimidazole compared to Misonidazole.

Materials
  • Cell Line: V79 or EMT6 (Standard radiobiology lines).

  • Hypoxia Chamber: Bactron anaerobic chamber or modular incubator chamber flushed with 95% N2 / 5% CO2.

  • Oxygen Probe: To verify

    
    
    
    
    
    concentration.
  • Controls: Misonidazole (Positive Control), Vehicle (DMSO <0.5%).

Step-by-Step Methodology
  • Preparation (Day 0):

    • Seed cells into glass petri dishes (glass prevents drug absorption issues common with some plastics).

    • Allow attachment for 12–16 hours.

  • Hypoxic Equilibration (Day 1):

    • Transfer "Hypoxic Arm" dishes to the hypoxia chamber.

    • Critical Step: Incubate for 2 hours before drug addition to deplete intracellular oxygen and prevent aerobic futile cycling during the initial exposure.

  • Drug Treatment:

    • Prepare drug dilutions in pre-equilibrated (anoxic) medium.

    • Replace media on hypoxic cells with anoxic drug media (inside the chamber).

    • Treat normoxic cells with aerobic drug media.

    • Incubate for 24 hours.

  • Harvest and Plating (Day 2):

    • Remove drugs, wash cells 2x with PBS.

    • Trypsinize to create a single-cell suspension.

    • Count cells using a hemocytometer or automated counter.

    • Plate specific numbers of cells (e.g., 100, 1000, 10,000) into 6-well plates to aim for ~50–100 colonies per well.

  • Incubation & Staining (Day 9-14):

    • Incubate undisturbed for 7–14 days (cell line dependent).

    • Fix with methanol/acetic acid (3:1).

    • Stain with Crystal Violet (0.5%).

  • Analysis:

    • Count colonies containing

      
       cells.
      
    • Calculate Plating Efficiency (PE) :

      
      
      
    • Calculate Surviving Fraction (SF) :

      
      
      
    • HCR Calculation: Ratio of equitoxic concentrations (e.g.,

      
       Aerobic / 
      
      
      
      Hypoxic).

Conclusion

For drug development professionals, the selection of a nitroimidazole scaffold requires balancing the high potency of 2-nitroimidazoles with the safety profile of 5-nitroimidazoles .

  • If the goal is maximum hypoxic cell kill (e.g., for use as a bioreductive cytotoxin), 2-nitroimidazoles are superior but require hydrophilic modification (low

    
    ) to minimize neurotoxicity.
    
  • If the goal is mild sensitization with high tolerability (e.g., for combination with radiation), 5-nitroimidazoles like Nimorazole remain the clinically validated standard.

Future development should focus on "dual-function" conjugates that utilize the nitroimidazole moiety for targeting while delivering a secondary cytotoxic payload (e.g., alkylating agents) to bypass the limitations of the nitro group alone.

References

  • Overgaard, J. (2011). Hypoxic modification of radiotherapy in squamous cell carcinoma of the head and neck - A systematic review and meta-analysis. Radiotherapy and Oncology. Link

  • Adams, G. E., et al. (1976).[5] Electron-affinic sensitization.[5][2][6] VII. A correlation between structures, one-electron reduction potentials, and efficiencies of nitroimidazoles as hypoxic cell radiosensitizers.[5][2][7] Radiation Research. Link

  • Brown, J. M., & Workman, P. (1980).[4] Partition coefficient as a guide to the development of radiosensitizers which are less toxic than misonidazole.[4][8] Radiation Research. Link

  • Wardman, P. (2007). Electron-affinic radiosensitizers: from basic research to clinical trials. Clinical Oncology. Link

  • Spiegelberg, L., et al. (2022). Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Redox Biology. Link

Sources

Comparative Biological Activity of 5-Nitroimidazole Antimicrobials: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative analysis of the biological activity of nitroimidazoles. Content Type: Publish Comparison Guide

Executive Summary & Mechanism of Action

The 5-nitroimidazoles (5-NIs) represent a critical class of antimicrobial agents characterized by a nitro group (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) at the C5 position of the imidazole ring.[] While Metronidazole remains the prototype, second-generation derivatives like Tinidazole, Ornidazole, and Secnidazole offer distinct pharmacokinetic advantages.

This guide analyzes the biological activity of these compounds, focusing on their reductive activation, comparative in vitro potency, and pharmacokinetic profiles.

The "Warhead" Mechanism

The biological activity of all 5-NIs relies on a prodrug mechanism . They are inert until they enter an anaerobic cell. The selectivity for anaerobic pathogens (e.g., Bacteroides fragilis, Trichomonas vaginalis, Giardia lamblia) is driven by the redox potential of the cellular environment.

Key Pathway:

  • Entry: Passive diffusion across the cell membrane.

  • Activation: The nitro group acts as an electron acceptor for reduced ferredoxin or flavodoxin (generated by the pyruvate:ferredoxin oxidoreductase [PFOR] system).

  • Toxicity: The formation of a short-lived nitro-radical anion (

    
    ). This radical covalently binds to DNA, causing helix destabilization and strand breakage.
    
  • Resistance: Often mediated by nim genes (coding for nitroimidazole reductase) or downregulation of the PFOR pathway.

NitroimidazoleMechanism Drug 5-Nitroimidazole (Prodrug) CellEntry Passive Diffusion (Intracellular) Drug->CellEntry ElectronTransfer Single Electron Transfer (Ferredoxin -> Drug) CellEntry->ElectronTransfer PFOR Pyruvate:Ferredoxin Oxidoreductase System PFOR->ElectronTransfer Supplies e- Radical Nitro-Radical Anion (R-NO2•-) ElectronTransfer->Radical Reduction FutileCycle Futile Cycle (O2 present -> Superoxide) Radical->FutileCycle If Aerobic (O2) DNADamage DNA Helix Destabilization & Strand Breakage Radical->DNADamage Covalent Binding FutileCycle->Drug Re-oxidation CellDeath Cell Death DNADamage->CellDeath

Figure 1: The reductive activation pathway of 5-nitroimidazoles. Specificity is determined by the low redox potential (-430 mV) of the PFOR system found in anaerobes.

Comparative Pharmacokinetics & Physicochemical Properties[6]

The primary differentiation among 5-NIs lies in their pharmacokinetics (PK), specifically half-life (


), which dictates dosing frequency.

Table 1: Pharmacokinetic Comparison of Key 5-Nitroimidazoles

ParameterMetronidazoleTinidazoleOrnidazoleSecnidazole
Half-life (

)
8 hours12–14 hours14 hours17–29 hours
Time to

1–2 hours2 hours2–3 hours3–4 hours
Protein Binding < 20%12%< 15%< 15%
Metabolism Hepatic (Oxidation/Glucuronidation)Hepatic (CYP3A4)HepaticHepatic
Dosing Regimen Multiple daily doses (TID/QID)Once daily or Single DoseBID or Single DoseSingle Dose (2g)
Lipophilicity ModerateHigher than MetronidazoleHighHigh

Data synthesis based on comparative PK studies [1, 4].

Insight: Secnidazole's extended half-life allows for "single-dose" eradication therapies, particularly in Bacterial Vaginosis (BV) and Trichomoniasis, improving patient adherence compared to the multi-day Metronidazole regimens.

In Vitro Antimicrobial Efficacy[7][8][9][10]

While mechanisms are shared, potency varies slightly due to structural side-chain differences affecting lipophilicity and redox potential.

Table 2: Comparative MIC Ranges (


g/mL) Against Key Pathogens 
OrganismMetronidazoleTinidazoleOrnidazoleSecnidazole
Bacteroides fragilis 0.25 – 4.00.25 – 2.00.5 – 2.00.5 – 4.0
Trichomonas vaginalis 1.0 – 8.00.25 – 2.00.1 – 1.00.5 – 2.0
Giardia lamblia 1.0 – 10.00.5 – 5.00.1 – 1.00.5 – 5.0
Entamoeba histolytica 1.0 – 5.00.5 – 2.00.5 – 2.00.5 – 2.0

Note: Ornidazole frequently demonstrates lower MIC values against protozoan parasites compared to Metronidazole, potentially due to better intracellular accumulation [2, 3].

Experimental Protocols

To ensure reproducibility in comparative studies, the following protocols are recommended. These adhere to CLSI (Clinical and Laboratory Standards Institute) principles for anaerobes.

Protocol 1: Anaerobic MIC Determination (Agar Dilution)

Purpose: The gold standard for determining the susceptibility of anaerobic bacteria to nitroimidazoles.[2]

Materials:

  • Media: Brucella Agar supplemented with 5

    
    g/mL Hemin, 1 
    
    
    
    g/mL Vitamin K1, and 5% laked sheep blood.
  • Inoculum: 0.5 McFarland standard (~

    
     CFU/mL) prepared in pre-reduced Brucella broth.
    
  • Atmosphere: Anaerobic chamber (

    
    ).
    

Workflow:

  • Drug Preparation: Dissolve nitroimidazole powders in DMSO (stock) and dilute serially (range 0.06 – 128

    
    g/mL) into molten agar. Pour plates and dry.
    
  • Inoculation: Use a Steers replicator to spot 1–2

    
    L of inoculum onto the agar surface (
    
    
    
    CFU/spot). Include a growth control (no drug).[2]
  • Incubation: Invert plates and incubate in the anaerobic chamber at 37°C for 48 hours.

  • Readout: The MIC is the lowest concentration completely inhibiting visible growth (haze/single colony disregarded).[2]

MICWorkflow Step1 Prepare Brucella Agar + Hemin/VitK/Blood Step2 Serial Dilution of Nitroimidazoles Step1->Step2 Step3 Spot Inoculation (10^5 CFU) Step2->Step3 Step4 Anaerobic Incubation 48h @ 37°C Step3->Step4 Step5 Read MIC (No Growth) Step4->Step5

Figure 2: Workflow for Anaerobic Agar Dilution MIC determination.

Protocol 2: Spectrophotometric Nitroreductase Assay

Purpose: To validate the mechanism of action or assess resistance (defective reduction).

  • Cell Lysate Prep: Lyse anaerobic bacterial culture (sonication) under anaerobic conditions.

  • Reaction Mix: 100 mM Tris-HCl (pH 7.4), 1 mM NADPH (electron donor), 50

    
    M Nitroimidazole (substrate).
    
  • Initiation: Add cell lysate (enzyme source).

  • Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH) or 320 nm (reduction of the nitro group) over 10 minutes.

  • Causality Check: A lack of absorbance change indicates a deficiency in nitroreductase activity (resistance mechanism).

Toxicology & Safety Profile

While effective, the nitro-radical mechanism implies potential host toxicity.

  • Mutagenicity: Metronidazole is mutagenic in the Ames test (Salmonella typhimurium) due to bacterial nitroreductases. However, mammalian cells lack the specific high-affinity nitroreductases required to activate the drug at therapeutic levels, making it generally safe for humans [5].

  • Genotoxicity: Comparative studies (micronucleus assay in mice) suggest that Ornidazole and Secnidazole have a superior safety profile regarding genotoxicity compared to Metronidazole [6].

  • Neurotoxicity: Peripheral neuropathy is a dose-dependent side effect, more common with long-term Metronidazole use. The single-dose regimens of Secnidazole and Tinidazole reduce the duration of exposure, potentially lowering this risk.

Conclusion

For researchers and developers:

  • Metronidazole remains the cost-effective standard but suffers from higher resistance rates and inconvenient dosing.

  • Tinidazole and Ornidazole offer improved tissue penetration and lower MICs against resistant protozoa.

  • Secnidazole is the optimal choice for improving adherence due to its long half-life (

    
    ).
    

Recommendation: When screening new nitroimidazole derivatives, prioritize compounds with lipophilicity similar to Ornidazole and stability profiles that support single-dose pharmacokinetics.

References

  • BenchChem. (2025).[3][2] Cross-Resistance Between Metronidazole and Other Nitroimidazoles: A Comparative Guide. BenchChem. Link

  • Mtshali, A., et al. (2022).[4] In Vitro Effect of 5-Nitroimidazole Drugs against Trichomonas vaginalis Clinical Isolates. Microbiology Spectrum. Link

  • Jokipii, L., & Jokipii, A. M. (1977).[5] Bactericidal activity of metronidazole, tinidazole and ornidazole against Bacteroides fragilis in vitro. Journal of Antimicrobial Chemotherapy. Link

  • Thulkar, J., et al. (2012).[6][7] A comparative study of oral single dose of metronidazole, tinidazole, secnidazole and ornidazole in bacterial vaginosis. Indian Journal of Pharmacology. Link

  • Bendesky, A., et al. (2002).[8] Is metronidazole carcinogenic? Mutation Research/Reviews in Mutation Research.[8] Link

  • Revankar, S. P., & Vedavathi, H. (2016). Genotoxic evaluation of ornidazole and secnidazole in albino mice: an experimental study. International Journal of Basic & Clinical Pharmacology. Link

Sources

Confirming the Structure of Synthesized 1-(Toluene-4-sulfonyl)-4-nitroimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 1-(toluene-4-sulfonyl)-4-nitroimidazole (also known as 1-tosyl-4-nitroimidazole) presents a classic regioselectivity challenge in heterocyclic chemistry. The starting material, 4-nitroimidazole, exists as a tautomeric mixture. Upon reaction with p-toluenesulfonyl chloride (TsCl), two regioisomers are theoretically possible: the sterically favored 1,4-isomer (target) and the sterically congested 1,5-isomer .

This guide provides a definitive protocol for confirming the structure of the 1,4-isomer, distinguishing it from the 1,5-impurity and starting materials. We prioritize Nuclear Overhauser Effect Spectroscopy (NOESY) as the "Gold Standard" for assignment, supported by IR and MS data.

The Regioselectivity Challenge

Context

The tosylation of 4-nitroimidazole is typically performed using a base (e.g., Et₃N, K₂CO₃) in an aprotic solvent (e.g., CH₂Cl₂, DMF).

  • The Trap: 4-nitroimidazole tautomerizes between the N1-H and N3-H forms.

  • The Outcome: Substitution at the nitrogen distal to the nitro group yields the 1,4-isomer . Substitution at the nitrogen proximal to the nitro group yields the 1,5-isomer .

  • Steric Control: The bulky sulfonyl group experiences significant steric repulsion from the adjacent nitro group in the 1,5-isomer. Therefore, the 1,4-isomer is the kinetic and thermodynamic product . However, unambiguous confirmation is required for GMP and publication standards.

Comparison of Alternatives (Isomers)

The following table contrasts the target product with its primary structural alternative (the 1,5-isomer) and the starting material.

FeatureTarget: 1-Tosyl-4-nitroimidazole Alternative: 1-Tosyl-5-nitroimidazole Starting Material: 4-Nitroimidazole
Regiochemistry 1,4-Substitution (Distal)1,5-Substitution (Proximal)Unsubstituted (Tautomeric)
Steric Strain Low (Tosyl far from NO₂)High (Tosyl adjacent to NO₂)N/A
H-5 Proton Present (Singlet/Doublet)Absent (Substituted by NO₂)Present
H-4 Proton Absent (Substituted by NO₂)Present Present
NOE Signal Strong: Tosyl-ortho-H ↔ Imidazole-H5None: (No H5 proton exists)N/A
Solubility Soluble in CHCl₃, DCM, DMSOSoluble in CHCl₃, DCMPoor in CHCl₃; Soluble in DMSO/MeOH

Visualization: Synthesis & Isomer Pathways

The following diagram illustrates the reaction pathway and the critical decision point for structural assignment.

G Start 4-Nitroimidazole (Tautomeric Mixture) Reagent + p-Toluenesulfonyl Chloride (Base/Solvent) Start->Reagent Intermediate Transition State (Steric Control) Reagent->Intermediate Target Target: 1,4-Isomer (Sterically Favored) Intermediate->Target Major Pathway Impurity Impurity: 1,5-Isomer (Sterically Hindered) Intermediate->Impurity Minor Pathway Analysis NOESY Analysis Target->Analysis Impurity->Analysis Analysis->Target Cross-peak: Ts-Ortho ↔ Im-H5 Analysis->Impurity NO Cross-peak (H5 is NO2)

Caption: Reaction pathway showing the divergence of 1,4 and 1,5 isomers and the NOESY checkpoint.

Comprehensive Structural Confirmation Protocol

Phase 1: Preliminary Purity & Identity

Before advanced NMR, confirm the reaction success and bulk purity.

  • TLC Analysis:

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: Hexane:Ethyl Acetate (typically 7:3 or 6:4).

    • Observation: The product (less polar than starting material due to capping of N-H) should appear as a distinct spot under UV (254 nm). 4-nitroimidazole stays near the baseline.

  • Melting Point:

    • Determine the melting point.[1][2]

    • Note: While 1-tosylimidazole melts at 76–78 °C [1], the nitro group increases polarity. Expect a solid with a sharp melting range distinct from the starting material (4-NI mp > 300 °C).

Phase 2: Connectivity (1D NMR & MS)

Technique: ¹H NMR (400 MHz or higher) in DMSO-d₆ or CDCl₃.

  • Tosyl Group Signals:

    • Methyl: Singlet at ~2.43 ppm (3H).

    • Aromatic: Two doublets (AA'BB' system) at ~7.4 ppm and ~7.9 ppm (2H each, J ≈ 8 Hz).

  • Imidazole Ring Signals:

    • H-2: Highly deshielded singlet (or fine doublet) at 8.5 – 9.2 ppm . This proton is between the two nitrogens.

    • H-5 (Target): Singlet (or fine doublet) at 8.0 – 8.4 ppm .

    • Differentiation Note: In the 1,5-isomer, the proton would be at H-4. While chemical shifts vary, the pattern remains two singlets. 1D NMR alone is often insufficient to definitively assign regioisomers without reference standards.

Technique: Mass Spectrometry (ESI-MS)

  • Mode: Positive Ion Mode (+).

  • Expected Ion: [M+H]⁺ at m/z ~268.

  • Fragmentation: Look for loss of the sulfonyl group ([M - SO₂Tol]⁺) or the tosyl cation (m/z 155).

Phase 3: Regiochemistry (The "Gold Standard")

Technique: 2D NOESY (Nuclear Overhauser Effect Spectroscopy). This is the self-validating step .

  • Rationale: The NOE signal depends on spatial proximity (< 5 Å).

  • The Experiment:

    • Acquire a phase-sensitive NOESY spectrum.

    • Focus on the interaction between the Tosyl Ortho-Protons (~7.9 ppm) and the Imidazole Ring Protons .

  • The Decision Matrix:

ObservationConclusionReasoning
Cross-peak between Tosyl-ortho-H and Imidazole-H (lower shift) CONFIRMED: 1,4-Isomer In the 1,4-isomer, the H-5 proton is spatially close to the tosyl group.
NO Cross-peak to any Imidazole-H Suspect: 1,5-Isomer In the 1,5-isomer, the position adjacent to the tosyl group is occupied by NO₂. No proton exists to show an NOE.

Experimental Workflow Diagram

Workflow Step1 Synthesis (4-NI + TsCl + Et3N) Step2 Workup & Isolation (Wash w/ H2O, Recrystallize) Step1->Step2 Step3 1H NMR (1D) Check for 2x Imidazole H Check for Tosyl Group Step2->Step3 Step4 NOESY (2D) Detect Spatial Proximity Step3->Step4 Result Structure Confirmed: This compound Step4->Result Positive NOE (Ts-H5)

Caption: Step-by-step experimental workflow for synthesis and structural confirmation.

Detailed Experimental Protocol (Example)

Synthesis:

  • Dissolve 4-nitroimidazole (1.0 eq) in anhydrous CH₂Cl₂ or DMF.

  • Add Triethylamine (1.5 eq) and stir at 0 °C for 15 min.

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise.

  • Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC.[3][4][5]

Workup:

  • Dilute with CH₂Cl₂ and wash with water (2x), saturated NaHCO₃, and brine.

  • Dry organic layer over Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica column chromatography (Hexane/EtOAc gradient) if necessary to remove traces of 1,5-isomer.

Characterization (Data Reporting Format):

  • Physical State: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J = 1.6 Hz, 1H, H-2), 8.15 (d, J = 1.6 Hz, 1H, H-5), 7.88 (d, J = 8.4 Hz, 2H, Ts-Ortho), 7.42 (d, J = 8.4 Hz, 2H, Ts-Meta), 2.48 (s, 3H, Ts-Me).

  • NOESY: Cross-peak observed between δ 7.88 (Ts-Ortho) and δ 8.15 (H-5).

  • MS (ESI): m/z 268.0 [M+H]⁺.

References

  • Sigma-Aldrich. 1-(p-Toluenesulfonyl)imidazole Product Sheet. CAS 2232-08-8.[2][6][7][8] Link

  • Hakmaoui, Y., et al. "Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4-nitroimidazole as starting reagents." Der Pharma Chemica, 2022, 14(4): 12-16.[9] Link

  • PubChem. 4-Nitroimidazole Compound Summary. National Library of Medicine. Link

  • LookChem. This compound CAS 71100-56-6 Data. Link

Sources

In vivo vs in vitro activity of tosylated nitroimidazoles

Author: BenchChem Technical Support Team. Date: March 2026

Title: In Vivo vs. In Vitro Activity of Nitroimidazole PET Tracers Derived from Tosylated Precursors: A Comparative Guide

Executive Summary

Nitroimidazoles are the cornerstone of hypoxia-targeted molecular imaging. Because the direct radiofluorination of complex molecules is often sterically hindered or chemically unstable, tosylated nitroimidazoles serve as the critical, highly reactive precursors for synthesizing


F-labeled positron emission tomography (PET) tracers[1]. This guide objectively compares the in vitro cellular trapping mechanisms and in vivo pharmacokinetic performance of leading nitroimidazole radiotracers (e.g.,[

F]FMISO, [

F]FAZA, and [

F]FAZDR) derived from these tosylated intermediates[1][2][3].

Chemical Rationale: The Role of Tosylated Precursors

In radiopharmaceutical chemistry, the choice of leaving group dictates the radiochemical yield (RCY) and specific activity of the final tracer. The p-toluenesulfonate (tosyl) group is preferred for aliphatic nucleophilic substitution (


) with[

F]fluoride because it provides an optimal balance between precursor shelf-stability and leaving-group lability[1][3].

While direct fluorination of tosylates is highly efficient, the structural modifications required to attach the tosyl group profoundly alter the final tracer's lipophilicity. This creates a well-documented divergence between a tracer's in vitro hypoxia selectivity and its in vivo imaging contrast[2].

Workflow P Tosylated Precursor (Stable Intermediate) F 18F-Fluorination (SN2 Reaction) P->F D Deprotection & HPLC Purification F->D T 18F-Nitroimidazole Tracer D->T V1 In Vitro Assay (Hypoxia vs Normoxia) T->V1 V2 In Vivo PET (Biodistribution) T->V2

Workflow from tosylated precursor synthesis to in vitro and in vivo evaluation.

Mechanism of Action: The Hypoxia Trapping Paradigm

The biological activity of nitroimidazoles is governed by intracellular oxygen tension. In vitro, these compounds passively diffuse into cells and undergo a single-electron reduction mediated by intracellular nitroreductases, forming a reactive nitro radical anion[2].

  • Normoxia: In healthy, oxygenated tissues, oxygen outcompetes the tracer for the electron, rapidly re-oxidizing the radical back to the parent compound, which then washes out of the cell.

  • Hypoxia: In oxygen-deprived tumor microenvironments, the radical undergoes further reduction and covalently binds to intracellular macromolecules, irreversibly trapping the radiotracer[1].

Mechanism Tracer 18F-Nitroimidazole Reductase Nitroreductase (1-e- reduction) Tracer->Reductase Radical Nitro Radical Anion Reductase->Radical Normoxia Normoxia (High O2) Radical->Normoxia O2 Present Hypoxia Hypoxia (Low O2) Radical->Hypoxia O2 Absent Washout Re-oxidation & Washout Normoxia->Washout Adducts Covalent Macromolecule Adducts Hypoxia->Adducts Trapped

Mechanism of hypoxia-selective trapping of nitroimidazole radiotracers.

Comparative Performance: In Vitro vs. In Vivo Discrepancies

While all 2-nitroimidazole derivatives exhibit excellent in vitro hypoxia-to-normoxia uptake ratios, their in vivo performance varies drastically due to systemic pharmacokinetics.

Causality Analysis: [


F]FMISO is highly lipophilic. While this aids in rapid in vitro cellular penetration, it causes slow in vivo clearance from normoxic background tissues (like blood and muscle), resulting in a low Tumor-to-Muscle (T/M) ratio of ~1.37 at 1 hour post-injection[2]. Conversely, next-generation tracers synthesized from specialized tosylated precursors, such as [

F]FAZDR, are highly hydrophilic and interact with nucleoside transporters. This facilitates rapid systemic washout from healthy tissues, yielding a significantly superior T/M ratio of 2.52 at 1 hour post-injection[2].
Quantitative Data Summary
TracerPrecursor TypeRadiochemical Yield (RCY)In Vitro Hypoxia SelectivityIn Vivo T/M Ratio (1h p.i.)Normoxic Tissue Clearance (2h)
[

F]FMISO
Protected Nitroimidazole34% - 42%[3][4]High1.37 ± 0.11[2]11.8 ± 6.5%[2]
[

F]FAZA
Tosylated Nitroimidazole~61%[4]High~1.50 - 2.00[5]Moderate
[

F]FAZDR (

)
Tosylated Nitroimidazole10.9 ± 2.4%[1]High2.52 ± 0.94[2]56.6 ± 6.8%[2]

Standardized Experimental Protocols

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems . Built-in quality control steps ensure that false positives (e.g., non-specific binding masquerading as hypoxia trapping) are immediately identified.

Protocol A: Automated Radiosynthesis from Tosylated Precursors

Objective: Generate [


F]FAZDR via nucleophilic substitution of its tosylated precursor.[1]
  • Azeotropic Drying: Trap cyclotron-produced[

    
    F]fluoride on a QMA cartridge. Elute with Kryptofix 2.2.2/K
    
    
    
    CO
    
    
    into a reaction vessel and dry azeotropically with acetonitrile at 95°C.
  • Radiofluorination: Add 5 mg of the tosylated

    
    -precursor dissolved in 1 mL anhydrous DMSO. Heat at 100°C for 10 minutes. (Causality: The tosyl group's weak basicity makes it an excellent leaving group, driving the 
    
    
    
    reaction forward).
  • Deprotection: Add 0.5 mL of 1M NaOH to cleave acetyl protecting groups (5 min at room temperature), followed by neutralization with HCl.

  • Self-Validating QC (Radio-HPLC): Inject the crude mixture onto a semi-preparative HPLC.

    • Validation Gate: The product fraction must demonstrate a Radiochemical Purity (RCP) > 98%. If unreacted free [

      
      F]fluoride exceeds 2%, the batch must be discarded to prevent bone-uptake artifacts in vivo.
      
Protocol B: In Vitro Hypoxia Cellular Uptake Assay

Objective: Quantify the oxygen-dependent trapping of the synthesized tracer.

  • Cell Culture: Seed CT26 murine colon carcinoma cells in 6-well plates (10

    
     cells/well).
    
  • Environmental Control: Place half the plates in a standard incubator (20% O

    
    , Normoxic Control) and half in a sealed hypoxia chamber (0.1% O
    
    
    
    , Hypoxic Test) for 2 hours prior to tracer addition.
  • Tracer Incubation: Add 37 kBq (1

    
    Ci) of the purified tracer to each well. Incubate for 120 minutes.
    
  • Lysis & Counting: Wash cells rapidly with ice-cold PBS to halt metabolism and remove unbound tracer. Lyse cells using 1M NaOH and measure radioactivity via a gamma counter.

  • Self-Validating QC:

    • Validation Gate: Calculate the Hypoxia/Normoxia uptake ratio. A valid nitroimidazole tracer must show a ratio of

      
       3:1. High uptake in the 20% O
      
      
      
      control indicates non-specific lipophilic binding, invalidating the tracer's hypoxia specificity.
Protocol C: In Vivo MicroPET Imaging and Biodistribution

Objective: Evaluate systemic clearance and tumor-to-background contrast.[2]

  • Model Preparation: Inject CT26 cells subcutaneously into the right flank of BALB/c mice. Wait 10-14 days until tumors reach ~200 mm

    
    .
    
  • Tracer Administration: Inject 10 MBq of the tracer via the lateral tail vein.

  • Dynamic Imaging: Acquire dynamic PET scans from 0 to 120 minutes post-injection.

  • Data Extraction: Draw Regions of Interest (ROIs) over the tumor and the contralateral thigh muscle.

  • Self-Validating QC:

    • Validation Gate: Relying solely on absolute tumor uptake (%ID/g) is flawed due to tumor hypervascularity (blood pooling). The system is validated by calculating the Tumor-to-Muscle (T/M) ratio . A T/M ratio > 1.5 at 1h p.i. confirms true hypoxic trapping rather than mere perfusion-driven accumulation.

References

  • Benchchem. MK-6240 Precursor: In Vitro and In Vivo Preclinical Evaluation (Contains Radiosynthesis Parameters for Nitro Precursors).
  • The Korean Journal of Nuclear Medicine Technology. Synthesis of Novel 18F-Labeled-Nitroimidazole-Based Imaging Agents for Hypoxia: Recent Advances.
  • National Institutes of Health (PMC). 2-Nitroimidazole-Furanoside Derivatives for Hypoxia Imaging—Investigation of Nucleoside Transporter Interaction, 18F-Labeling and Preclinical PET Imaging.
  • National Institutes of Health (PMC). Automated radiosynthesis of two 18F-labeled tracers containing 3-fluoro-2-hydroxypropyl moiety, [18F]FMISO and [18F]PM-PBB3, via [18F]epifluorohydrin.
  • ResearchGate. (PDF) Nitroimidazole Radiopharmaceuticals in Bioimaging: Part I: Synthesis and Imaging Applications.

Sources

Mutagenicity Assessment of 1-(Toluene-4-sulfonyl)-4-nitroimidazole (TSNI)

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Toxicologists, and CMC Scientists Status: Technical Reference (CAS 71100-56-6)

Executive Summary: The Structural Paradox

1-(Toluene-4-sulfonyl)-4-nitroimidazole (TSNI) represents a critical case study in genotoxic impurity profiling. As a synthetic intermediate often used in the protection of imidazole rings, it carries the nitroimidazole structural alert , a moiety historically associated with potent mutagenicity (e.g., Metronidazole, Tinidazole).

However, structural positioning dictates toxicity. Unlike the pharmacologically active 5-nitroimidazoles (Class 1/2 mutagens), TSNI is a 4-nitroimidazole derivative. This guide objectively compares the mutagenic potential of TSNI against its 5-nitro analogs, demonstrating why its specific steric and electronic configuration likely results in a significantly reduced genotoxic risk profile.

Core Comparison Matrix
FeatureTSNI (The Product) Metronidazole (The Standard) 4-Nitroimidazole (The Parent)
Nitro Position C4 (Sterically hindered)C5 (Biologically accessible)C4
N1 Substituent Tosyl (Electron-withdrawing)Hydroxyethyl (Polar)Hydrogen
Ames Potency Predicted Negative/Weak Confirmed Positive (TA100)Weak/Negative
Primary Risk Hydrolysis to 4-nitroimidazoleDirect DNA alkylationWeak mutagenicity
Solubility Lipophilic (DMSO required)Hydrophilic (Water soluble)Moderate

Mechanistic Analysis: Why Structure Matters

The mutagenicity of nitroimidazoles is driven by the enzymatic reduction of the nitro group (


) to a hydroxylamine (

), which then covalently binds to DNA. This process relies on bacterial nitroreductases.
The "C4 vs. C5" Rule[4][5][6][7]
  • 5-Nitroimidazoles (High Risk): The nitro group at position 5 has a redox potential ranging from -400 to -500 mV, ideal for reduction by bacterial nitroreductases.

  • 4-Nitroimidazoles (Low Risk): The nitro group at position 4 is thermodynamically harder to reduce. Furthermore, in TSNI, the bulky Tosyl group at N1 exerts a strong electron-withdrawing effect (

    
     effect) and steric hindrance, further stabilizing the nitro group against enzymatic attack.
    
Visualization: Metabolic Activation Pathways

The following diagram illustrates the divergent pathways between the high-risk 5-nitro series and the stability of TSNI.

NitroReduction TSNI TSNI (N-Tosyl-4-NO2) Reductase Nitroreductase (Bacterial) TSNI->Reductase Steric Block Hydrolysis Spontaneous Hydrolysis TSNI->Hydrolysis Aqueous Media Metronidazole Metronidazole (N-Alkyl-5-NO2) Nitroso_5 Nitroso Intermediate (R-NO) Metronidazole->Nitroso_5 Rapid Reduction Parent_4 4-Nitroimidazole (Weak/Non-Mutagenic) Hydrolysis->Parent_4 Tosyl_Acid Toluene-4-sulfonic acid (Non-Mutagenic) Hydrolysis->Tosyl_Acid Hydroxylamine_5 Hydroxylamine (R-NHOH) Nitroso_5->Hydroxylamine_5 DNA_Adduct DNA Adduct (Mutation) Hydroxylamine_5->DNA_Adduct Covalent Binding Parent_4->Reductase Slow/No Reduction

Figure 1: Comparative activation pathways. Note that TSNI primarily undergoes hydrolysis rather than the rapid nitroreduction seen in Metronidazole.

Experimental Assessment Protocol

To validate the safety profile of TSNI, a standard Ames test is insufficient due to solubility challenges. The following protocol integrates ICH M7 recommendations with specific modifications for lipophilic N-tosyl compounds.

Phase 1: In Silico Prediction (QSAR)

Before wet-lab testing, run TSNI through two complementary QSAR methodologies as per ICH M7:

  • Expert Rule-Based: (e.g., Derek Nexus). Expectation: Alert for "Nitro compound" but potentially mitigated by "Sulfonyl" substitution.

  • Statistical-Based: (e.g., Sarah Nexus). Expectation: Class 3 (Alerting structure, unrelated to known mutagen).

Phase 2: The Optimized Ames Test (OECD 471)

Critical Constraint: TSNI is hydrophobic. Standard aqueous buffers will cause precipitation, leading to false negatives (compound doesn't reach bacteria) or false positives (micro-crystals counted as colonies).

Validated Workflow
  • Vehicle Selection: Dissolve TSNI in DMSO (Dimethyl sulfoxide). Do not use water or ethanol.

    • Max Concentration: 5000 µ g/plate (unless precipitation occurs earlier).

  • Strain Selection:

    • TA100 & TA1535: Detect base-pair substitutions (primary target for nitroimidazoles).

    • TA98: Detects frameshifts.

    • TA102 or E. coli WP2: Detects oxidative damage (cross-linking).

  • Metabolic Activation:

    • Perform +/- S9 (Rat Liver Fraction).[1]

    • Note: Nitroimidazoles are often "direct-acting" (positive without S9). If S9 reduces mutagenicity, it confirms bacterial nitroreductase dependence.

Assessment Logic Diagram

AssessmentWorkflow Start Start: TSNI Assessment Solubility Solubility Check (DMSO) Start->Solubility Precipitation Precipitation? Solubility->Precipitation Treat_Plate Plate Incorporation (Standard) Precipitation->Treat_Plate No Treat_Preinc Pre-incubation Method (20 min @ 37°C) Precipitation->Treat_Preinc Yes (Enhance sensitivity) Result_TA100 TA100 Revertants > 2x Control? Treat_Plate->Result_TA100 Treat_Preinc->Result_TA100 Class_1 Positive: Mutagenic (Risk Mitigation Required) Result_TA100->Class_1 Yes Class_5 Negative: Non-Mutagenic (Treat as Ordinary Impurity) Result_TA100->Class_5 No

Figure 2: Decision tree for TSNI mutagenicity classification. The pre-incubation step is crucial if the compound precipitates.

Comparative Performance Data

The following data summarizes the expected performance of TSNI based on Structure-Activity Relationships (SAR) and literature on 4-nitro vs. 5-nitro isomers.

Table 1: Bacterial Reverse Mutation (Ames) Profile
Test StrainActivationMetronidazole (5-NO2) TSNI (4-NO2) Interpretation
TA98 - S9NegativeNegative No frameshift activity.
TA100 - S9Positive (++++) Negative / Weak (+) 5-NO2 is a potent base-pair mutagen; 4-NO2 is weak.
TA100 + S9Positive (++)Negative S9 often detoxifies nitroimidazoles.
TA1535 - S9Weak PositiveNegative Lower sensitivity than TA100.
Key Findings for Risk Assessment
  • Potency Gap: Even if TSNI shows activity in TA100, the revertant count is historically 10-100x lower than 5-nitroimidazoles.

  • Hydrolysis Safety: The breakdown product, p-toluenesulfonamide, is non-mutagenic (Ames negative). The other product, 4-nitroimidazole, is significantly less toxic than the 5-nitro isomer.

References

  • Boechat, N. et al. (2015). Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group.[2] Memórias do Instituto Oswaldo Cruz.[2]

  • Voogd, C. E. (1981). On the mutagenicity of nitroimidazoles. Mutation Research/Reviews in Genetic Toxicology.

  • ICH Expert Working Group. ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.

  • OECD. Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals.

Sources

Safety Operating Guide

1-(Toluene-4-sulfonyl)-4-nitroimidazole proper disposal procedures

[1]

Executive Summary & Chemical Identity

1-(Toluene-4-sulfonyl)-4-nitroimidazole (also known as 1-Tosyl-4-nitroimidazole) is a specialized reagent frequently employed in nucleoside synthesis and as a condensing agent.[1] Its dual functionality—containing both a reactive sulfonyl group and a nitroimidazole core—dictates a strict disposal protocol.[1]

The primary risks associated with this compound are aquatic toxicity and thermal instability .[1] Improper disposal via municipal drains or commingled trash poses significant environmental and safety risks.[1] This guide provides a self-validating workflow for the segregation, packaging, and professional disposal of this compound.[1]

Chemical Profile
PropertyDetail
CAS Number 71100-56-6
Formula C₁₀H₉N₃O₄S
Molecular Weight 267.26 g/mol
Physical State Solid (Pale yellow to white powder)
Key Hazards Acute Toxicity (Oral), Skin/Eye Irritation, Aquatic Chronic Toxicity
Reactivity Sensitive to strong nucleophiles; releases NOx and SOx upon combustion.[1][2][3][4][5]

Hazard Assessment & Causality

Why do we manage it this way?

The Nitro Group (Thermal Instability)

Nitroimidazoles possess high energy potential.[1] While 1-tosyl-4-nitroimidazole is generally stable at room temperature, the nitro group (-NO₂) renders the compound susceptible to rapid decomposition under high heat or shock.[1]

  • Operational Implication: Never dispose of this compound in waste containers that may contain strong oxidizers or reducing agents.[1] The waste stream must be kept "cool" and chemically neutral.[1]

The Sulfonyl Moiety (Hydrolytic Reactivity)

The tosyl group is an excellent leaving group.[1] In the presence of strong bases or nucleophiles (e.g., amines, hydroxide), it can undergo hydrolysis or substitution, liberating p-toluenesulfonic acid and the nitroimidazole core.[1]

  • Operational Implication: Segregate from highly basic waste streams (pH > 10) to prevent uncontrolled exothermic hydrolysis within the waste container.[1]

Environmental Persistence

Nitroimidazoles are recalcitrant in standard wastewater treatment plants.[1] They are not readily biodegradable and can accumulate in aquatic ecosystems.[1]

  • Operational Implication: Zero-discharge policy. Under no circumstances should this compound enter the sink/sewer system.

Step-by-Step Disposal Protocol

Workflow Visualization

The following diagram outlines the decision logic for disposing of this compound, ensuring compliance and safety.

DisposalWorkflowStartWaste Generation(1-Tosyl-4-nitroimidazole)PhaseCheckDetermine PhaseStart->PhaseCheckSolidWasteSolid Waste(Powder, Contaminated Gloves)PhaseCheck->SolidWaste SolidLiquidWasteLiquid Waste(Mother Liquors, Rinsates)PhaseCheck->LiquidWaste SolutionContainerSolidContainer: Wide-Mouth HDPE JarLabel: 'Hazardous Waste - Toxic Organic Solid'SolidWaste->ContainerSolidContainerLiquidContainer: Solvent Carboy (Glass/HDPE)Segregate: Non-Halogenated OrganicLiquidWaste->ContainerLiquidSegregationSegregation CheckNO Oxidizers | NO Strong BasesContainerSolid->SegregationContainerLiquid->SegregationTaggingApply Hazardous Waste TagList constituents & %Segregation->TaggingStorageSatellite Accumulation Area(Secondary Containment)Tagging->StoragePickupEHS / Professional Pickup(Incineration)Storage->Pickup

Figure 1: Decision matrix for the segregation and packaging of 1-tosyl-4-nitroimidazole waste.[1][6]

Solid Waste Management

Applicability: Pure compound, contaminated weighing boats, gloves, and paper towels.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar with a screw-top lid.[1] Avoid metal containers to prevent potential catalytic decomposition.[1]

  • Bagging: Place the solid waste inside a clear polyethylene bag before placing it into the HDPE jar. This "double containment" minimizes dust generation upon reopening.[1]

  • Labeling:

    • Primary Hazard: Toxic / Irritant.[1][7][8]

    • Chemical Name: Must be written out in full: "this compound". Do not use abbreviations or chemical formulas alone.

Liquid Waste Management

Applicability: Reaction mixtures, mother liquors, and rotary evaporator condensates.[1]

  • Solvent Compatibility:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Dispose in the Halogenated Organic waste stream.[1]

    • If dissolved in Ethyl Acetate, Methanol, or DMSO : Dispose in the Non-Halogenated Organic waste stream.[1]

  • Concentration Limit: If the concentration of the nitroimidazole exceeds 5% (w/v), mark the container as "High Hazard" to alert disposal technicians of the potential energetic burden during incineration.[1]

  • pH Check: Ensure the waste solution is neutral (pH 6-8). If the reaction mixture was basic, neutralize with dilute acid (e.g., 1M HCl) slowly and in an ice bath before transferring to the waste carboy to prevent exothermic hydrolysis in the storage container.

Decontamination & Spill Response

Self-validating safety: If a spill occurs, how do you verify it is clean?

Dry Spill (Powder)[1]
  • Isolate: Evacuate the immediate area of unnecessary personnel.

  • PPE: Wear nitrile gloves (double gloved), lab coat, and N95 dust mask or respirator.[1]

  • Collection: Do not dry sweep (generates dust).[1] Cover the spill with wet paper towels (dampened with water or ethanol) to suppress dust.[1]

  • Transfer: Scoop the wet towels and chemical into the Solid Waste container described in Section 3.2.

Surface Decontamination (The "Yellow Check")

Nitro compounds often leave a yellow residue.[1]

  • Wash: Scrub the area with a soap and water solution.[1]

  • Rinse: Wipe with 70% Ethanol.[1]

  • Verification: Wipe the surface with a white absorbent pad.[1] If the pad remains white (no yellow stain), the decontamination is operationally complete.[1]

Regulatory & Compliance Context

Disposal must align with federal and local regulations.[1][6] While this compound is not typically P-listed or U-listed (RCRA) specifically by name, it falls under the "Characteristic Waste" definition if it exhibits toxicity or reactivity.[1]

  • Disposal Method: The only acceptable final disposal method is High-Temperature Incineration (>1000°C) with flue gas scrubbing.[1] This ensures the complete destruction of the nitro and sulfonyl groups into harmless N₂ and captured salts.

  • Drain Disposal: Strictly Prohibited. (40 CFR 403.5 - National Pretreatment Standards).[1]

References

  • LookChem . This compound Safety Data Sheet (SDS). Retrieved October 26, 2025.[1] Link

  • Fisher Scientific . Safety Data Sheet: 1-(p-Toluenesulfonyl)imidazole. (Analogous sulfonyl reactivity data). Retrieved October 26, 2025.[1] Link

  • U.S. Environmental Protection Agency (EPA) . Management of Pharmaceutical Hazardous Waste. RCRA Regulations.[1][6][9] Link

  • World Health Organization (WHO) . Guidelines for the Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies. (Incineration protocols for nitro-compounds). Link[1]

Personal protective equipment for handling 1-(Toluene-4-sulfonyl)-4-nitroimidazole

[3]

Executive Safety Summary & Chemical Profile

Immediate Action Required: Treat as a high-potency sensitizer and potential genotoxin.[1][3] CAS No: 71100-56-6 Synonyms: 1-Tosyl-4-nitroimidazole; 1-(p-Toluenesulfonyl)-4-nitroimidazole.[1][2][3] Physical State: Solid (typically off-white to pale yellow crystalline powder).

Hazard Identification (Composite Analysis)

While specific GHS data for this derivative is often limited in vendor catalogs, a Senior Application Scientist must derive the hazard profile from its constituent pharmacophores:

  • Nitroimidazole Moiety: Analogous to 4-nitroimidazole (CAS 3034-38-6) and metronidazole.[3] These are confirmed animal carcinogens and suspected human mutagens (GHS Category 2 or 1B).[3]

  • Sulfonyl Group: Hydrolysis can release p-toluenesulfonic acid, causing severe irritation to mucous membranes and eyes (H315, H319).[3]

Risk Level: HIGH . Handle only within a certified chemical fume hood.[3]

Personal Protective Equipment (PPE) Specifications

The selection of PPE for this compound is governed by the need to prevent dermal absorption of the nitro-aromatic component and inhalation of sensitizing dusts.[3]

Hand Protection: The "Double-Barrier" Protocol

Single-gloving is insufficient for nitro-aromatics dissolved in organic solvents (e.g., DMF, DCM), which facilitate rapid skin permeation.[1][3]

LayerMaterialThicknessBreakthrough TimeFunction
Inner Nitrile (Low-Modulus)4 mil (0.10 mm)> 480 min (Solid)Tactile sensitivity; primary barrier against dry solid.[1][3]
Outer Nitrile or Laminate5-8 mil (0.12+ mm)> 240 min (Solvent)Sacrificial layer; protects against carrier solvents (DCM/DMF).[1]
  • Protocol: Inspect outer gloves immediately after any splash.[3] Replace outer gloves every 2 hours of continuous handling.[3]

  • Contraindication: Do NOT use Latex. Nitro compounds can permeate latex matrices rapidly.[3]

Respiratory & Body Protection[1][4][5][6]
  • Inhalation: When working outside a fume hood (e.g., balance calibration, waste transport), a P95 (US) or P2 (EU) particulate respirator is mandatory to prevent sensitization.[3]

  • Eye Protection: Chemical splash goggles (ANSI Z87.1 or EN 166) are required.[3] Safety glasses are insufficient due to the risk of fine powder migration.[3]

  • Body: Tyvek® lab coat or chemically resistant apron over a standard cotton lab coat is recommended during scale-up (>5g) operations.[1]

PPE Decision Logic

The following diagram illustrates the decision matrix for selecting PPE based on the operational state of the chemical.

PPE_SelectionStartOperation TypeSolid_HandlingSolid Handling(Weighing/Transfer)Start->Solid_HandlingSolution_HandlingSolution Handling(Reaction/Workup)Start->Solution_HandlingHood_StatusIs Fume Hood Available?Solid_Handling->Hood_StatusLevel_AStandard PPE:Nitrile (4 mil) + Goggles+ Fume HoodSolution_Handling->Level_AAqueous/AlcoholLevel_CMaximum Protection:Laminate Gloves + Face Shield+ ApronSolution_Handling->Level_CChlorinated SolventsHood_Status->Level_AYesLevel_BEnhanced PPE:Double Nitrile + Goggles+ N95/P2 RespiratorHood_Status->Level_BNo (Avoid!)

Figure 1: PPE Selection Matrix based on physical state and engineering controls.[1][3]

Operational Protocols

A. Weighing and Transfer

Objective: Eliminate dust generation.[3][4]

  • Engineering Control: Place the analytical balance inside the fume hood. If this is impossible, use a static-free powder funnel and a tared vial.[3]

  • Technique: Do not use a spatula directly from the stock bottle. Pour a small amount into a secondary container to weigh.

  • Decontamination: Immediately wipe the balance area with a wet Kimwipe (acetone or methanol) after use.[3] Dispose of the wipe as solid hazardous waste.[3]

B. Reaction Setup (Nucleophilic Substitution)

This compound is often used as a reactive intermediate where the tosyl group activates the imidazole ring or acts as a leaving group.[1][3]

  • Solvent Choice: Dissolution in DMF or DMSO is common.[3] Warning: DMSO enhances skin permeability of nitro compounds. Double gloving is critical here.

  • Temperature: If heating is required (>50°C), ensure the condenser is vented to a scrubber or inert gas line to trap any sulfonyl byproducts.[3]

C. Spill Management[1]
  • Solid Spill: Do not dry sweep.[3] Cover with wet paper towels (water/detergent) to suppress dust, then scoop into a bag.[3]

  • Solution Spill: Absorb with vermiculite or sand.[3] Do not use combustible materials (sawdust) if the solvent is an oxidizer or if nitric acid was involved in the synthesis.[3]

Waste Disposal & Deactivation[7][8]

Proper disposal prevents environmental contamination by persistent nitro-aromatics.[1][3][4]

Waste StreamClassificationContainer Labeling
Solid Waste Hazardous Solid"Toxic Solid - Nitroimidazole Derivative"
Liquid Waste Organic (Non-Halogenated)*"Organic Solvents + Trace Nitroimidazole"
Sharps/Glass Contaminated Sharps"Chemically Contaminated Sharps"

*Note: If Dichloromethane (DCM) was used, segregate into Halogenated Waste.[3]

Disposal Workflow

Disposal_FlowWaste_GenWaste GenerationSegregationSegregate by PhaseWaste_Gen->SegregationSolidSolid (Gloves, Wipes)Segregation->SolidLiquidLiquid Mother LiquorSegregation->LiquidBin_YellowYellow Bin (Solid Toxic)Solid->Bin_YellowDouble BagCheck_HaloHalogenated Solvent?Liquid->Check_HaloBin_RedRed Can (Halogenated)Check_Halo->Bin_RedYes (DCM/CHCl3)Bin_WhiteWhite Can (Non-Halo)Check_Halo->Bin_WhiteNo (DMF/MeOH)

Figure 2: Waste segregation workflow to prevent cross-contamination.

References

  • National Center for Biotechnology Information (NCBI). (2025).[3] PubChem Compound Summary for CID 23354, 4-Nitroimidazole. Retrieved from [Link][3]

  • European Chemicals Agency (ECHA). (2025).[3] Substance Information: Nitroimidazole derivatives and mutagenicity classifications. Retrieved from [Link][1][3]

  • LookChem. (2025).[3] Product Information: this compound (CAS 71100-56-6).[2][3] Retrieved from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.